Destruxin A
Description
This compound has been reported in Metarhizium indigoticum, Metarhizium anisopliae, and Trichothecium roseum with data available.
cyclopeptide from entomopathogenic fungus Metarhyzium anisopliae; structure given in first source
Structure
2D Structure
Properties
IUPAC Name |
(3R,10S,13S,16S,19S)-16-[(2S)-butan-2-yl]-10,11,14-trimethyl-13-propan-2-yl-3-prop-2-enyl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H47N5O7/c1-9-12-21-27(38)34-16-11-13-20(34)26(37)31-23(18(5)10-2)28(39)33(8)24(17(3)4)29(40)32(7)19(6)25(36)30-15-14-22(35)41-21/h9,17-21,23-24H,1,10-16H2,2-8H3,(H,30,36)(H,31,37)/t18-,19-,20-,21+,23-,24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYSEKITPHTMJT-OCCJOITDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC=C)C)C)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)O[C@@H](C(=O)N2CCC[C@H]2C(=O)N1)CC=C)C)C)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H47N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6686-70-0 | |
| Record name | Destruxin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006686700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Destruxin A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESTRUXIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/255H1K2LFG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Dawn of a Mycotoxin: A Technical History of Destruxin A's Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Destruxin A, a potent cyclodepsipeptide mycotoxin, has carved a significant niche in the landscape of natural product chemistry and insecticide research. Its discovery over six decades ago marked the beginning of extensive investigations into its multifaceted biological activities, which range from insecticidal and phytotoxic to potential anticancer properties. This technical guide provides a comprehensive historical account of the discovery of this compound, focusing on the seminal research that led to its isolation, characterization, and the initial understanding of its biological effects. Tailored for researchers, scientists, and professionals in drug development, this document delves into the early experimental methodologies, presents key quantitative data, and visualizes the foundational scientific workflows and proposed mechanisms of action.
The Initial Discovery: Isolation from Oospora destructor
The story of this compound begins in 1961 with the work of Japanese scientist Yoshinori Kodaira. In his pioneering paper, "Toxic Substances to Insects, Produced by Aspergillus ochraceus and Oospora destructor," Kodaira reported the isolation of two crystalline toxic substances from the culture filtrate of Oospora destructor (a fungus now known as Metarhizium anisopliae), which he named this compound and Destruxin B.[1] This discovery was a significant step in understanding the entomopathogenic nature of this fungus.
The initial isolation process, as described by Kodaira, was a classic example of natural product chemistry techniques of the era. The following is a detailed protocol synthesized from his 1961 publication:
Experimental Protocol: Initial Isolation of this compound
-
Fungal Cultivation: Oospora destructor was cultured in a Czapek medium supplemented with 0.5% peptone for 10 to 20 days.
-
Adsorption: The culture filtrate was treated with 0.7% activated charcoal to adsorb the toxic metabolites.
-
Elution: The charcoal was then extracted with methanol to release the adsorbed compounds.
-
Lead Acetate Treatment: After the methanol was distilled off, the aqueous residue was treated with lead acetate, and the resulting precipitate was filtered off.
-
Solvent Extraction: The filtrate was subsequently extracted with chloroform.
-
Chromatography: The syrup obtained after the removal of chloroform was purified by silicic acid partition chromatography.
-
Fractionation and Crystallization: The eluent was fractionated, and subsequent fractional crystallization yielded two crystalline compounds: this compound and Destruxin B.
This multi-step process laid the groundwork for future, more refined isolation techniques, such as the use of high-performance liquid chromatography (HPLC) for separating the complex mixture of destruxins produced by the fungus.
Early Characterization and Structure Elucidation
The initial characterization of this compound in Kodaira's 1961 paper relied on classical chemical and physical methods. The crystalline nature of the isolated compound allowed for the determination of its melting point and elemental composition.
| Property | This compound (with benzene of crystallization) | This compound (dried) |
| Melting Point (°C) | 125 (recrystallizes at 130 and melts at 188-189) | - |
| Molecular Formula | C35H53O7N5 | C29H47O7N5 |
| Molecular Weight (Rast) | 304 | 555.7 |
| Calculated Molecular Weight | 655.8 | 577.7 |
| Elemental Analysis (Found) | C: 63.51%, H: 8.26%, N: 10.64% | C: 60.69%, H: 8.18%, N: 12.16% |
| Elemental Analysis (Calculated) | C: 64.10%, H: 8.15%, N: 10.68% | C: 60.29%, H: 8.20%, N: 12.12% |
The structural elucidation of this compound was a more complex endeavor that unfolded over the subsequent years, primarily through the work of Suzuki, Tamura, and their colleagues. Their research in the late 1960s and early 1970s was pivotal in defining the cyclic hexadepsipeptide nature of the destruxins. This involved a combination of chemical degradation, amino acid analysis, and the burgeoning techniques of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Experimental Protocol: Structure Elucidation of Destruxins
While the specific, detailed protocols from the earliest structure elucidation studies are not fully available in a single source, the general approach involved the following key steps, synthesized from the work of Suzuki, Taguchi, and Tamura:
-
Acid Hydrolysis: The destruxin molecule was subjected to acid hydrolysis to break the amide and ester bonds, releasing the constituent amino acids and the α-hydroxy acid.
-
Amino Acid Analysis: The resulting hydrolysate was analyzed using paper chromatography to identify the individual amino acids. This revealed the presence of proline, isoleucine, N-methylvaline, N-methylalanine, and β-alanine in the case of Destruxin B, with variations for other destruxins.
-
Mass Spectrometry: High-resolution mass spectrometry was employed to determine the precise molecular weight and elemental composition of the intact molecule and its fragments. The fragmentation patterns provided crucial information about the sequence of the amino and hydroxy acids in the cyclic structure.
-
NMR Spectroscopy: As NMR technology advanced, it became an indispensable tool for elucidating the detailed structure of the destruxins, including the stereochemistry of the constituent residues.
The culmination of these studies led to the definitive structure of this compound as a cyclic hexadepsipeptide composed of D-α-hydroxy-γ-pentenoic acid, L-proline, L-isoleucine, N-methyl-L-valine, N-methyl-L-alanine, and β-alanine.
Early Insights into the Mechanism of Action
From its initial discovery, the potent insecticidal activity of this compound was evident. Early research into its mechanism of action focused on two primary areas: its effects on insect physiology, particularly muscle function, and its ability to suppress the insect immune system.
Disruption of Ion Homeostasis: The Calcium Channel Connection
One of the earliest and most significant findings regarding this compound's mode of action was its effect on insect muscle, leading to paralysis. This was hypothesized to be due to a disruption of ion homeostasis. Later studies would confirm that destruxins act as ionophores, with a particular impact on calcium channels.
The proposed mechanism involves this compound inserting into the cell membrane and forming a channel or carrier that facilitates the influx of calcium ions into the cell. This uncontrolled influx leads to sustained muscle contraction and ultimately paralysis.
Caption: Proposed mechanism of this compound-induced paralysis in insects.
Immunosuppressive Effects
In addition to its direct toxic effects, early observations suggested that this compound could also facilitate fungal pathogenesis by suppressing the host's immune system. This immunosuppressive activity is a key factor in the virulence of Metarhizium anisopliae. While the detailed molecular mechanisms were unraveled in later research, the initial hypothesis centered on the disruption of insect hemocytes, the primary immune cells.
The proposed workflow for investigating these immunosuppressive effects in early studies would have involved challenging insects with this compound and observing the impact on their ability to fight off subsequent infections.
References
A Technical Guide to Fungal Production of Destruxin A: Current Knowledge and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Destruxins are a class of cyclic hexadepsipeptides produced by various fungal species, exhibiting a wide range of biological activities, including insecticidal, phytotoxic, antiviral, and anticancer properties. Destruxin A, in particular, has garnered significant interest for its potential applications in agriculture and medicine. This technical guide provides a comprehensive overview of the fungal strains known to produce this compound, quantitative production data, detailed experimental protocols for its cultivation and extraction, and an exploration of its biosynthetic pathways.
This compound Producing Fungal Strains
While several fungal genera have been reported to produce destruxins, the most prolific and well-documented producers of this compound belong to the genus Metarhizium. Other genera, including Alternaria, Aspergillus, and Trichothecium, have also been associated with destruxin production, although often focusing on other destruxin variants.
Metarhizium Species: The Primary Producers
The entomopathogenic fungus Metarhizium anisopliae (now often referred to as Metarhizium robertsii) is the most notable producer of this compound.[1][2] Numerous studies have focused on various isolates of Metarhizium to quantify their destruxin production, revealing significant strain-dependent variations in yield.
Other Reported Producing Genera
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Alternaria : The plant pathogen Alternaria brassicae is known to produce destruxins, with a primary focus in the literature on Destruxin B and its role in phytotoxicity.[3][4] While the potential for this compound production exists, quantitative data remains limited.
-
Aspergillus : Some species within the genus Aspergillus have been cited as potential destruxin producers. However, research on Aspergillus ochraceus has predominantly concentrated on other mycotoxins like ochratoxin A.[5]
-
Trichothecium : Trichothecium roseum is known to produce a variety of secondary metabolites, but specific evidence and quantitative data for this compound production are not well-documented in current literature.[6][7]
Quantitative Production of this compound
The yield of this compound is highly dependent on the fungal strain, culture conditions, and extraction methodology. The most comprehensive quantitative data is available for Metarhizium species.
Table 1: In Vitro Production of this compound, B, and E by Various Metarhizium spp. Isolates in Submerged (Shaken) Cultures after 5 Days [8]
| Fungal Isolate | This compound (mg/g dry weight mycelium) | Destruxin B (mg/g dry weight mycelium) | Destruxin E (mg/g dry weight mycelium) |
| M. anisopliae s.l. ARSEF 759 | 0.12 ± 0.01 | 0.25 ± 0.02 | 1.10 ± 0.09 |
| M. robertsii ARSEF 2575 | 0.35 ± 0.03 | 0.75 ± 0.06 | 0.55 ± 0.04 |
| M. anisopliae s.l. ARSEF 1885 | 0.05 ± 0.01 | 0.10 ± 0.01 | 0.20 ± 0.02 |
| M. anisopliae s.l. ARSEF 729 | 0.08 ± 0.01 | 0.15 ± 0.01 | 0.30 ± 0.03 |
Note: Data is represented as mean ± standard error. Production was determined by quantitative HPLC-UV analysis.
Experimental Protocols
Detailed methodologies are crucial for the successful cultivation of this compound-producing fungi and the subsequent extraction and purification of the target compound.
Fungal Cultivation (Submerged Culture)
This protocol is based on methodologies reported for Metarhizium spp. and can be adapted for other potential this compound-producing fungi.
1. Fungal Isolate and Inoculum Preparation:
-
Obtain a pure culture of the desired fungal strain (e.g., Metarhizium robertsii ARSEF 2575).
-
Grow the fungus on a suitable solid medium, such as Potato Dextrose Agar supplemented with 0.01% yeast extract (PDAY), at 27°C for 14 days to induce sporulation.[9]
-
Harvest conidia by flooding the plate with a sterile 0.05% Tween 80 solution and gently scraping the surface.
-
Determine the conidial concentration using a hemocytometer.
2. Submerged Culture:
-
Prepare a liquid culture medium such as Czapek-Dox broth supplemented with 0.5% peptone.
-
Inoculate the liquid medium with a conidial suspension to a final concentration of 1 x 10^6 conidia/mL.
-
Incubate the culture in a rotary shaker at 25-28°C and 150-200 rpm for 5-10 days. The optimal incubation time can vary between strains.[10]
Extraction and Purification of this compound
The following protocol is a common method for extracting destruxins from fungal culture broth.
1. Separation of Mycelium and Supernatant:
-
After incubation, separate the fungal mycelium from the culture broth by centrifugation at 10,000 x g for 20 minutes.
2. Liquid-Liquid Extraction:
-
Mix the culture supernatant with an equal volume of a non-polar solvent such as ethyl acetate or dichloromethane.
-
Shake the mixture vigorously in a separatory funnel and allow the layers to separate.
-
Collect the organic phase, which contains the destruxins.
-
Repeat the extraction process two to three times to maximize the yield.
3. Concentration and Purification:
-
Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude extract can be further purified using techniques such as solid-phase extraction (SPE) with a C18 cartridge or by semi-preparative High-Performance Liquid Chromatography (HPLC).[5]
Quantitative Analysis by HPLC
1. HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both often containing 0.1% formic acid or trifluoroacetic acid). A typical gradient might start at 30% acetonitrile and increase to 90% over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 215 nm.
-
Injection Volume: 20 µL.
2. Quantification:
-
Prepare a standard curve using a certified reference standard of this compound at various concentrations.
-
Quantify the amount of this compound in the sample extracts by comparing the peak area to the standard curve.[8]
Biosynthesis of this compound
The biosynthesis of destruxins in fungi is a complex process involving a non-ribosomal peptide synthetase (NRPS) gene cluster. The most well-characterized pathway is in Metarhizium robertsii.
The core of the destruxin biosynthesis is the DtxS1 gene, which encodes a large NRPS enzyme with six modules. Each module is responsible for the incorporation of a specific amino acid or α-hydroxy acid into the growing peptide chain. The biosynthesis is initiated with α-hydroxy-isovaleric acid, followed by the sequential addition of L-proline, L-isoleucine, N-methyl-L-alanine, N-methyl-L-valine, and β-alanine. The final cyclization of the linear peptide results in the formation of the destruxin backbone.
Caption: Experimental workflow for this compound production.
The conversion of different destruxin variants is facilitated by other enzymes within the gene cluster, such as cytochrome P450 monooxygenases. For example, the conversion of Destruxin B to other destruxins is catalyzed by the DtxS2 enzyme.
Caption: Simplified signaling pathway of Destruxin biosynthesis.
Conclusion
The production of this compound is a promising area of research with significant potential for the development of novel biopesticides and therapeutic agents. While Metarhizium species are currently the most well-characterized and efficient producers, further investigation into other fungal genera like Alternaria, Aspergillus, and Trichothecium may unveil new strains with high production capabilities. The methodologies outlined in this guide provide a solid foundation for researchers to cultivate these fungi, extract and purify this compound, and accurately quantify its production. A deeper understanding of the biosynthetic pathways will be instrumental in optimizing yields through metabolic engineering and synthetic biology approaches.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Trichothecium roseum - Wikipedia [en.wikipedia.org]
- 7. Trichothecium roseum | Viticulture and Enology [wineserver.ucdavis.edu]
- 8. Isolation of a Cyclic Depsipetide, Aspergillicin F, and Synthesis of Aspergillicins with Innate Immune-Modulating Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical strategy for determination of known and unknown destruxins using hybrid quadrupole-Orbitrap high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Destruxin A: A Technical Guide on its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Destruxin A is a cyclic hexadepsipeptide, a type of mycotoxin first isolated from the entomopathogenic fungus Oospora destructor, and is commonly produced by fungi of the genus Metarhizium, such as Metarhizium anisopliae.[1][2] It belongs to a family of over 35 related compounds known as destruxins, which are recognized for their significant biological activities.[2][3][4] These activities, including insecticidal, phytotoxic, antiviral, immunosuppressive, and anticancer properties, have garnered considerable interest in the scientific community.[2][5][6][7] This interest stems from their potential application as virulence factors in microbial biocontrol agents and as lead compounds for novel therapeutic agents.[2][8] This guide provides an in-depth overview of the chemical structure, physicochemical properties, biological activities, and key experimental protocols related to this compound.
Chemical Structure and Physicochemical Properties
This compound is a cyclodepsipeptide composed of an α-hydroxy acid and five amino acid residues.[2] The core structure consists of a ring formed by β-alanine, N-methyl-L-alanine, L-proline, L-isoleucine, N-methyl-L-valine, and D-α-hydroxy-γ-pentenoic acid.[9][10]
The physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, formulation, and experimental use.
| Property | Value | Source(s) |
| IUPAC Name | (3R,10S,13S,16S,19S)-16-[(2S)-butan-2-yl]-10,11,14-trimethyl-13-propan-2-yl-3-prop-2-enyl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone | [9] |
| Molecular Formula | C₂₉H₄₇N₅O₇ | [9][11] |
| Molecular Weight | 577.71 g/mol | [9][11] |
| CAS Number | 6686-70-0 | [1][9][11] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 188.00 °C | [11] |
| Boiling Point | 875.60 °C (Predicted) | [11] |
| Solubility | Soluble in DMSO, Acetonitrile, DMF | [1][5] |
| Storage | Store as powder at -20°C or -80°C. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [1][5][11] |
Biological Activities and Mechanism of Action
This compound exhibits a broad spectrum of biological activities, making it a molecule of high interest for various applications.
Insecticidal Activity
This compound is a potent insecticidal agent, affecting a wide range of insect species.[1][12] Its primary mode of action involves the disruption of cellular homeostasis by acting as an ionophore, particularly affecting calcium (Ca²⁺) and potassium (K⁺) ion channels.[7][11] This interference leads to membrane depolarization, causing tetanic paralysis and ultimately, the death of the insect.[7][13] At lower doses, it primarily targets hemocytes (immune cells), while higher concentrations affect muscle cells, fat bodies, and Malpighian tubules.[12][14]
Immunosuppressive Activity
A key aspect of this compound's virulence is its ability to suppress the host's immune system. In Drosophila melanogaster, it has been shown to specifically inhibit the humoral immune response by reducing the expression of various antimicrobial peptides.[5][6] This is achieved by affecting the IMD (Immunodeficiency) signaling pathway, which makes the host more susceptible to secondary bacterial infections.[6][13] This immunosuppressant activity is a critical factor in the pathogenesis of Metarhizium fungi.[14]
Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines, including leukemia and colon cancer cells.[5][15] The antiproliferative activity of destruxins is associated with the induction of apoptosis (programmed cell death) through the intrinsic pathway.[15] This process is linked to the inhibition of the PI3K/Akt signaling pathway, a crucial regulator of cell survival and proliferation.[15]
Antiviral Activity
This compound and its analogues have also been reported to possess antiviral properties against various viruses in both insect and human cell lines.[2][5][13] For instance, Destruxin B has been shown to suppress the expression of the hepatitis B surface antigen.[13]
| Biological Activity | Target System/Cell Line | Effective Concentration / IC₅₀ | Source(s) |
| Insecticidal | Bombyx mori (Silkworm) | LD₅₀ < 0.1 µg/g (injection) | [16] |
| Immunosuppressive | Drosophila melanogaster | 86 µM (injection) | [5] |
| Antiproliferative | P388 (Leukemia cells) | 16 µg/mL | [5] |
| Antiproliferative | HCT116 (Colon cancer cells) | Micromolar range | [15] |
| Anticancer (Destruxin B) | A549 (Lung cancer cells) | IC₅₀ = 4.9 µM | [17] |
Experimental Protocols
This section provides detailed methodologies for the isolation and biological evaluation of this compound.
Isolation and Purification of this compound
This protocol outlines the extraction and purification of destruxins from a liquid culture of Metarhizium anisopliae.[4][18][19]
Methodology:
-
Fungal Culture: Grow an isolate of Metarhizium anisopliae in a suitable liquid medium (e.g., Czapek broth with 0.5% peptone) for approximately 10 days at 26°C with shaking (200 rpm).[18]
-
Filtration: Separate the fungal mycelia from the culture broth by filtration.
-
Extraction:
-
Concentration: Collect the upper organic layer, which contains the destruxins, and concentrate it to dryness using lyophilization or a rotary evaporator to obtain a crude extract.[4]
-
Initial Purification (Optional): The crude extract can be subjected to Vacuum Liquid Chromatography (VLC) using a silica gel column with a hexane/acetone gradient to achieve initial separation.[18]
-
Final Purification:
-
Redissolve the crude or semi-purified extract in acetonitrile.[4]
-
Purify this compound using semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.[4]
-
Employ a gradient elution system, typically with acetonitrile and water, optimizing the gradient slope for the best separation.[4]
-
-
Identification and Quantification:
-
Collect the fractions corresponding to the this compound peak.
-
Confirm the identity and purity of the isolated compound using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[20][21][22]
-
Quantify the yield by generating a standard curve of known concentrations versus peak areas from analytical HPLC.[4]
-
Cytotoxicity Assay Protocol (Trypan Blue Exclusion Method)
This protocol is a common method to determine the viability of cells after treatment with a cytotoxic compound like this compound.[17][23]
Methodology:
-
Cell Preparation: Seed cells (e.g., A549 human lung cancer cells) in 12-well plates at a density of 1 x 10⁵ cells per well and incubate for 24 hours to allow for attachment.[17]
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.[8]
-
Prepare serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20, 30 µM).[17]
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.
-
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 hours) at 37°C in a humidified 5% CO₂ atmosphere.[17]
-
Cell Counting:
-
After incubation, harvest the cells by trypsinization and resuspend them in fresh medium.
-
Take an aliquot of the cell suspension and mix it with an equal volume of 0.4% Trypan Blue solution.
-
Immediately load the mixture onto a hemocytometer and count the number of viable (clear, unstained) and non-viable (blue, stained) cells under a microscope.
-
-
Data Analysis:
-
Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.
-
Calculate the percentage of cytotoxicity: 100 - % Viability.
-
Plot the percentage of cytotoxicity against the concentration of this compound to determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).
-
In Vitro Anti-inflammatory Assay (Albumin Denaturation Assay)
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the heat-induced denaturation of protein, a well-documented cause of inflammation.[24][25]
Methodology:
-
Preparation of Reagents:
-
Test Solution: Prepare various concentrations of this compound (e.g., 10 to 1000 µg/mL) in a suitable solvent.
-
Egg Albumin Solution: Prepare a 0.2% solution of fresh hen's egg albumin in phosphate-buffered saline (PBS, pH 6.4).[24]
-
Reference Drug: Prepare a standard anti-inflammatory drug (e.g., Diclofenac sodium) at similar concentrations.[24]
-
-
Assay Procedure:
-
Denaturation and Measurement:
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Abs_control - Abs_test) / Abs_control] x 100.
-
Compare the inhibitory activity of this compound with the standard reference drug.
-
References
- 1. glpbio.com [glpbio.com]
- 2. The destruxins: synthesis, biosynthesis, biotransformation, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fungal peptide this compound plays a specific role in suppressing the innate immune response in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. This compound | C29H47N5O7 | CID 11421831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 6686-70-0 | BD162717 | Biosynth [biosynth.com]
- 12. Effects of this compound on hemocytes of the domestic silkworm, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Effects of this compound on hemocytes of the domestic silkworm, Bombyx mori [frontiersin.org]
- 15. Destruxins: fungal-derived cyclohexadepsipeptides with multifaceted anticancer and antiangiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Binding proteins of this compound from Metarhizium against insect cell - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Destruxin B Isolated from Entomopathogenic Fungus Metarhizium anisopliae Induces Apoptosis via a Bcl-2 Family-Dependent Mitochondrial Pathway in Human Nonsmall Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Destruxin Ed1 a cyclopeptide from the fungus Metarhizium anisopliae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Rapid screening of destruxins by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Unveiling the biosynthetic puzzle of destruxins in Metarhizium species - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
Destruxin A Biosynthesis in Metarhizium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Destruxins are a class of cyclic hexadepsipeptides produced by the entomopathogenic fungus Metarhizium spp. and are recognized for their potent insecticidal, cytotoxic, and antiviral activities. Destruxin A, a prominent member of this family, has garnered significant interest for its potential applications in agriculture and pharmacology. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway in Metarhizium, detailing the genetic and enzymatic machinery, regulatory networks, and experimental methodologies used to elucidate this complex process.
The Destruxin Biosynthesis Gene Cluster
The biosynthesis of destruxins is orchestrated by a dedicated gene cluster, with the core enzyme being a non-ribosomal peptide synthetase (NRPS). In Metarhizium robertsii, this cluster contains the key genes responsible for the assembly and modification of the destruxin scaffold.[1][2]
Table 1: Key Genes in the Destruxin Biosynthesis Cluster of Metarhizium robertsii
| Gene | Encoded Protein | Function in Destruxin Biosynthesis |
| dtxS1 | Destruxin Synthetase 1 (NRPS) | A six-module NRPS responsible for the sequential condensation of the five amino acid residues and one α-hydroxy acid that form the destruxin backbone.[1][3] |
| dtxS2 | Cytochrome P450 monooxygenase | A tailoring enzyme that hydroxylates the initial product, Destruxin B, to produce other destruxin analogs, including this compound.[1] |
| dtxS3 | Aldo-keto reductase | Involved in the synthesis of the α-hydroxy acid precursor required for the initiation of the NRPS assembly line.[1] |
| dtxS4 | Aspartic acid decarboxylase | Believed to be responsible for providing the β-alanine precursor for incorporation into the destruxin molecule.[1] |
The Biosynthetic Pathway of this compound
The synthesis of this compound is a multi-step process initiated by the DtxS1 NRPS and further modified by tailoring enzymes.
The process begins with the formation of the precursors. DtxS3 reduces α-ketoisocaproic acid to α-hydroxyisocaproic acid (HIC), the starter unit for the NRPS.[1] DtxS4 is proposed to produce β-alanine from aspartic acid. The six-module NRPS, DtxS1, then sequentially incorporates HIC, L-proline, L-isoleucine, N-methyl-L-valine, N-methyl-L-alanine, and β-alanine.[1][2] The linear peptide is then cyclized and released from the enzyme as Destruxin B. Subsequently, the cytochrome P450 enzyme, DtxS2, hydroxylates Destruxin B to yield this compound.[1]
Quantitative Production of Destruxins
The production of destruxins varies significantly among different Metarhizium species and strains, and is influenced by culture conditions.
Table 2: In Vitro Production of Major Destruxins by Different Metarhizium Species (mg/g dry weight mycelium)
| Metarhizium Species/Strain | This compound | Destruxin B | Destruxin E | Reference |
| M. robertsii ARSEF 2575 | ~1.2 | ~0.8 | ~1.5 | [4] |
| M. anisopliae s.l. ARSEF 759 | ~0.4 | ~0.2 | ~0.6 | [4] |
| M. guizhouense | Highest producer | - | - | [4] |
| M. brunneum | Lower than M. robertsii | - | - | [4] |
Table 3: Time Course of Destruxin Production by Metarhizium robertsii ARSEF 2575 in Submerged Culture (mg/g dry weight mycelium)
| Day | This compound | Destruxin B | Destruxin E | Reference |
| 2 | Not detected | Not detected | Not detected | [4] |
| 3 | ~0.2 | ~0.1 | ~0.3 | [4] |
| 4 | ~0.8 | ~0.5 | ~1.0 | [4] |
| 5 | ~1.2 | ~0.8 | ~1.5 | [4] |
Regulatory Signaling Pathways
The biosynthesis of destruxins, as with other secondary metabolites, is tightly regulated by complex signaling networks in response to environmental cues. While direct regulatory links to the destruxin gene cluster are still being fully elucidated, key signaling pathways known to influence secondary metabolism and virulence in Metarhizium are implicated.
G-protein coupled receptors (GPCRs) on the fungal cell surface are thought to perceive host signals, initiating downstream signaling cascades. Mitogen-activated protein kinase (MAPK) pathways, such as the Fus3 and Slt2 cascades, are crucial for regulating virulence and are likely involved in controlling the expression of secondary metabolite genes. The Protein Kinase A (PKA) pathway, responsive to nutrient availability, also plays a role in modulating virulence factor production. These pathways converge on transcription factors and global regulatory complexes like the Velvet complex, which in turn control the expression of the destruxin biosynthesis gene cluster.
Experimental Protocols
The elucidation of the this compound biosynthesis pathway has been made possible through a combination of genetic, analytical, and biological techniques.
Gene Knockout via Agrobacterium tumefaciens-Mediated Transformation (ATMT)
This protocol is used to create targeted gene deletions to study the function of specific genes in the destruxin biosynthesis pathway.
Methodology:
-
Vector Construction: A gene replacement cassette is constructed containing a selectable marker (e.g., antibiotic resistance gene) flanked by sequences homologous to the regions upstream and downstream of the target gene.
-
Agrobacterium Transformation: The constructed plasmid is introduced into a suitable Agrobacterium tumefaciens strain (e.g., AGL-1).
-
Co-cultivation: Metarhizium conidia are co-cultivated with the transformed Agrobacterium on an induction medium containing acetosyringone to facilitate T-DNA transfer.
-
Selection: Fungal transformants are selected on a medium containing an appropriate antibiotic to kill the Agrobacterium and a fungicide to which the transformants are resistant.
-
Screening and Confirmation: Putative mutants are screened by PCR to identify homologous recombination events. Confirmed mutants are further validated by Southern blotting and loss of gene expression is confirmed by RT-qPCR. The absence of destruxin production is verified by HPLC.[5]
HPLC Analysis of Destruxins
High-Performance Liquid Chromatography (HPLC) is the primary method for the separation and quantification of destruxins from fungal cultures.
Methodology:
-
Sample Preparation: Metarhizium is cultured in a suitable liquid medium (e.g., Czapek-Dox broth) for a defined period. The culture filtrate is extracted with an organic solvent such as ethyl acetate. The organic phase is then evaporated to dryness and the residue is redissolved in methanol.
-
Chromatographic Separation: The extracted sample is injected onto a C18 reverse-phase HPLC column.
-
Elution: A gradient elution is typically employed using a mobile phase consisting of water and acetonitrile or methanol.
-
Detection: Destruxins are detected by a UV detector at a wavelength of approximately 215 nm.
-
Quantification: The concentration of each destruxin is determined by comparing the peak area to a standard curve generated with purified destruxin standards.[6]
Insect Virulence Bioassay
Insect bioassays are essential to determine the role of destruxins in fungal pathogenicity.
Methodology:
-
Insect Rearing: A susceptible insect species (e.g., Galleria mellonella or Tenebrio molitor larvae) is reared under controlled conditions.
-
Inoculum Preparation: Conidial suspensions of the wild-type and mutant Metarhizium strains are prepared in a sterile aqueous solution containing a surfactant (e.g., 0.05% Tween 80). The concentration of viable spores is determined using a hemocytometer.
-
Infection: Insects are infected by either topical application (immersion in the conidial suspension) or injection of the conidial suspension into the hemocoel.
-
Incubation: The treated insects are incubated under controlled temperature and humidity.
-
Mortality Assessment: Mortality is recorded daily. The median lethal time (LT50) is calculated to compare the virulence of the different fungal strains.
Conclusion and Future Perspectives
The elucidation of the this compound biosynthesis pathway in Metarhizium has provided a solid foundation for understanding the molecular basis of its insecticidal activity. The identification of the core NRPS and tailoring enzymes opens avenues for metabolic engineering to enhance the production of specific destruxin analogs or to generate novel derivatives with improved properties. Further research into the regulatory networks controlling the expression of the destruxin gene cluster will be crucial for optimizing production and for a deeper understanding of the ecological role of these fascinating secondary metabolites. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further unravel the complexities of destruxin biosynthesis and to harness its potential for the development of novel biopesticides and pharmaceuticals.
References
- 1. Frontiers | New Downstream Signaling Branches of the Mitogen-Activated Protein Kinase Cascades Identified in the Insect Pathogenic and Plant Symbiotic Fungus Metarhizium robertsii [frontiersin.org]
- 2. The G-protein coupled receptor GPRK contributes to fungal development and full virulence in Metarhizium robertsii [pubmed.ncbi.nlm.nih.gov]
- 3. New Downstream Signaling Branches of the Mitogen-Activated Protein Kinase Cascades Identified in the Insect Pathogenic and Plant Symbiotic Fungus Metarhizium robertsii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Conservation and Diversification of Metarhizium Species Correlate with Fungal Host-Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic basis of destruxin production in the entomopathogen Metarhizium robertsii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unveiling the biosynthetic puzzle of destruxins in Metarhizium species - PMC [pmc.ncbi.nlm.nih.gov]
Destruxin A: A Multifaceted Mycotoxin Targeting Key Physiological Pathways in Insects
An In-depth Technical Guide on the Mechanism of Action
Introduction
Destruxin A (DA) is a cyclic hexadepsipeptide mycotoxin produced by various entomopathogenic fungi, most notably Metarhizium anisopliae. It is a key virulence factor that contributes significantly to the insecticidal activity of these fungi. The potent and diverse biological effects of this compound have positioned it as a molecule of interest for the development of novel bio-insecticides. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound in insects, with a focus on its molecular targets, the signaling pathways it disrupts, and its physiological consequences. This document is intended for researchers, scientists, and drug development professionals working in the fields of entomology, toxicology, and pest management.
Core Mechanisms of Action
This compound exhibits a multi-targeted mode of action, disrupting several critical physiological processes in insects. Its primary mechanisms can be broadly categorized as follows:
-
Immunosuppression: this compound is a potent suppressor of the insect immune system, affecting both cellular and humoral immunity.
-
Disruption of Ion Homeostasis: It acts as a cation ionophore, particularly affecting calcium (Ca²⁺) and proton (H⁺) balance.
-
Cytotoxicity and Tissue Damage: this compound induces morphological and ultrastructural changes in various insect tissues, leading to cell death and organ malfunction.
-
Inhibition of Key Enzymes and Proteins: It has been shown to bind to and modulate the activity of several essential proteins, including V-ATPase and aminoacyl tRNA synthetases.
The following sections will delve into each of these mechanisms in detail, presenting quantitative data, experimental methodologies, and visual representations of the affected pathways.
Quantitative Data on the Biological Activity of this compound
The biological activity of this compound has been quantified in various insect species and cell lines. The following tables summarize key toxicity and binding affinity data.
| Parameter | Insect Species/Cell Line | Value | Reference |
| LC₅₀ | Bombyx mori (Granulohemocytes, in vitro) | 68.77 µg/mL | [1] |
| Bombyx mori (Plasmatocytes, in vitro) | 84.11 µg/mL | [1] | |
| Spodoptera frugiperda (Sf9 cells, 24h) | 5 - 12 ppm | [2] | |
| LD₅₀ | Spodoptera litura (12-day-old larvae, combined application) | 0.045 µg/g body weight | [3] |
| Spodoptera litura (12-day-old larvae, ingestion) | 0.17 µg/g body weight | [3] | |
| Spodoptera litura (12-day-old larvae, topical application) | 0.237 µg/g body weight | [3] | |
| EC₅₀ | Locusta migratoria (Lower lateral oviducts) | 0.7 µM | [4] |
| Locusta migratoria (Upper lateral oviducts) | 8.7 µM | [4] | |
| Locusta migratoria (Hindgut) | 3.2 µM | [4] |
| Binding Target | Insect Species | Affinity Constant (Kᴅ) | Reference |
| Hemocytin | Bombyx mori | 2 - 420 µM | [5] |
| BmPPI (Peptidyl–prolyl cis–trans isomerase) | Bombyx mori | 1.98 x 10⁻³ M | [6] |
| BmTEME214 | Bombyx mori | 0.286 µM | [7] |
| BmSEC23 | Bombyx mori | 0.291 µM | [7] |
| Aminoacyl tRNA Synthetases (various) | Bombyx mori | 10⁻⁴ to 10⁻⁵ M | [8] |
| Various cellular proteins | Bombyx mori (Bm12 cells) | 24 to 469 µM | [9] |
Detailed Mechanism of Action
Immunosuppression
This compound significantly compromises the insect's ability to defend against pathogens by targeting both cellular and humoral immune responses.
a) Cellular Immunity:
This compound directly affects hemocytes, the primary immune cells in insects. At low concentrations, it induces morphological changes in hemocytes, particularly plasmatocytes and granulocytes, leading to a reduction in their ability to phagocytose and encapsulate foreign invaders.[1][10][11] Higher concentrations lead to cytotoxicity and a decrease in the total hemocyte count.[10][11]
b) Humoral Immunity:
The humoral immune response, which involves the production of antimicrobial peptides (AMPs) and the activation of the prophenoloxidase (proPO) system, is also a major target of this compound.
-
Inhibition of Antimicrobial Peptide (AMP) Synthesis: this compound has been shown to suppress the expression of genes encoding various AMPs.[12] This is achieved, in part, by interfering with key immune signaling pathways such as the Toll and Imd pathways.[12][13][14]
-
Modulation of the Prophenoloxidase (proPO) System: The proPO system is a crucial component of insect immunity involved in melanization and wound healing. This compound can both stimulate and suppress this system depending on the context. It can induce the expression of serpins (serine protease inhibitors) that block the proPO cascade.[14]
Disruption of Ion Homeostasis
a) Calcium Channel Activation:
This compound acts as a calcium ionophore, facilitating the influx of extracellular Ca²⁺ into cells.[2][4][15] This disruption of Ca²⁺ homeostasis has profound effects, particularly on muscle function. The influx of Ca²⁺ leads to sustained muscle contraction, resulting in tetanic paralysis, which is often followed by flaccid paralysis as the muscle membrane depolarizes.[2] This effect is abolished in Ca²⁺-free saline and can be reduced by calcium channel blockers.[4]
b) V-ATPase Inhibition:
While some studies suggest this compound has little effect on V-ATPase in certain insect tissues,[16][17] others propose it may act as a V-ATPase inhibitor.[18][19] Inhibition of the vacuolar-type H⁺-ATPase would disrupt the proton gradient across membranes, affecting processes such as endosomal acidification and lysosomal function. Destruxin B, a closely related compound, is a known reversible inhibitor of V-ATPase.
Cytotoxicity and Tissue Damage
This compound is cytotoxic to a range of insect cells and tissues. At low doses, hemocytes are the most sensitive, showing morphological alterations.[10][11] At higher doses, damage is observed in other tissues including muscle cells, fat body, and Malpighian tubules.[10][11] Electron microscopy has revealed that this compound damages the cytoskeleton, disrupts cell adhesion, and leads to vacuolation of the cytoplasm and ultimately cell death.[9][10][11]
Inhibition of Key Enzymes and Proteins
This compound's broad range of effects is due to its ability to bind to and modulate the function of numerous proteins. Proteomic studies have identified a large number of potential DA-binding proteins involved in various cellular processes.[9]
-
Aminoacyl tRNA Synthetases: this compound binds to several aminoacyl tRNA synthetases, suggesting it may interfere with protein synthesis.[8] This is supported by findings that DA treatment leads to a decrease in soluble protein and free amino acid content in insect cells.[8]
-
Other Binding Proteins: Other identified binding partners include proteins involved in cytoskeletal structure, protein trafficking (e.g., BmSEC23), and transmembrane signaling (e.g., BmTMEM214).[7][9]
Signaling Pathways Affected by this compound
This compound modulates key signaling pathways that regulate insect immunity and development.
The Toll and Imd Signaling Pathways
These two pathways are central to the insect's humoral immune response, leading to the production of AMPs. This compound has been shown to suppress the expression of genes in the Toll pathway.[14] In Drosophila melanogaster, co-injection of a non-lethal dose of this compound with Gram-negative bacteria led to increased mortality, which could be rescued by ectopic activation of the Imd pathway, indicating that DA specifically suppresses this humoral immune response.[12]
The Prophenoloxidase (proPO) Activating System
The proPO system is a rapid defense mechanism leading to melanization. This compound can interfere with this pathway, for instance, by inducing the expression of serpins which inhibit the serine proteases responsible for cleaving proPO into its active form, phenoloxidase.[14]
Calcium Signaling
This compound's ability to act as a Ca²⁺ ionophore disrupts intracellular calcium signaling, which is critical for a multitude of cellular processes, including muscle contraction, neurotransmission, and enzyme activation.
Experimental Protocols: Methodological Overview
Detailed experimental protocols are crucial for the study of this compound's mechanism of action. While specific protocols vary between laboratories, the following provides a general overview of commonly employed methodologies.
Insect Rearing and Treatment
-
Insect Species: Common model insects include Bombyx mori, Spodoptera litura, Plutella xylostella, and Drosophila melanogaster.
-
Rearing Conditions: Insects are typically reared on an artificial diet under controlled conditions of temperature, humidity, and photoperiod.
-
This compound Administration: DA can be administered through various routes, including:
-
Injection: Microinjection into the hemocoel is a common method for direct and rapid administration.
-
Oral Ingestion: DA is incorporated into the artificial diet.
-
Topical Application: A solution of DA is applied to the insect's cuticle.
-
Assessment of Cellular and Humoral Immunity
-
Hemocyte Counts and Morphology: Hemolymph is collected and hemocytes are counted using a hemocytometer. Morphological changes are observed using phase-contrast microscopy, and ultrastructural changes are examined using scanning electron microscopy (SEM) and transmission electron microscopy (TEM).
-
Phagocytosis and Encapsulation Assays: The ability of hemocytes to phagocytose fluorescent beads or bacteria is quantified. Encapsulation is assessed by implanting nylon filaments and observing the degree of melanization and cellular attachment.
-
Gene Expression Analysis: The expression levels of genes encoding AMPs and other immune-related proteins are measured using quantitative real-time PCR (qRT-PCR) or RNA sequencing (RNA-Seq).
Measurement of Ion Flux and Muscle Contraction
-
Calcium Imaging: Intracellular Ca²⁺ levels are monitored using fluorescent Ca²⁺ indicators such as Fura-2 AM.
-
Muscle Contraction Assays: Isolated insect muscles (e.g., visceral muscles) are placed in a physiological saline solution, and their contractions are recorded using a force transducer in response to DA application.
Cytotoxicity and Histopathology
-
Cell Viability Assays: Insect cell lines (e.g., Sf9 from Spodoptera frugiperda) are treated with DA, and cell viability is assessed using assays such as the MTT or calcein AM assay.
-
Histopathology: Tissues from DA-treated insects are fixed, embedded in paraffin, sectioned, and stained (e.g., with hematoxylin and eosin) to observe pathological changes under a light microscope.
Identification of Binding Partners
-
Drug Affinity Responsive Target Stability (DARTS): This technique is used to identify potential DA-binding proteins from cell lysates.
-
Bio-layer Interferometry (BLI) and Surface Plasmon Resonance (SPR): These label-free techniques are used to quantify the binding affinity between DA and its target proteins.
-
Insect Two-Hybrid (I2H) System: This system is used to study protein-protein interactions in insect cells and how they are affected by DA.
Conclusion
This compound is a powerful mycotoxin with a complex and multifaceted mechanism of action in insects. Its ability to suppress the immune system, disrupt ion homeostasis, induce cytotoxicity, and interfere with the function of multiple essential proteins makes it a highly effective insecticidal agent. A thorough understanding of these mechanisms is crucial for the development of DA-based biopesticides and for managing insect pest resistance. Further research is needed to fully elucidate the intricate network of interactions between this compound and its various molecular targets, which will undoubtedly open new avenues for the design of novel and sustainable pest control strategies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Frontiers | Effects of this compound on hemocytes of the domestic silkworm, Bombyx mori [frontiersin.org]
- 7. Imd pathway - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Effects of the mycotoxin this compound on Locusta migratoria visceral muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transcript and Protein Profiling Analysis of the this compound-Induced Response in Larvae of Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of efrapeptin and destruxin, metabolites of entomogenous fungi, on the hydrolytic activity of a vacuolar type ATPase identified on the brush border membrane vesicles of Galleria mellonella midgut and on plant membrane bound hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transcript and Protein Profiling Analysis of the this compound-Induced Response in Larvae of Plutella xylostella | PLOS One [journals.plos.org]
- 13. Effects of efrapeptin and destruxin, metabolites of entomogenous fungi, on the hydrolytic activity of vacuolar type ATPase identified on the brush border membrane vesicles of Galleria mellonella midgut and on plant membrane bound hydrolytic enzymes : Rothamsted Research [repository.rothamsted.ac.uk]
- 14. Profiling Destruxin Synthesis by Specialist and Generalist Metarhizium Insect Pathogens during Coculture with Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Effects of this compound on Hemocytes Morphology of Bombyx mori [agris.fao.org]
- 18. Effects of this compound on Hemocytes Morphology of Bombyx mori [http--journals--caass--org--cn.proxy.hfzk.net.cn]
- 19. Binding proteins of this compound from Metarhizium against insect cell - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Destruxin A on Insect Hemocytes: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Destruxin A (DA), a cyclic hexadepsipeptide mycotoxin produced by the entomopathogenic fungus Metarhium anisopliae, is a potent modulator of the insect immune system. Its insecticidal activity is largely attributed to its profound effects on hemocytes, the primary immune cells in insects. This document provides a comprehensive overview of the biological activity of this compound on insect hemocytes, detailing its impact on cell morphology, viability, and immune function. It consolidates quantitative data, outlines key experimental protocols, and visualizes the complex molecular interactions and signaling pathways involved.
Introduction
Destruxins are a class of non-ribosomal peptides with significant insecticidal, phytotoxic, and even anti-viral properties.[1][2] Among the 39 identified analogues, this compound (DA) is one of the most abundant and biologically active.[2][3] Produced by fungi like Metarhizium anisopliae, DA plays a critical role in fungal pathogenesis by suppressing the host's innate immune response.[1][4] A primary target of DA is the insect hemocyte, which is central to cellular immune reactions such as phagocytosis, nodulation, and encapsulation.[5][6][7] Understanding the mechanisms by which DA disrupts hemocyte function is crucial for the development of novel biopesticides and for elucidating fundamental aspects of insect immunity.[2][8] This guide synthesizes current research on the multifaceted interactions between this compound and insect hemocytes.
Effects on Hemocyte Morphology and Viability
This compound induces significant dose- and time-dependent morphological and cytotoxic effects on insect hemocytes. Hemocytes, particularly plasmatocytes (PL) and granulocytes (GR), are often the first cells to show damage following DA exposure.[2][9]
Morphological Alterations: At low concentrations (e.g., 0.01 μg/g in Bombyx mori), DA causes visible changes to hemocytes within 6 hours of treatment, including depressions and perforations.[8][10] In vitro studies show that DA disrupts the cytoskeleton of plasmatocytes, inhibiting their ability to adhere and spread, which is a critical step for immune functions like encapsulation.[2][8] These effects occur at doses that do not visibly harm other tissues like fat body or Malpighian tubules, highlighting the high sensitivity of hemocytes to this toxin.[2][8][10]
Cytotoxicity: DA exhibits direct cytotoxic activity against hemocytes. Studies on Bombyx mori have quantified this effect, demonstrating that granulocytes are slightly more susceptible to DA than plasmatocytes in vitro.[9] However, hemocytes in a living insect (in vivo) are even more sensitive to DA, suggesting that factors within the hemolymph may potentiate the toxin's activity.[9]
| Hemocyte Type | Assay Condition | Metric | Value (μg/mL) | Reference |
| Granulocytes (GR) | In vitro | LC50 | 68.77 | [9] |
| Plasmatocytes (PL) | In vitro | LC50 | 84.11 | [9] |
| Total Hemocytes | In vivo (injection) | Lowest Effective Dose | ~0.25 | [9] |
Immunosuppressive Activities
This compound is a potent immunosuppressant that cripples both cellular and humoral immune responses, facilitating fungal infection.[1][11]
Inhibition of Cellular Immunity: The morphological changes induced by DA directly impair key cellular immune functions. By altering the cytoskeleton, DA inhibits the phagocytic activity of plasmatocytes and disrupts the process of encapsulation, where multiple hemocytes surround and isolate large pathogens.[2][5][8] Furthermore, DA has been shown to significantly inhibit hemocytin-mediated hemocyte aggregation, a critical step in wound healing and immune defense.[11]
Suppression of Humoral Immunity: DA also interferes with the humoral immune response, which involves the production of antimicrobial peptides (AMPs) and other effector molecules in the hemolymph.[1] In Drosophila melanogaster, injection of a non-lethal dose of DA led to a reduced expression of various AMPs.[1] This suppression of humoral immunity renders the insect more susceptible to secondary infections; flies co-injected with DA and a normally harmless bacterium like Escherichia coli showed increased mortality and higher bacterial loads.[1]
| Insect Species | Target | Effect | Method | Reference |
| Bombyx mori | Antitrypsin isoform 3 | Downregulated | Proteomics | [12] |
| Bombyx mori | p50 protein | Downregulated | Proteomics | [12] |
| Bombyx mori | Calreticulin precursor | Downregulated | Proteomics | [12] |
| Bombyx mori | C-type lectin 10 precursor | Upregulated | Proteomics | [12] |
| Bombyx mori | Prophenoloxidase (PPO-1, PPO-2) | Upregulated | Proteomics | [12] |
| Bombyx mori | BmRelish2 | Downregulated | qRT-PCR | [5] |
| Drosophila melanogaster | Various Antimicrobial Peptides | Downregulated | Microarray | [1] |
Molecular Mechanisms and Signaling Pathways
The immunosuppressive effects of this compound are underpinned by its interaction with specific molecular targets and its interference with key immune signaling pathways.
Interaction with Host Proteins: DA has been shown to bind to a variety of proteins within the hemolymph and hemocytes.[3][11]
-
Hemocytin: This immune protein is a primary binding target of DA. By binding to hemocytin, DA alters its conformation and disrupts its interaction with other proteins like actin, thereby inhibiting hemocyte aggregation.[11]
-
Endoplasmic Reticulum (ER) Proteins: In Bombyx mori, DA binds to the ER proteins BmTMEM214 and BmSEC23A.[13] This interaction is thought to induce ER stress, which can lead to apoptosis, a form of programmed cell death.[13][14]
-
Ion Channels and Pumps: An early hypothesis for DA's mode of action was its effect on ion homeostasis. DA can induce a rapid influx of Ca²⁺ into hemocytes and cause a decrease in intracellular H⁺ concentration, possibly through inhibition of V-ATPase.[15]
Interference with Immune Signaling Pathways: DA modulates the Toll and Imd (Immune deficiency) signaling pathways, which are central to the regulation of antimicrobial peptide gene expression in insects.[5]
-
Imd Pathway: In Drosophila, ectopic activation of the Imd pathway can rescue flies from the increased mortality caused by co-injection of DA and bacteria.[1] In Bombyx mori, DA treatment significantly downregulates the expression of BmRelish2, a key transcription factor in the Imd pathway.[5] This suggests DA specifically targets components of this pathway to suppress AMP production.
Caption: Molecular targets and pathways affected by this compound in insect hemocytes.
Experimental Protocols
Studying the effects of this compound on insect hemocytes involves several key methodologies. Below are generalized protocols based on common practices in the field.
This protocol describes a general method for extracting hemocytes from lepidopteran larvae, which can be adapted for various species.[6][16]
-
Anesthesia: Anesthetize larvae by chilling them on ice for 15-20 minutes. This immobilizes the insect and reduces cellular stress responses.[16]
-
Surface Sterilization: Gently wipe the exterior of the larva with 70% ethanol to prevent microbial contamination of the hemolymph sample.
-
Injection (Optional, for perfusion): For a cleaner sample, inject an anticoagulant buffer (e.g., 60% Schneider's Medium, 10% FBS, 30% citrate buffer) into the caterpillar's body cavity.[17] Allow the insect to rest on ice for 30 minutes to allow the buffer to circulate and dislodge adherent hemocytes.[6]
-
Hemolymph Collection: Make a small incision at a posterior proleg using a sterile scalpel or needle. Gently squeeze the larva to exude a droplet of hemolymph.[6]
-
Sample Collection: Collect the hemolymph droplet into a pre-chilled microcentrifuge tube containing an anticoagulant buffer to prevent clotting and melanization. Keep samples on ice at all times.
-
Cell Counting: Transfer 10 μL of the hemolymph/buffer mixture to a hemocytometer. Count the cells under a compound microscope to determine the total hemocyte concentration.[6]
This protocol outlines how to determine the cytotoxic effect of this compound on cultured hemocytes.
-
Hemocyte Seeding: Following the collection protocol above, dilute the hemocyte suspension to a desired concentration (e.g., 1 x 10⁵ cells/mL) in an appropriate insect cell culture medium. Seed 100 μL of the cell suspension into each well of a 96-well microplate.
-
Cell Adhesion: Allow the hemocytes to adhere to the bottom of the plate by incubating for 1-2 hours at 27°C.
-
This compound Treatment: Prepare a serial dilution of this compound in the culture medium. Remove the old medium from the wells and add 100 μL of the DA solutions at various concentrations. Include a vehicle control (e.g., medium with DMSO if used for DA stock).[5]
-
Incubation: Incubate the plate for a specified period (e.g., 24 or 48 hours) at 27°C.
-
Viability Assessment: Assess cell viability using a standard method such as MTT assay, Trypan Blue exclusion, or a live/dead cell staining kit.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the control. Plot the results and use probit analysis or non-linear regression to determine the LC50 value (the concentration that kills 50% of the cells).
Caption: A generalized experimental workflow for investigating this compound's effects.
Conclusion
This compound is a powerful mycotoxin that systematically dismantles the insect immune system by targeting hemocytes. It induces morphological damage, cytotoxicity, and functional impairment of these vital immune cells.[2][9] Its molecular mechanism involves binding to key immune proteins like hemocytin, disrupting ER function, and interfering with critical immune signaling pathways such as the Imd pathway.[1][11][13] The quantitative data and protocols presented in this guide offer a foundational resource for researchers investigating insect immunity, host-pathogen interactions, and the development of novel, targeted biopesticides. Further research into the specific protein interactions and signaling nodes affected by DA will continue to illuminate its complex biology and potential applications.
References
- 1. Fungal peptide this compound plays a specific role in suppressing the innate immune response in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on hemocytes of the domestic silkworm, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on Silkworm’s Immunophilins [mdpi.com]
- 4. The role of destruxins in the pathogenicity of metarhizium anisopliae for three species of insect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Simple Protocol for Extracting Hemocytes from Wild Caterpillars - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Effects of this compound on hemocytes of the domestic silkworm, Bombyx mori [frontiersin.org]
- 9. Effects of this compound on Hemocytes Morphology of Bombyx mori [http--journals--caass--org--cn.proxy.hfzk.net.cn]
- 10. researchgate.net [researchgate.net]
- 11. This compound inhibits the hemocytin-mediated hemolymph immunity of host insects to facilitate Metarhizium infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative proteomic analysis of Bombyx mori hemocytes treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The Metarhizium anisopliae Toxin, this compound, Interacts with the SEC23A and TEME214 Proteins of Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jove.com [jove.com]
- 17. A Protocol for Collecting and Staining Hemocytes from the Yellow Fever Mosquito Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
Destruxin A: A Potent Virulence Factor of Entomopathogenic Fungi
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Destruxin A, a cyclic hexadepsipeptide mycotoxin produced by various entomopathogenic fungi, most notably Metarhizium anisopliae, stands as a critical virulence factor in the infection of insect hosts.[1][2][3] Its multifaceted mechanism of action involves the potent suppression of the host's innate immune system, disruption of cellular homeostasis, and induction of paralysis, thereby facilitating fungal proliferation and host mortality.[4][5][6] This technical guide provides a comprehensive overview of this compound's role as a virulence factor, detailing its molecular mechanisms, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing complex biological pathways. This document is intended to serve as a valuable resource for researchers in insect pathology, immunology, and those involved in the development of novel bio-insecticides and pharmaceuticals.
Introduction
Entomopathogenic fungi are natural regulators of insect populations and hold significant promise as biocontrol agents.[7] A key aspect of their virulence is the production of secondary metabolites that incapacitate the host's defenses. This compound is one of the most prominent and well-studied of these mycotoxins.[8][9] It belongs to a family of over 39 related compounds, with this compound being one of the most abundant and biologically active.[8][10] The toxin's ability to interfere with fundamental physiological processes in a wide range of insect species underscores its importance in fungal pathogenesis.[8] Understanding the intricate mechanisms by which this compound subverts host immunity and disrupts cellular functions is paramount for optimizing the efficacy of mycoinsecticides and exploring its potential for therapeutic applications.
Mechanism of Action
This compound exerts its pathogenic effects through a multi-targeted approach, primarily targeting the insect's immune and muscular systems.
Immunosuppression
This compound is a potent immunosuppressant that cripples both the cellular and humoral branches of the insect innate immune system.[1][4]
-
Cellular Immunity: The primary targets of this compound are the hemocytes, the insect's immune cells.[4][8] At low concentrations, it induces morphological changes in plasmatocytes and granulocytes, inhibiting their ability to adhere, spread, and form encapsulating capsules around invading pathogens.[4][8] This leads to a significant reduction in phagocytic activity.[8] At higher doses, this compound is cytotoxic to hemocytes, leading to a decrease in their overall number.[11]
-
Humoral Immunity: this compound significantly impacts the humoral immune response. It has been shown to suppress the expression of antimicrobial peptides (AMPs), which are crucial for combating microbial infections.[1] Studies in Drosophila melanogaster have demonstrated that this compound specifically downregulates the expression of various AMPs, rendering the flies more susceptible to bacterial infections.[1][12] This suppression is mediated, at least in part, through the inhibition of key immune signaling pathways such as the Toll and Imd pathways.[1][5] Furthermore, this compound can interfere with the prophenoloxidase (proPO) activating system, a critical component of the insect's melanization and wound-healing response.[5][13] It can inhibit the expression of key components of this pathway, such as scavenger receptor B, and induce the expression of serpins (serine protease inhibitors) that block the proPO cascade.[5][13]
Disruption of Ion Homeostasis and Cellular Functions
This compound's toxicity is also attributed to its ability to disrupt ion homeostasis and interfere with essential cellular processes.
-
Calcium Channel Modulation: A key mechanism of this compound is its effect on calcium channels.[1][6] It acts as a calcium ionophore, leading to an influx of extracellular Ca2+ into cells.[14][15] This disruption of calcium homeostasis is responsible for the characteristic tetanic paralysis observed in insects injected with the toxin, caused by sustained muscle contraction.[14] This is followed by flaccid paralysis as the muscle membrane potential depolarizes.[14]
-
Inhibition of V-type H+-ATPase: this compound has been identified as an inhibitor of vacuolar-type H+-ATPases (V-ATPases).[16][17] These proton pumps are essential for acidifying various intracellular compartments, such as lysosomes and endosomes. Inhibition of V-ATPase disrupts these processes, leading to impaired protein degradation, and cellular stress.[17]
Quantitative Data
The biological activity of this compound has been quantified in various insect species. The following tables summarize key toxicity data.
| Insect Species | Assay Type | Parameter | Value | Reference |
| Bombyx mori (Silkworm) | in vitro | LC50 (Granulocytes) | 68.77 µg/mL | [11] |
| Bombyx mori (Silkworm) | in vitro | LC50 (Plasmatocytes) | 84.11 µg/mL | [11] |
| Spodoptera litura | Topical Application | LD50 (12-day-old larvae) | 0.237 µg/g body weight | [18] |
| Spodoptera litura | Ingestion Assay | LD50 (12-day-old larvae) | 0.17 µg/g body weight | [18] |
| Spodoptera litura | Combined Application | LD50 (12-day-old larvae) | 0.045 µg/g body weight | [18] |
| Locusta migratoria | Oviduct Contraction | EC50 (Lower lateral oviducts) | 0.7 µM | [15] |
| Locusta migratoria | Oviduct Contraction | EC50 (Upper lateral oviducts) | 8.7 µM | [15] |
| Locusta migratoria | Hindgut Contraction | EC50 | 3.2 µM | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound.
Hemocyte Viability and Morphology Assay
Objective: To assess the cytotoxic effects of this compound on insect hemocytes.
Materials:
-
Insect larvae (e.g., Bombyx mori)
-
This compound solution of known concentration
-
Anticoagulant buffer (e.g., 10 mM EDTA, 30 mM citrate, 26 mM citric acid, 20 mM NaCl, pH 4.6)
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution (0.4%)
-
Hemocytometer
-
Inverted phase-contrast microscope
Protocol:
-
Hemolymph Collection: Collect hemolymph from larvae by piercing the proleg with a sterile needle. Collect the hemolymph into a pre-chilled microcentrifuge tube containing anticoagulant buffer.
-
Hemocyte Preparation: Centrifuge the hemolymph at 200 x g for 10 minutes at 4°C to pellet the hemocytes. Wash the hemocytes twice with PBS.
-
This compound Treatment: Resuspend the hemocytes in PBS to a density of 1 x 10^6 cells/mL. Add varying concentrations of this compound to the hemocyte suspension and incubate for a defined period (e.g., 1-24 hours) at 27°C. A control group with no this compound should be included.
-
Viability Assessment: Mix an aliquot of the hemocyte suspension with an equal volume of 0.4% trypan blue solution. Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Morphology Assessment: Observe the morphology of the hemocytes under an inverted phase-contrast microscope. Note any changes such as cell rounding, blebbing, or lysis.
Phenoloxidase (PO) Activity Assay
Objective: To measure the effect of this compound on the activity of phenoloxidase in insect hemolymph.
Materials:
-
Insect hemolymph plasma
-
This compound solution
-
Phosphate-buffered saline (PBS)
-
L-DOPA (L-3,4-dihydroxyphenylalanine) solution (e.g., 4 mg/mL in sterile water)
-
Microplate reader
Protocol:
-
Hemolymph Plasma Preparation: Collect hemolymph as described above, but without anticoagulant if measuring native PO activity, or with an anticoagulant that does not inhibit PO if measuring total potential activity. Centrifuge at 500 x g for 5 minutes, followed by a second centrifugation of the supernatant at 15,000 x g for 15 minutes at 4°C to obtain cell-free plasma.
-
This compound Treatment: Incubate the hemolymph plasma with different concentrations of this compound for a specific time.
-
PO Activity Measurement: In a 96-well microplate, add a small volume of the treated or control plasma (e.g., 5-20 µL).[19] Add PBS to a final volume of, for example, 180 µL. To initiate the reaction, add 20 µL of L-DOPA solution.[19]
-
Data Acquisition: Immediately measure the absorbance at 490 nm at regular intervals (e.g., every 15-30 seconds) for a period of 30-60 minutes using a microplate reader.[19] The PO activity is determined by the slope of the linear portion of the reaction curve (Vmax).[19]
Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
Objective: To determine the effect of this compound on the expression of immune-related genes.
Materials:
-
Insect tissues (e.g., fat body, hemocytes)
-
This compound solution
-
RNA extraction kit
-
cDNA synthesis kit
-
RT-qPCR master mix
-
Gene-specific primers for target genes (e.g., AMPs, Toll receptors) and a reference gene (e.g., actin, GAPDH)
-
RT-qPCR instrument
Protocol:
-
Insect Treatment: Inject insects with a sublethal dose of this compound. A control group should be injected with the solvent only.
-
Tissue Collection and RNA Extraction: At various time points post-injection, dissect the desired tissues and immediately extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
RT-qPCR: Perform RT-qPCR using the synthesized cDNA, gene-specific primers, and a suitable master mix. The cycling conditions will depend on the primers and instrument used.
-
Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes in the this compound-treated group compared to the control group, normalized to the expression of the reference gene. The 2^-ΔΔCt method is commonly used for this analysis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a typical experimental workflow for its characterization.
Conclusion
This compound is a formidable virulence factor that plays a pivotal role in the pathogenesis of entomopathogenic fungi. Its ability to concurrently suppress the insect's immune system and disrupt vital physiological functions highlights its evolutionary significance as a molecular weapon. A thorough understanding of its mechanisms of action is not only crucial for developing more effective and targeted bio-insecticides but also opens avenues for exploring its potential in drug development, given its potent effects on fundamental cellular processes such as ion transport and immune signaling. This guide provides a foundational resource for researchers to further investigate and harness the properties of this remarkable mycotoxin.
References
- 1. Fungal peptide this compound plays a specific role in suppressing the innate immune response in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of destruxins in the pathogenicity of metarhizium anisopliae for three species of insect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unveiling the biosynthetic puzzle of destruxins in Metarhizium species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Effects of this compound on hemocytes of the domestic silkworm, Bombyx mori [frontiersin.org]
- 5. Transcript and Protein Profiling Analysis of the this compound-Induced Response in Larvae of Plutella xylostella | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Production of Destruxins from Metarhizium spp. Fungi in Artificial Medium and in Endophytically Colonized Cowpea Plants | PLOS One [journals.plos.org]
- 8. Effects of this compound on hemocytes of the domestic silkworm, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Metarhizium anisopliae Toxin, this compound, Interacts with the SEC23A and TEME214 Proteins of Bombyx mori [mdpi.com]
- 10. Binding proteins of this compound from Metarhizium against insect cell - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of this compound on Hemocytes Morphology of Bombyx mori [http--journals--caass--org--cn.proxy.hfzk.net.cn]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. Effects of the mycotoxin this compound on Locusta migratoria visceral muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A new destruxin as inhibitor of vacuolar-type H+-ATPase of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Insecticidal activity of destruxin, a mycotoxin from Metarhizium anisopliae (Hypocreales), against Spodoptera litura (Lepidoptera: Noctuidae) larval stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Destruxin A: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Destruxin A, a cyclic hexadepsipeptide mycotoxin produced by various entomopathogenic fungi, has emerged as a compound of significant interest for its diverse and potent biological activities.[1][2][3] This technical guide provides a comprehensive overview of the potential therapeutic applications of this compound, with a primary focus on its anticancer, immunosuppressive, and anti-angiogenic properties. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to facilitate further research and development in this promising area. While preclinical data is encouraging, it is important to note that this compound has not been evaluated in human clinical trials.
Anticancer Applications
This compound has demonstrated notable antiproliferative and cytotoxic effects across a range of cancer cell lines. Its anticancer activity is multifaceted, primarily involving the induction of apoptosis and the inhibition of critical cell survival signaling pathways.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the reported in vitro cytotoxic activities of this compound and its analogue, Destruxin B, in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 Value | Exposure Time (h) | Reference |
| This compound | P388 | Leukemia | 16 µg/mL | 48 | [2] |
| Destruxin B | A549 | Non-small cell lung cancer | ~5.05 µM | 48 | |
| Destruxin B | Toledo | Non-Hodgkin Lymphoma | 1.26-10.1 µM | 48 |
Note: At lower concentrations (0.03-0.33 μg/mL), this compound was observed to promote the growth of the P388 leukemia cell line.[2]
Mechanism of Action: Apoptosis Induction
This compound and its analogues induce apoptosis through the intrinsic, or mitochondrial, pathway. This process is characterized by the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation.
Mechanism of Action: Inhibition of PI3K/Akt Signaling
This compound has been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical cascade for cell survival, proliferation, and growth. By inhibiting this pathway, this compound can suppress tumor progression.
References
Destruxin A: A Comprehensive Technical Review for Novel Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Destruxin A, a cyclic hexadepsipeptide mycotoxin, is a secondary metabolite produced by the entomopathogenic fungus Metarhizhium anisopliae. Since its discovery, this compound and its analogues have garnered significant scientific interest due to their diverse biological activities. These compounds exhibit potent insecticidal, anticancer, antiviral, and immunosuppressive properties. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways to facilitate novel research and development in pharmaceuticals and agriculture.
Biological Activities of Destruxins: A Quantitative Overview
The biological efficacy of this compound and its related compounds has been quantified across various applications. The following tables summarize the key quantitative data from published literature, providing a comparative reference for researchers.
Anticancer Activity
Destruxins have demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and other relevant metrics are presented below.
| Destruxin Analogue | Cell Line | Activity Type | IC50 / Effective Concentration | Citation |
| Destruxin B | A549 (Human non-small cell lung cancer) | Antiproliferative | 4.9 µM | [1] |
| This compound | P388 (Murine leukemia) | Antiproliferative | 16 µg/mL (after 48h) | [2] |
| This compound & B | Various cancer cell lines (KB-3-1, A549, CaCo-2, HCT116) | Cytotoxic | Micromolar (µM) range | [3][4] |
| Destruxin E | Various cancer cell lines (KB-3-1, A549, CaCo-2, HCT116) | Cytotoxic | Nanomolar (nM) range | [3][4] |
Insecticidal Activity
A primary application of Destruxins is in biocontrol due to their potent insecticidal properties. The lethal dose (LD50) and lethal concentration (LC50) values against various insect species are summarized below.
| Destruxin Type | Insect Species | Activity Type | LD50 / LC50 | Citation |
| Crude Destruxin | Spodoptera litura (Lepidoptera) | Ingestion | 0.17 µg/g body weight | [5] |
| Crude Destruxin | Spodoptera litura (Lepidoptera) | Topical Application | 0.237 µg/g body weight | [5] |
| Crude Destruxin | Spodoptera litura (Lepidoptera) | Combined Application | 0.045 µg/g body weight | [5][6] |
| This compound | Aonidiella citricola (Hemiptera) | --- | LC50 of 0.041 mg/L | [6] |
| This compound | Lepidopteran larvae | Hemocoel Injection | < 0.1 µg/g | [7] |
| This compound | Lepidopteran larvae | Oral/Drip Treatment | ~50 mg/L | [7] |
Antiviral and Immunosuppressive Activity
Destruxins have also been shown to possess antiviral and immunosuppressive capabilities, indicating their potential in therapeutic applications.
| Destruxin Analogue | Target | Activity Type | EC50 / Effect | Citation |
| Destruxin B | Hepatitis B virus surface antigen (HBsAg) expression | Antiviral | EC50 of 0.5 µM | [8] |
| This compound | Drosophila melanogaster immune system | Immunosuppressive | Specific suppression of the humoral immune response | [9] |
Key Signaling Pathways Modulated by this compound
The diverse biological activities of this compound are a consequence of its interaction with multiple cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways affected by this compound in both mammalian and insect cells.
Induction of Apoptosis in Cancer Cells
Destruxin B, a close analogue of this compound, has been shown to induce apoptosis in human non-small cell lung cancer cells through the intrinsic mitochondrial pathway.
Caption: Destruxin B-induced mitochondrial apoptosis pathway.
Inhibition of the PI3K/Akt Signaling Pathway in Cancer Cells
The cytotoxic effects of Destruxins A, B, and E in various cancer cell lines are associated with the inhibition of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a key regulator of cell survival and proliferation.
Caption: Inhibition of the PI3K/Akt pathway by Destruxins.
Suppression of Insect Innate Immunity
This compound has been shown to suppress the humoral immune response in insects, such as Drosophila melanogaster, by downregulating the expression of antimicrobial peptides (AMPs). This is primarily achieved through interference with the Immune Deficiency (Imd) signaling pathway.
Caption: this compound-mediated suppression of insect immunity.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.
Isolation and Purification of this compound
A common workflow for the isolation and purification of this compound from Metarhizhium anisopliae cultures is outlined below.
Caption: Workflow for this compound isolation and purification.
Protocol Details:
-
Fungal Culture: Metarhizhium anisopliae is cultured in a suitable liquid medium (e.g., potato dextrose broth) for a specified period to allow for the production of secondary metabolites.
-
Fermentation Broth Collection: The culture broth is separated from the fungal mycelia by filtration.
-
Solvent Extraction: The cell-free broth is extracted with an organic solvent such as ethyl acetate or dichloromethane to partition the Destruxins into the organic phase.
-
Crude Extract Concentration: The organic solvent is evaporated under reduced pressure to yield a crude extract containing a mixture of Destruxins and other metabolites.
-
Chromatographic Separation: The crude extract is subjected to one or more rounds of chromatography. This may include silica gel column chromatography followed by high-performance liquid chromatography (HPLC) for finer separation.
-
Fraction Collection: Fractions are collected from the chromatography column at different elution times.
-
Analysis and Identification: The collected fractions are analyzed by analytical HPLC and mass spectrometry to identify and quantify the presence of this compound.
-
Purification: Fractions containing pure this compound are pooled and the solvent is evaporated to obtain the purified compound.
Cell Viability and Apoptosis Assays
a) MTT Assay for Cell Viability:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
b) Caspase Activity Assay:
-
Cell Lysis: Cells treated with this compound are lysed to release intracellular contents.
-
Substrate Addition: A fluorogenic substrate specific for the caspase of interest (e.g., Caspase-3, -8, -9) is added to the cell lysate.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorometer. An increase in fluorescence indicates caspase activation.
c) Western Blot Analysis for Apoptotic Proteins:
-
Protein Extraction: Total protein is extracted from this compound-treated and control cells.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3) followed by incubation with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
Insect Bioassays and Immune Response Analysis
a) Insect Bioassay (e.g., Topical Application):
-
Insect Rearing: The target insect species is reared under controlled laboratory conditions.
-
Treatment: A specific dose of this compound, dissolved in a suitable solvent (e.g., acetone), is topically applied to the dorsal surface of the insect.
-
Observation: The insects are monitored for mortality at regular intervals (e.g., 24, 48, 72 hours).
-
Data Analysis: The LD50 value is calculated using probit analysis.
b) Analysis of Antimicrobial Peptide (AMP) Gene Expression:
-
Insect Treatment: Insects are injected with a sub-lethal dose of this compound.
-
RNA Extraction: Total RNA is extracted from the whole insect or specific tissues (e.g., fat body) at different time points post-injection.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of specific AMP genes are quantified by qRT-PCR using gene-specific primers. The results are normalized to a reference gene (e.g., actin).
Conclusion and Future Directions
This compound and its analogues represent a versatile class of natural compounds with significant potential for development as novel anticancer agents, bio-insecticides, and immunomodulatory drugs. This technical guide has provided a consolidated resource of quantitative data, mechanistic insights, and detailed experimental protocols to aid researchers in this field. Future research should focus on elucidating the precise molecular targets of Destruxins, exploring their synergistic effects with existing therapies, and developing efficient and scalable methods for their synthesis and production. A deeper understanding of the structure-activity relationships of different Destruxin analogues will be crucial for designing next-generation compounds with enhanced efficacy and specificity.
References
- 1. "Preparative Isolation of Destruxins From Metarhizium Anisopliae by Hig" by Sandeep Gupta, Donald W. Roberts et al. [digitalcommons.usu.edu]
- 2. researchgate.net [researchgate.net]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. Destruxin B Isolated from Entomopathogenic Fungus Metarhizium anisopliae Induces Apoptosis via a Bcl-2 Family-Dependent Mitochondrial Pathway in Human Nonsmall Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Effects of this compound on hemocytes of the domestic silkworm, Bombyx mori [frontiersin.org]
- 9. Destruxin B Isolated from Entomopathogenic Fungus Metarhizium anisopliae Induces Apoptosis via a Bcl-2 Family-Dependent Mitochondrial Pathway in Human Nonsmall Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Expanding Arsenal of Nature: A Technical Guide to the Discovery of Novel Destruxin A Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Destruxins are a class of cyclic hexadepsipeptides produced by various entomopathogenic fungi, most notably Metarhizium anisopliae.[1] Since the initial discovery of Destruxin A, this family of natural products has garnered significant attention for its diverse biological activities, including potent insecticidal, phytotoxic, antiviral, and anticancer effects.[2][3][4] The unique cyclic structure of Destruxins, composed of five amino acid residues and an α-hydroxy acid, provides a versatile scaffold for chemical modification, leading to the discovery and synthesis of numerous analogs and derivatives with enhanced or novel therapeutic potential.[1][4]
This technical guide provides an in-depth overview of recent advancements in the discovery of new this compound analogs and derivatives. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into their synthesis, biological evaluation, and mechanisms of action.
Data Presentation: Biological Activities of Novel Destruxin Analogs
The exploration of this compound's chemical space has yielded a plethora of analogs with a wide spectrum of biological activities. The following tables summarize the quantitative data on the anticancer and insecticidal properties of newly discovered and synthesized Destruxin derivatives.
Table 1: Anticancer Activity of Destruxin Analogs and Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Destruxin B | A549 (Non-small cell lung cancer) | 4.9 | [5] |
| Destruxin E | HCT116 (Colon cancer) | Active in the nanomolar range | [6] |
| This compound | HCT116 (Colon cancer) | Active in the micromolar range | [6] |
| Destruxin B | HCT116 (Colon cancer) | Active in the micromolar range | [6] |
| Destruxin B | Leukemia cells | Antitumor effect demonstrated | [7] |
| Destruxin B | Hepatocellular carcinoma cells | Antitumor effect demonstrated | [7] |
Table 2: Insecticidal Activity of Destruxin Analogs and Derivatives
| Compound/Analog | Insect Species | Method of Application | LD50/LC50 | Reference |
| Crude Destruxin (M-19 strain) | Spodoptera litura (12-day-old larvae) | Combined (Ingestion & Topical) | 0.045 µg/g body weight | [8] |
| Crude Destruxin (M-19 strain) | Spodoptera litura (12-day-old larvae) | Ingestion | 0.17 µg/g body weight | [8] |
| Crude Destruxin (M-19 strain) | Spodoptera litura (12-day-old larvae) | Topical Application | 0.237 µg/g body weight | [8] |
| This compound Analogs (various) | Heliothis virescens (Tobacco budworm) | Injection | Several analogs as potent as native compound | [2] |
| Destruxin E Analogs (Hpy) | Galleria mellonella | Not specified | Induced same effect as Destruxin E | [9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and evaluation of new this compound analogs.
Synthesis of this compound Analogs: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
Solid-phase peptide synthesis (SPPS) is a widely adopted method for the efficient synthesis of peptides and depsipeptides, including Destruxin analogs.[1][2] The Fmoc/tBu strategy is commonly employed.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)
-
Solvents: DMF, DCM, Ether
-
HPLC for purification
-
Mass spectrometer for characterization
Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine and by-products.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the linear peptide is assembled, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold ether, centrifuge, and wash the pellet. Purify the peptide using preparative HPLC.
-
Characterization: Confirm the identity and purity of the synthesized analog using mass spectrometry and analytical HPLC.
-
Cyclization: The linear depsipeptide is then cyclized in solution, often using a macrolactonization agent.
In Vitro Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][6][10]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound analogs (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the cell viability against the compound concentration.
In Vivo Insecticidal Bioassay
Evaluating the insecticidal activity of this compound analogs in a whole organism is crucial for determining their potential as bio-insecticides.[8]
Materials:
-
Target insect species (e.g., larvae of Spodoptera litura or Heliothis virescens)
-
This compound analogs
-
Micro-applicator or syringe for topical application or injection
-
Artificial diet for ingestion assays
-
Rearing containers
Protocol (General Outline):
-
Topical Application:
-
Dissolve the Destruxin analog in a suitable solvent (e.g., acetone).
-
Apply a small, precise volume of the solution to the dorsal thoracic region of the insect larva using a micro-applicator.
-
Control insects are treated with the solvent alone.
-
-
Ingestion Assay:
-
Incorporate the Destruxin analog into the artificial diet at various concentrations.
-
Place individual larvae in containers with the treated diet.
-
Control insects are fed a diet containing only the solvent.
-
-
Injection:
-
Dissolve the Destruxin analog in a sterile saline solution.
-
Inject a specific volume of the solution into the hemocoel of the insect larva using a fine needle.
-
Control insects are injected with the saline solution.
-
-
Observation and Data Collection:
-
Monitor the insects daily for signs of toxicity, such as paralysis, cessation of feeding, and mortality.
-
Record the number of dead insects at specific time points (e.g., 24, 48, 72 hours).
-
-
Data Analysis:
-
Calculate the mortality rate for each concentration.
-
Determine the LD50 (lethal dose for 50% of the population) for topical application and injection, or the LC50 (lethal concentration for 50% of the population) for the ingestion assay using probit analysis.
-
Mandatory Visualizations
Signaling Pathway Diagram
Destruxins have been shown to exert their anticancer effects, in part, by modulating key signaling pathways involved in cell survival and proliferation. The PI3K/Akt/mTOR pathway is a frequently implicated target.[2][6]
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory effect of this compound analogs.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of new this compound analogs.
Caption: Workflow for the discovery and development of new this compound analogs.
References
- 1. researchhub.com [researchhub.com]
- 2. broadpharm.com [broadpharm.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Insecticidal activity of destruxin, a mycotoxin from Metarhizium anisopliae (Hypocreales), against Spodoptera litura (Lepidoptera: Noctuidae) larval stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Destruxin analogs: variations of the alpha-hydroxy acid side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Destruxin A Extraction from Fungal Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Destruxins are a class of cyclic hexadepsipeptides produced by various entomopathogenic fungi, most notably Metarhizium anisopliae. Destruxin A, a prominent member of this family, has garnered significant interest due to its potent insecticidal, antiviral, and cytotoxic activities, making it a valuable compound for research in agriculture and medicine. Effective extraction and purification of this compound from fungal cultures are critical steps for its characterization and application.
These application notes provide detailed protocols for the extraction and purification of this compound from fungal fermentation broths. The methods described include liquid-liquid extraction and solid-phase extraction, followed by purification using high-performance liquid chromatography (HPLC).
Data Presentation: Comparison of Extraction Methods
The selection of an appropriate extraction method is crucial for maximizing the yield and purity of this compound. Below is a summary of quantitative data from various extraction protocols.
| Extraction Method | Fungal Strain | Solvent System | Reported Yield/Efficiency | Reference |
| Liquid-Liquid Extraction | Metarhizium anisopliae | Acetonitrile/5% NaCl | 80-95% recovery in the organic layer | [1][2] |
| Liquid-Liquid Extraction | Metarhizium anisopliae F061 | Methylene Dichloride | Not explicitly quantified, but used for further purification | [3] |
| Ultrasonic Wave Extraction | Metarhizium anisopliae MaQ10 | Dichloromethane/Ethyl Acetate (1:1) | >90% extraction efficiency | [4] |
| Solid-Phase Extraction | Metarhizium robertsii ARSEF 2575 | C18 Cartridge, Methanol elution | Yields up to 32 mg Destruxin E/g dry weight mycelium (this compound also present) | [5] |
| Liquid-Liquid Extraction | Metarhizium anisopliae ARSEF-2735 | Dichloromethane | 16.39 mg/100 ml in supplemented CD media | [6] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction using Acetonitrile
This protocol is adapted from a method demonstrating high extraction efficiency for destruxins.[1][2]
1. Fungal Culture:
-
Culture Metarhizium anisopliae in a suitable liquid medium (e.g., Czapek Dox Broth supplemented with 0.5% peptone) for 10-14 days at 26-28°C with shaking (200 rpm).[2]
2. Harvest and Filtration:
-
Separate the fungal mycelium from the culture broth by filtration through Whatman No. 1 filter paper.
3. Liquid-Liquid Extraction:
-
Mix the filtered fermentation broth with an equal volume of acetonitrile.
-
Add 5% (w/v) sodium chloride (NaCl) to the mixture to facilitate phase separation.
-
Shake the mixture vigorously for 5-10 minutes and then allow the two layers to separate.
-
The upper organic layer contains the majority of the destruxins (80-95%).[1][2] Carefully collect the upper organic layer.
4. Crystallization and Concentration:
-
The collected organic phase can be lyophilized to yield crude destruxin crystals.[1][2]
-
Alternatively, the solvent can be evaporated under reduced pressure using a rotary evaporator.
5. Reconstitution:
-
Redissolve the crude extract or crystals in a minimal volume of acetonitrile or methanol for further purification by HPLC.[1][2]
Liquid-Liquid Extraction Workflow
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is a general method for the cleanup and concentration of destruxins from liquid cultures and is particularly useful for smaller sample volumes.[5]
1. Fungal Culture and Filtration:
-
Grow the fungal culture and filter the broth as described in Protocol 1.
2. SPE Cartridge Conditioning:
-
Use a C18 solid-phase extraction cartridge (e.g., 100 mg).
-
Condition the cartridge by passing 10 column volumes of methanol through it, followed by 10 column volumes of ultra-pure water. Do not allow the cartridge to dry out.
3. Sample Loading:
-
Load a known volume (e.g., 5 mL) of the filtered culture supernatant onto the conditioned C18 cartridge.
4. Washing:
-
Wash the cartridge with 10 mL of ultra-pure water to remove polar impurities.
5. Elution:
-
Elute the bound destruxins from the cartridge with 2 mL of methanol.
6. Preparation for Analysis:
-
For HPLC analysis, the methanol extract can be diluted 1:1 with water.[5]
Solid-Phase Extraction Workflow
Protocol 3: Purification by Semi-Preparative HPLC
Following initial extraction, HPLC is essential for isolating this compound from other destruxins and metabolites.
1. Sample Preparation:
-
Ensure the crude extract is free of particulate matter by filtering through a 0.45 µm filter.
-
The extract should be dissolved in the initial mobile phase solvent.
2. HPLC System and Column:
-
A semi-preparative HPLC system equipped with a UV detector is required.
-
A reverse-phase C18 column is commonly used for destruxin separation.[7]
3. Mobile Phase and Gradient:
-
A common mobile phase consists of a gradient of acetonitrile and water.
-
An example of a linear gradient is from 30:70 (acetonitrile:water) to 70:30 over 45 minutes.[7]
-
The separation can be optimized by adjusting the gradient slope; flatter gradients can improve resolution.[1][2]
4. Detection:
-
Monitor the elution at a wavelength of 210 nm, as destruxins lack a strong characteristic UV chromophore at higher wavelengths.[8]
5. Fraction Collection:
-
Collect the peaks corresponding to the retention time of this compound, as determined by a standard or by subsequent mass spectrometry analysis.
6. Post-Purification:
-
The collected fractions can be lyophilized or the solvent evaporated to obtain pure this compound.
Quantification of this compound
Quantitative analysis of this compound is typically performed using analytical HPLC.
1. Standard Curve:
-
Prepare a series of standard solutions of purified this compound of known concentrations.
-
Inject each standard onto the analytical HPLC system and record the peak area.
-
Generate a linear regression curve by plotting peak area versus concentration.[1][2]
2. Sample Analysis:
-
Inject the extracted and appropriately diluted sample onto the HPLC.
-
Determine the peak area for this compound in the sample.
-
Calculate the concentration of this compound in the sample using the linear regression equation from the standard curve.
HPLC Quantification Workflow
Concluding Remarks
The protocols outlined in these application notes provide a comprehensive guide for the extraction, purification, and quantification of this compound from fungal cultures. The choice of extraction method may depend on the scale of the experiment and the desired purity of the final product. For high-purity this compound, a combination of liquid-liquid or solid-phase extraction followed by semi-preparative HPLC is recommended. The successful application of these methods will facilitate further research into the biological activities and potential applications of this important fungal metabolite.
References
- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 2. researchgate.net [researchgate.net]
- 3. Destruxin B Isolated from Entomopathogenic Fungus Metarhizium anisopliae Induces Apoptosis via a Bcl-2 Family-Dependent Mitochondrial Pathway in Human Nonsmall Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. makhillpublications.co [makhillpublications.co]
- 5. Production of Destruxins from Metarhizium spp. Fungi in Artificial Medium and in Endophytically Colonized Cowpea Plants | PLOS One [journals.plos.org]
- 6. fungiindia.co.in [fungiindia.co.in]
- 7. tandfonline.com [tandfonline.com]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Mass Spectrometry Analysis of Destruxin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of Destruxin A using mass spectrometry. Detailed protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data interpretation are outlined. This information is intended to support research, quality control, and drug development activities involving this cyclic hexadepsipeptide mycotoxin.
Introduction
This compound is a prominent member of a family of cyclic hexadepsipeptides produced by various entomopathogenic fungi, such as Metarhizium anisopliae.[1][2] It exhibits a range of biological activities, including insecticidal, phytotoxic, and potential therapeutic properties.[3][4] Accurate and sensitive detection and quantification of this compound are crucial for agricultural, environmental, and pharmaceutical research. Mass spectrometry, particularly coupled with liquid chromatography, has emerged as the gold standard for the analysis of this compound due to its high selectivity and sensitivity.[5]
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for accurate quantification and depends on the sample matrix. Two common protocols are presented below: a QuEChERS-based method for complex matrices like food crops and a solid-phase extraction (SPE) method for liquid cultures.
Protocol 1: QuEChERS-Based Extraction from Plant Matrices [6]
This protocol is suitable for the extraction of this compound from complex matrices such as strawberries and maize.
Materials:
-
Homogenized sample (e.g., strawberry, maize)
-
Acetonitrile (ACN)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) sorbent (e.g., C18)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of ACN.
-
Vortex vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately vortex for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper ACN layer to a clean tube containing the d-SPE sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant, filter through a 0.22 µm filter, and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) from Fungal Cultures [7]
This protocol is designed for the purification of Destruxins from liquid fungal culture broths.
Materials:
-
Fungal culture filtrate
-
C18 SPE cartridge
-
Methanol (MeOH)
-
Water (H₂O)
-
Vacuum manifold
Procedure:
-
Centrifuge the fungal culture to remove mycelia and obtain the culture filtrate.
-
Condition a C18 SPE cartridge by passing 5 mL of MeOH followed by 5 mL of H₂O.
-
Load 10 mL of the culture filtrate onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of H₂O to remove interfering substances.
-
Elute the Destruxins with 5 mL of MeOH.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation: An ultra-high performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended.[6][8]
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute this compound. An example gradient is as follows:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions for this compound:
-
Precursor Ion (Q1): m/z 594.4
-
Product Ions (Q3): The selection of product ions should be based on fragmentation studies. Common fragments are observed from the consecutive loss of amino acid residues.[8]
-
-
Collision Energy (CE): Optimization of CE is required for each specific instrument to achieve the highest sensitivity for the desired MRM transitions.
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized according to the manufacturer's guidelines for the specific instrument used.
Quantitative Data
The following table summarizes the quantitative performance of a UHPLC-QTOF-MS method for the analysis of this compound in different plant matrices.[6]
| Analyte | Matrix | Limit of Quantitation (LOQ) (ppb) | Linearity Range (ppb) | Inter-assay Repeatability (RSD) (%) | Accuracy (%) |
| This compound | Strawberry | < 2.0 | LOQ - 100 | < 16.4 | 83.5 - 105.3 |
| This compound | Maize | < 3.2 | LOQ - 100 | < 16.4 | 83.5 - 105.3 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
This compound Fragmentation Pathway
Caption: Simplified fragmentation of this compound in MS/MS.
Hypothetical Signaling Pathway Interaction
References
- 1. Rapid screening of destruxins by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of this compound with Three Silkworm Proteins: BmCRT, BmDPP3, and BmPDIA5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Metarhizium anisopliae Toxin, this compound, Interacts with the SEC23A and TEME214 Proteins of Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Development of an UPLC-MS/MS Method for the Analysis of Mycotoxins in Rumen Fluid with and without Maize Silage Emphasizes the Importance of Using Matrix-Matched Calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cytotoxicity Assay of Destruxin A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Destruxin A is a cyclic hexadepsipeptide mycotoxin produced by various entomopathogenic fungi, most notably Metarhizium anisopliae. While traditionally studied for its insecticidal properties, recent research has highlighted its potential as an anticancer agent. This compound and its analogues have demonstrated potent cytotoxic and antiproliferative activities against a range of human cancer cell lines.[1] The primary mechanism of this cytotoxicity is the induction of apoptosis, often mediated through the intrinsic mitochondrial pathway and associated with the inhibition of key cell survival signaling pathways such as PI3K/Akt.[1]
These application notes provide a comprehensive overview of the in vitro cytotoxicity of this compound, including its effects on various cancer cell lines and detailed protocols for assessing its cytotoxic and apoptotic effects.
Data Presentation: In Vitro Cytotoxicity of Destruxins
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and its common analogues, Destruxin B and E, against various human cancer cell lines. It is important to note that the cytotoxic potency can vary significantly between different Destruxin derivatives, with Destruxin E often exhibiting activity in the nanomolar range, while this compound and B are typically active in the micromolar range.[1]
| Cell Line | Cancer Type | Destruxin Derivative | IC50 (µM) | Exposure Time (h) | Assay Method |
| P388 | Leukemia | This compound | 11.7 (µg/mL) | 48 | Flow Cytometry |
| A549 | Non-small cell lung cancer | Destruxin B | 4.9 | 48 | Trypan Blue Exclusion |
| H1299 | Non-small cell lung cancer | Destruxin B | 4.1 | Not Specified | Not Specified |
| HCT116 | Colon Cancer | This compound | Micromolar Range | Not Specified | Not Specified |
| KB-3-1 | Cervical Cancer | This compound | Micromolar Range | Not Specified | Not Specified |
| CaCo-2 | Colorectal Adenocarcinoma | This compound | Micromolar Range | Not Specified | Not Specified |
Note: Data for this compound is limited in publicly available literature. The table includes data for other Destruxin derivatives to provide a comparative context for its potential cytotoxic efficacy.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for determining the viability of cells after treatment with this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a medium-only control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the percentage of viability against the log of the concentration and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells treated with this compound using flow cytometry.
Materials:
-
This compound-treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound for the specified time. Harvest both adherent and floating cells. For adherent cells, use trypsinization.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caspase Activity Assay
This protocol measures the activity of caspases, key executioners of apoptosis, in cells treated with this compound. This example focuses on a colorimetric assay for caspase-3.
Materials:
-
This compound-treated and untreated cells
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Cell Lysate Preparation: Treat cells with this compound. After treatment, harvest the cells and wash with cold PBS. Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes. Centrifuge at 10,000 x g for 1 minute to pellet cellular debris. Collect the supernatant (cytosolic extract).
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., Bradford assay).
-
Assay Reaction: In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well. Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.
-
Substrate Addition: Add 5 µL of the 4 mM DEVD-pNA substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Read the plate at 405 nm in a microplate reader.
-
Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Visualizations
Caption: Workflow for assessing the in vitro cytotoxicity of this compound.
Caption: this compound-induced apoptosis via PI3K/Akt pathway inhibition.
References
Application Notes and Protocols for Insect Bioassays of Destruxin A
Destruxin A (DA) is a cyclic hexadepsipeptide mycotoxin produced by entomopathogenic fungi, most notably Metarhizium anisopliae.[1] It exhibits a wide range of biological activities, including potent insecticidal, immunosuppressive, and phytotoxic effects.[1][2] For researchers in entomology, pest management, and drug development, understanding the toxicity and mode of action of this compound is crucial. Its primary insecticidal action involves suppressing the host's innate immune system, making it a promising candidate for novel biopesticides.[1][3][4]
These application notes provide an overview of common bioassay protocols to evaluate the efficacy of this compound against various insect species and summarize key quantitative data from published studies.
Data Presentation: Quantitative Toxicity of this compound
The insecticidal activity of this compound varies significantly depending on the insect species, larval stage, and application method.[5][6] The following table summarizes lethal dose (LD₅₀) and lethal concentration (LC₅₀) values from various studies.
| Target Organism | Bioassay Method | Dose/Concentration | Observation Time | Key Findings | Reference |
| Spodoptera litura (12-day-old larvae) | Topical Application | LD₅₀: 0.237 µg/g | Not Specified | Demonstrates cuticular penetration and toxicity.[5][7] | [5][7] |
| Spodoptera litura (12-day-old larvae) | Ingestion Assay | LD₅₀: 0.17 µg/g | Not Specified | Higher toxicity via ingestion compared to topical application.[5][7] | [5][7] |
| Spodoptera litura (12-day-old larvae) | Combined Application | LD₅₀: 0.045 µg/g | Not Specified | Synergistic effect, showing the highest toxicity.[5][7] | [5][7] |
| Lepidopteran Larvae (General) | Hemocoel Injection | LD₅₀: < 0.1 µg/g | Not Specified | High toxicity when bypassing cuticular and gut barriers.[2] | [2] |
| Bombyx mori (2nd instar larvae) | Hemocoel Injection | 0.1 - 4.0 µg/g | 1 - 12 hours | Dose-dependent morphological changes in hemocytes, fat body, and muscle cells.[6][8] | [6][8] |
| Bombyx mori (2nd instar larvae) | Hemocoel Injection | 1.5 µg/g | Up to 12 days | Used in combination with RNAi to confirm target proteins.[4] | [4] |
| Spodoptera frugiperda (Sf9 cell line) | In Vitro Cytotoxicity | LC₅₀: 5-12 ppm | 24 hours | Demonstrates direct cytotoxic effects on insect cells. | [5] |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible results. The most common methods for in vivo and in vitro evaluation of this compound are injection, topical application, and feeding bioassays.[5]
Protocol 1: Hemocoel Injection Bioassay
This method introduces this compound directly into the insect's circulatory system (hemocoel), bypassing external barriers. It is useful for determining the intrinsic toxicity of the compound and studying its internal mode of action.[2]
Objective: To determine the median lethal dose (LD₅₀) of this compound and observe its physiological effects following direct injection into the insect hemocoel.
Materials:
-
Test insects (e.g., Bombyx mori, Galleria mellonella, or Drosophila melanogaster)[1][6]
-
This compound (purity >90%)
-
Solvent (e.g., phosphate-buffered saline (PBS) or an appropriate buffer with a low percentage of DMSO)
-
Microinjection system (e.g., Nanoliter 2010) with calibrated glass capillaries[8]
-
Stereomicroscope
-
CO₂ anesthetization setup
-
Incubation chambers (25-28°C)
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 100% DMSO).
-
Create a series of serial dilutions of the stock solution in PBS to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the control group (typically <1%).
-
-
Insect Handling and Anesthetization:
-
Select healthy, uniform-sized larvae or adult insects for the experiment.
-
Anesthetize the insects using CO₂ or by chilling them on ice for a few minutes to immobilize them for injection.
-
-
Injection:
-
Under a stereomicroscope, gently hold the anesthetized insect.
-
Using the microinjection system, carefully insert the glass capillary into a soft intersegmental membrane (e.g., for larvae, into the third proleg).[8]
-
Inject a precise, small volume (e.g., 20-50 nL for Drosophila, or a volume calculated based on µg/g body weight for larger larvae) of the this compound solution into the hemocoel.[8]
-
The control group should be injected with the solvent (vehicle) only.
-
-
Post-Injection Monitoring:
-
Place the injected insects into clean containers with access to food and water.
-
Maintain them in an incubation chamber under controlled conditions (temperature, humidity, photoperiod).
-
Record mortality at regular intervals (e.g., 12, 24, 48, 72 hours). Mortality is confirmed when the insect shows no movement upon gentle prodding.
-
-
Data Analysis:
-
Use the mortality data from the different dose groups to calculate the LD₅₀ value using probit analysis.
-
For sublethal studies, tissues like hemocytes or fat bodies can be dissected at specific time points for further analysis (e.g., microscopy, gene expression).[6]
-
References
- 1. Fungal peptide this compound plays a specific role in suppressing the innate immune response in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding proteins of this compound from Metarhizium against insect cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Metarhizium anisopliae Toxin, this compound, Interacts with the SEC23A and TEME214 Proteins of Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insecticidal activity of destruxin, a mycotoxin from Metarhizium anisopliae (Hypocreales), against Spodoptera litura (Lepidoptera: Noctuidae) larval stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Effects of this compound on hemocytes of the domestic silkworm, Bombyx mori [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Using Destruxin A to Unravel Insect Immune Suppression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Destruxin A (DA), a cyclic depsipeptide mycotoxin produced by entomopathogenic fungi such as Metarhizium anisopliae, is a potent modulator of the insect immune system.[1][2] Its ability to suppress host defenses makes it a valuable tool for studying the intricacies of insect immunity and a potential candidate for the development of novel insecticides and immunosuppressants.[3][4] These application notes provide a comprehensive overview of the multifaceted effects of this compound on insect immune responses, complete with detailed protocols for key experiments to facilitate further research in this area.
This compound has been shown to interfere with both humoral and cellular immunity in a variety of insect species.[3][5] Its mechanisms of action include the disruption of crucial signaling pathways, impairment of immune cell functions, and modulation of detoxification processes.[5][6][7] Understanding these effects is critical for elucidating the fundamental principles of insect immunology and for developing strategies to overcome insect pest resistance.
Mechanisms of this compound-Induced Immune Suppression
This compound exerts its immunosuppressive effects through a multi-pronged attack on the insect's defense systems. The primary modes of action are summarized below.
Disruption of Humoral Immunity
Humoral immunity in insects relies on the production of antimicrobial peptides (AMPs) and the activation of the phenoloxidase (PO) cascade, primarily regulated by the Toll and Immune deficiency (IMD) signaling pathways.[2] this compound has been demonstrated to significantly interfere with these pathways.
-
Toll and IMD Pathway Inhibition: Studies in Drosophila melanogaster and Plutella xylostella have shown that this compound can suppress the expression of genes involved in the Toll and IMD pathways.[5][6] This leads to a reduced production of AMPs, rendering the insect more susceptible to bacterial and fungal infections.[5][8] For instance, co-injection of a non-lethal dose of this compound with the bacterium Escherichia coli in Drosophila resulted in increased mortality and higher bacterial loads, a condition that could be rescued by the ectopic activation of the IMD pathway.[5][8] In the silkworm, Bombyx mori, this compound influences the expression of Relish and Rel, key transcription factors in the IMD and Toll pathways, respectively.[2][9]
-
Phenoloxidase (PO) System Modulation: The PO system is crucial for melanization, wound healing, and encapsulation of foreign invaders.[6][10] this compound's effect on this system appears to be complex and potentially dose- and species-dependent. Some studies report that this compound can stimulate the prophenoloxidase (proPO) system, while others indicate it suppresses PO activity by inhibiting the expression of key components like scavenger receptor B.[6][10][11][12] This dual effect suggests a nuanced interaction with the PO cascade that warrants further investigation.
Impairment of Cellular Immunity
Cellular immunity in insects is mediated by hemocytes, which are involved in phagocytosis, encapsulation, and nodulation.[3] this compound directly targets these immune cells, compromising their function.
-
Hemocyte Morphology and Viability: this compound is cytotoxic to hemocytes, particularly plasmatocytes and granulocytes.[13][14] Even at low concentrations, it can induce significant morphological changes in these cells.[3][4][13] In Bombyx mori, hemocytes are highly sensitive to this compound, showing alterations at doses as low as 0.01 μg/g.[3][4]
-
Inhibition of Phagocytosis: A key function of hemocytes is the engulfment of pathogens through phagocytosis. This compound has been shown to inhibit the phagocytic activity of plasmatocytes.[3] However, one study in Drosophila did not observe a defect in phagocytosis upon this compound injection, suggesting that the effect on phagocytosis may vary between insect species or experimental conditions.[8]
-
Disruption of Hemocyte Aggregation: this compound can inhibit hemocytin-mediated hemocyte aggregation by binding to hemocytin and altering its conformation.[1] This disruption prevents the formation of cellular capsules around foreign invaders.[1]
Modulation of Detoxification Pathways
Insects possess sophisticated detoxification systems to metabolize xenobiotics, including toxins produced by pathogens. Cytochrome P450 monooxygenases (P450s) are a major family of enzymes involved in this process.[7][15]
-
Effect on Cytochrome P450s: Studies on the whitefly, Bemisia tabaci, have revealed that this compound treatment leads to significant changes in the expression of numerous detoxification genes, including a large number of cytochrome P450 (CYP) genes.[7] The majority of these CYP genes were downregulated, suggesting that this compound may suppress the insect's ability to detoxify other harmful compounds.[7] This interaction highlights a potential synergistic effect when this compound is used in combination with other insecticides.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various aspects of the insect immune system as reported in the literature.
Table 1: Effect of this compound on Hemocyte Viability in Bombyx mori
| Hemocyte Type | LC50 (μg/mL) |
| Granulocytes (in vitro) | 68.77[13][14] |
| Plasmatocytes (in vitro) | 84.11[13][14] |
Table 2: Effect of this compound on Gene Expression in Bemisia tabaci (4 hours post-treatment)
| Gene Family | Number of Differentially Expressed Genes | Predominant Regulation | Fold Change Range (Downregulated) | Fold Change (Upregulated) |
| Cytochrome P450 (CYP450) | 29 | Downregulated | 1.43 to 8.37-fold | - |
| Glutathione S-transferase (GST) | 5 | Mixed | 1.43 to 9.93-fold | 7.43-fold |
| Carboxylesterase (CarE) | 5 | - | - | - |
| Data extracted from transcriptome analysis of B. tabaci treated with this compound.[7] |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound on insect immunity are provided below.
Protocol 1: Total Hemocyte Count (THC)
This protocol allows for the quantification of circulating hemocytes in an insect larva.[16][17][18][19]
Materials:
-
Insect larvae (e.g., Galleria mellonella, Bombyx mori)
-
This compound solution (in an appropriate solvent like DMSO, diluted in PBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Anticoagulant buffer (e.g., Tauber-Yeager fluid)[17]
-
Hemocytometer (Neubauer chamber)
-
Microcentrifuge tubes
-
Micropipettes and sterile tips
-
Dissecting microscope
-
Fine scissors or insect pins
Procedure:
-
Treatment: Inject a cohort of larvae with a specific dose of this compound. A control group should be injected with the vehicle solution (e.g., PBS with DMSO).
-
Incubation: Incubate the larvae for the desired time period (e.g., 6, 12, 24 hours) under standard rearing conditions.
-
Hemolymph Collection:
-
Anesthetize a larva by placing it on ice for 5-10 minutes.
-
Under a dissecting microscope, carefully make a small incision at a proleg or the posterior end of the larva using fine scissors or an insect pin.
-
Gently squeeze the larva to exude a drop of hemolymph.
-
-
Dilution: Immediately collect a known volume of hemolymph (e.g., 5 µL) with a micropipette and transfer it to a microcentrifuge tube containing a known volume of ice-cold anticoagulant buffer (e.g., 45 µL for a 1:10 dilution). Mix gently.
-
Loading the Hemocytometer: Load 10 µL of the diluted hemolymph into the chamber of a clean hemocytometer.
-
Counting: Under a compound microscope, count the number of hemocytes in the large central grid of the hemocytometer.
-
Calculation: Calculate the total hemocyte count per mL of hemolymph using the following formula:
-
Hemocytes/mL = (Total cells counted / Number of large squares counted) x Dilution factor x 10^4
-
Protocol 2: In Vivo Phagocytosis Assay
This assay measures the ability of hemocytes to phagocytose foreign particles within the insect.[20][21][22][23]
Materials:
-
Insect adults or larvae (e.g., Drosophila melanogaster, Galleria mellonella)
-
This compound solution
-
Fluorescently labeled particles (e.g., Fluorescein-labeled E. coli BioParticles, fluorescent latex beads)
-
Trypan blue solution (0.4%)
-
PBS
-
Microinjector
-
Fluorescence microscope
Procedure:
-
Treatment: Inject insects with this compound or the vehicle control.
-
Incubation: Incubate for a period sufficient to allow for the effects of this compound to manifest (e.g., 24 hours).
-
Injection of Particles: Inject the insects with a standardized dose of fluorescently labeled particles.
-
Phagocytosis Period: Allow the insects to incubate for a specific time to permit phagocytosis (e.g., 1 hour).
-
Quenching Extracellular Fluorescence: Inject the insects with Trypan blue solution to quench the fluorescence of non-phagocytosed particles.
-
Observation:
-
For larvae, hemolymph can be extracted and observed on a microscope slide.
-
For adult Drosophila, sessile hemocytes along the dorsal vessel can be observed directly through the cuticle.
-
-
Quantification: Capture images using a fluorescence microscope and quantify the phagocytic index by measuring the area or intensity of the fluorescent signal per hemocyte or per field of view using image analysis software like ImageJ.
Protocol 3: Phenoloxidase (PO) Activity Assay
This spectrophotometric assay measures the activity of phenoloxidase in the hemolymph.[11][24][25][26][27]
Materials:
-
Insect larvae
-
This compound solution
-
PBS, ice-cold
-
L-DOPA (3,4-dihydroxy-L-phenylalanine) solution (e.g., 4 mg/mL in PBS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Treatment and Hemolymph Collection: Treat insects with this compound as described in Protocol 1 and collect hemolymph into ice-cold PBS.
-
Sample Preparation: Centrifuge the hemolymph sample at a low speed to pellet the hemocytes. The supernatant (plasma) contains the prophenoloxidase.
-
Assay:
-
In a 96-well plate, add a small volume of the hemolymph plasma (e.g., 10 µL).
-
Add PBS to bring the total volume to a desired amount (e.g., 180 µL).
-
Initiate the reaction by adding the L-DOPA solution (e.g., 20 µL).
-
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 490 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 30 minutes).
-
Analysis: The PO activity is determined by the rate of increase in absorbance (Vmax) during the linear phase of the reaction.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Immune Gene Expression
This protocol allows for the quantification of the expression levels of specific immune-related genes.[28][29]
Materials:
-
Insect tissues (e.g., whole body, fat body, hemocytes)
-
This compound solution
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers (for target immune genes and a reference gene)
-
qRT-PCR instrument
Procedure:
-
Treatment and Sample Collection: Treat insects with this compound and collect relevant tissues at different time points.
-
RNA Extraction: Extract total RNA from the collected tissues using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
qRT-PCR:
-
Set up the qPCR reactions in a 96-well plate, including reactions for the target genes, a reference gene (e.g., actin, GAPDH), and no-template controls.
-
Each reaction should contain cDNA, SYBR Green master mix, and forward and reverse primers.
-
Run the plate on a qRT-PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis: Analyze the amplification data using the 2-ΔΔCt method to determine the relative fold change in gene expression between this compound-treated and control samples, normalized to the reference gene.
Visualizations
The following diagrams illustrate key pathways and workflows related to the study of this compound and insect immune suppression.
Caption: Overview of this compound's immunosuppressive mechanisms.
Caption: Experimental workflow for the in vivo phagocytosis assay.
References
- 1. This compound inhibits the hemocytin-mediated hemolymph immunity of host insects to facilitate Metarhizium infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effects of this compound on Relish and Rel Gene Regulation to the Suspected Immune-Related Genes of Silkworm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on hemocytes of the domestic silkworm, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Effects of this compound on hemocytes of the domestic silkworm, Bombyx mori [frontiersin.org]
- 5. Fungal peptide this compound plays a specific role in suppressing the innate immune response in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcript and Protein Profiling Analysis of the this compound-Induced Response in Larvae of Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound inhibits scavenger receptor B mediated melanization in Aphis citricola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of this compound on Hemocytes Morphology of Bombyx mori [http--journals--caass--org--cn.proxy.hfzk.net.cn]
- 14. Effects of this compound on Hemocytes Morphology of Bombyx mori [agris.fao.org]
- 15. The role of cytochrome P450-mediated detoxification in insect adaptation to xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Video: A Simple Protocol for Extracting Hemocytes from Wild Caterpillars [jove.com]
- 17. Techniques for total and differential hemocyte counts and blood volume, and mitotic index determinations (Chapter 19) - Insect Hemocytes [cambridge.org]
- 18. A Simple Protocol for Extracting Hemocytes from Wild Caterpillars - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Pea Aphid Rearing, Bacterial Infection and Hemocyte Phagocytosis Assay [bio-protocol.org]
- 21. jove.com [jove.com]
- 22. m.youtube.com [m.youtube.com]
- 23. pubcompare.ai [pubcompare.ai]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Phenoloxidase Activity Acts as a Mosquito Innate Immune Response against Infection with Semliki Forest Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Pro-phenol oxidase activating proteinase from an insect, Manduca sexta: A bacteria-inducible protein similar to Drosophila easter - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Relative quantification of candidate immune gene expression [bio-protocol.org]
- 29. Assessing gene expression during pathogenesis: Use of qRT-PCR to follow toxin production in the entomopathogenic fungus Beauveria bassiana during infection and immune response of the insect host Triatoma infestans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Destruxin A in Cancer Cell Line Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Destruxin A, a cyclic hexadepsipeptide isolated from the entomopathogenic fungus Metarhizium anisopliae, has emerged as a compound of significant interest in cancer research.[1][2] Initially recognized for its insecticidal properties, recent studies have unveiled its potent cytotoxic and antiproliferative activities against a range of human cancer cell lines.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in cancer cell line research, summarizing its mechanisms of action, effects on signaling pathways, and methodologies for its investigation.
Mechanism of Action
This compound exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[1][3] Its cytotoxicity is associated with the inhibition of the phosphoinositide-3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival and proliferation.[1] Furthermore, this compound has been shown to modulate the intrinsic apoptosis pathway.
Data Presentation: Quantitative Effects of Destruxins
The following tables summarize the reported half-maximal inhibitory concentrations (IC50) of this compound and the closely related Destruxin B and E in various cancer cell lines. These values highlight the dose-dependent and cell-line-specific efficacy of these compounds.
Table 1: IC50 Values of this compound, B, and E in Human Cancer Cell Lines after 48 hours of Exposure
| Cancer Cell Line | This compound (µM) | Destruxin B (µM) | Destruxin E (nM) |
| HCT116 (Colon) | 6.14 | 3.64 | 67 |
Source: Data compiled from in vitro studies.[3]
Table 2: IC50 Values of Destruxin B in Oral Cancer Cell Lines
| Cancer Cell Line | 24h (µg/ml) | 48h (µg/ml) | 72h (µg/ml) |
| GNM | 18.23 ± 0.51 | 10.35 ± 0.32 | 5.15 ± 0.11 |
| TSCCa | 19.54 ± 0.62 | 12.87 ± 0.45 | 7.23 ± 0.23 |
Source: Data from studies on oral cancer cells.[4]
Table 3: IC50 Value of Destruxin B in a Non-Small Cell Lung Cancer Cell Line
| Cancer Cell Line | IC50 (µM) |
| H1299 | 4.1 |
Source: Study on non-small cell lung cancer.[5]
Signaling Pathways Modulated by Destruxins
Destruxins have been shown to impact key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The diagrams below, generated using the DOT language, illustrate these pathways.
PI3K/Akt Signaling Pathway Inhibition
This compound and its analogues have been demonstrated to inhibit the PI3K/Akt signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[1] Inhibition of this pathway contributes to the cytotoxic effects of Destruxins.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
Intrinsic Apoptosis Pathway Activation
Destruxin B, a closely related compound, induces apoptosis through the intrinsic mitochondrial pathway.[5][6][7][8][9] This involves the upregulation of pro-apoptotic proteins like PUMA and the downregulation of anti-apoptotic proteins such as Mcl-1, leading to Bax translocation to the mitochondria and subsequent caspase activation.[5][7][8][10]
Caption: Activation of the intrinsic apoptosis pathway by Destruxin B.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on cancer cell lines.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[11]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[12]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.[12]
-
After incubation, add 10-20 µL of MTT solution to each well to achieve a final concentration of approximately 0.5 mg/mL.[13][14]
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[11][13]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11][13]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11][15]
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time. Include an untreated control.
-
Harvest the cells (including floating cells in the medium) by trypsinization (for adherent cells) or centrifugation.
-
Wash the cells twice with ice-cold PBS.[16]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[17]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[17]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[16][18]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Add 400 µL of 1X Binding Buffer to each tube.[17]
-
Analyze the cells by flow cytometry within 1 hour.[17] Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This protocol is for detecting changes in protein expression in key signaling pathways affected by this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors[19]
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, Bax, Bcl-2, Mcl-1, PUMA, Caspase-3, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in ice-cold RIPA buffer.[19]
-
Determine the protein concentration of the lysates using a BCA assay.[19]
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[19]
-
Incubate the membrane with the primary antibody overnight at 4°C.[19]
-
Wash the membrane three times with TBST.[19]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Wash the membrane three times with TBST.[19]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[19]
Conclusion
This compound and its analogues represent a promising class of natural compounds for cancer research and drug development. Their ability to induce apoptosis and inhibit critical cell survival pathways warrants further investigation. The protocols and data presented here provide a framework for researchers to explore the anticancer potential of this compound in various cancer cell line models. Careful optimization of experimental conditions for specific cell lines is recommended for robust and reproducible results.
References
- 1. Destruxins: fungal-derived cyclohexadepsipeptides with multifaceted anticancer and antiangiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fungal peptide this compound plays a specific role in suppressing the innate immune response in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Destruxins: Fungal-derived Cyclohexadepsipeptides with Multifaceted Anticancer and Antiangiogenic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Destruxin B Isolated from Entomopathogenic Fungus Metarhizium anisopliae Induces Apoptosis via a Bcl-2 Family-Dependent Mitochondrial Pathway in Human Nonsmall Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective apoptotic cell death effects of oral cancer cells treated with destruxin B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Destruxin B Isolated from Entomopathogenic Fungus Metarhizium anisopliae Induces Apoptosis via a Bcl-2 Family-Dependent Mitochondrial Pathway in Human Nonsmall Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective apoptotic cell death effects of oral cancer cells treated with destruxin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cyrusbio.com.tw [cyrusbio.com.tw]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. ptglab.com [ptglab.com]
- 17. Annexin V Staining Protocol [bdbiosciences.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 19. origene.com [origene.com]
- 20. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for the Development of Destruxin A as a Bio-insecticide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Destruxin A, a cyclic hexadepsipeptide mycotoxin produced by the entomopathogenic fungus Metarhizium anisopliae, has demonstrated significant potential as a bio-insecticide.[1] Its multifaceted mode of action, targeting the insect's immune system, ion channels, and various physiological processes, makes it a promising candidate for integrated pest management (IPM) programs.[1][2][3] These application notes provide a comprehensive overview of this compound's insecticidal activity, mechanism of action, and detailed protocols for its evaluation and application.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₉H₄₇N₅O₇ | [3] |
| Molecular Weight | 577.71 g/mol | [3] |
| Appearance | White crystalline solid | |
| Solubility | Soluble in acetone, ethyl acetate, and other organic solvents. | [4] |
| Storage | Store at -20°C for long-term stability. |
Insecticidal Spectrum and Efficacy
This compound exhibits a broad spectrum of insecticidal activity against various insect orders, including Lepidoptera, Hemiptera, and Coleoptera.[1] Its efficacy varies depending on the insect species, larval stage, and application method.
Table 1: Insecticidal Activity of this compound against Various Pest Insects
| Insect Species | Order | Method of Application | LC₅₀ / LD₅₀ | Reference |
| Spodoptera litura (12-day-old larvae) | Lepidoptera | Topical Application | 0.237 µg/g body weight | [5][6] |
| Ingestion Assay | 0.17 µg/g body weight | [5][6] | ||
| Combined Application | 0.045 µg/g body weight | [5][6] | ||
| Myzus persicae (Green Peach Aphid) | Hemiptera | Spray Technique | 58 ppm (this compound-760) | [7] |
| Spray Technique | 66 ppm (this compound-724) | [7] | ||
| Aphis gossypii (Cotton Aphid) | Hemiptera | Leaf Dipping | 0.06 µg/mL (in combination with Rotenone) | [2] |
| Plutella xylostella (Diamondback Moth) | Lepidoptera | Injection | Not specified | [8][9][10] |
Mechanism of Action
This compound's insecticidal activity stems from its ability to disrupt multiple physiological processes in insects.
-
Immunosuppression : this compound is a potent immunosuppressant, primarily targeting the insect's innate immune system. It has been shown to inhibit the Toll signaling pathway, which is crucial for recognizing and responding to fungal and bacterial pathogens.[9][11] This suppression of the immune system facilitates fungal pathogenesis.
-
Ion Channel Disruption : It acts as a cation ionophore, disrupting the balance of ions like calcium (Ca²⁺) across cell membranes. This interference with ion homeostasis can lead to muscle paralysis and ultimately, insect death.[3]
-
Cytotoxicity : this compound exhibits cytotoxic effects on various insect cells, including hemocytes, leading to morphological changes and cell death.[1] This cellular damage contributes to organ malfunction.
Below is a diagram illustrating the proposed mechanism of action of this compound, focusing on its immunosuppressive effects.
Experimental Protocols
Insect Bioassay Protocol
This protocol outlines a general procedure for assessing the insecticidal activity of this compound. It can be adapted for various insect species and application methods.
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., acetone or ethanol)
-
Test insects (e.g., larvae of Spodoptera litura or Plutella xylostella)
-
Artificial diet or host plant leaves
-
Micro-applicator (for topical application)
-
Leaf-dip apparatus (for ingestion assay)
-
Injection needle (for injection assay)
-
Petri dishes or rearing containers
-
Environmental chamber
Procedure:
-
Preparation of this compound Solutions: Prepare a series of dilutions of this compound in the chosen solvent. A control group should be treated with the solvent alone.
-
Application Methods:
-
Topical Application: Apply a small, precise volume (e.g., 1 µL) of the this compound solution to the dorsal thoracic region of each insect using a micro-applicator.[5]
-
Ingestion Assay (Leaf-Dip Method): Dip host plant leaves into the this compound solutions for a set time (e.g., 10-30 seconds) and allow them to air dry. Place the treated leaves in containers with the test insects.[2]
-
Injection: Inject a small volume of the this compound solution directly into the hemocoel of the insect using a fine needle.
-
-
Incubation: Place the treated insects in their respective containers with access to food and maintain them in an environmental chamber under controlled conditions (e.g., 25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod).
-
Mortality Assessment: Record insect mortality at regular intervals (e.g., 24, 48, 72, and 96 hours) post-treatment.
-
Data Analysis: Calculate the LC₅₀ or LD₅₀ values using probit analysis or other suitable statistical methods.
Cytotoxicity Assay Protocol (MTT Assay)
This protocol describes the use of the MTT assay to determine the cytotoxicity of this compound on insect cell lines (e.g., Sf9 from Spodoptera frugiperda).
Materials:
-
Insect cell line (e.g., Sf9)
-
Cell culture medium (e.g., Grace's Insect Medium)
-
Fetal Bovine Serum (FBS)
-
96-well microplates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the insect cells into a 96-well plate at a density of approximately 1-5 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (serum-free medium with the same concentration of solvent used to dissolve this compound) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 27°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Analysis of Toll Signaling Pathway Gene Expression (qPCR)
This protocol provides a general framework for analyzing the effect of this compound on the expression of key genes in the Toll signaling pathway using quantitative real-time PCR (qPCR).
Materials:
-
Test insects
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., Toll, Spätzle, Dorsal, and antimicrobial peptide genes) and a reference gene (e.g., Actin or GAPDH)
-
qPCR master mix
-
Real-time PCR system
Procedure:
-
Insect Treatment: Treat insects with this compound as described in the bioassay protocol (e.g., by injection). Collect samples at different time points post-treatment (e.g., 2, 4, 8, 12, 24 hours).
-
RNA Extraction: Extract total RNA from the whole insect or specific tissues (e.g., fat body, hemocytes) using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix. The reaction should be run in a real-time PCR system.
-
Data Analysis: Analyze the qPCR data using the 2-ΔΔCt method to determine the relative expression levels of the target genes, normalized to the reference gene. Compare the gene expression in this compound-treated insects to that in control insects.
Formulation and Application
For practical application as a bio-insecticide, this compound needs to be formulated to enhance its stability, shelf-life, and efficacy in the field.
Formulation Components:
-
Active Ingredient: Purified this compound or a crude extract from M. anisopliae fermentation.
-
Carrier: Water, oil, or a solid carrier like clay or talc.
-
Adjuvants:
-
Wetting agents/Surfactants (e.g., Tween 80): To improve the spreading and coverage of the spray on plant surfaces.[4]
-
Stickers: To enhance adherence to the plant surface and resist wash-off by rain.
-
UV Protectants: To protect this compound from degradation by sunlight.
-
Synergists: Some botanical insecticides like rotenone have shown synergistic effects with destruxins.[2]
-
Application Methods:
-
Foliar Spray: The formulated product can be applied as a foliar spray using conventional spraying equipment.[12] Thorough coverage of the plant, especially the undersides of leaves where many pests reside, is crucial for effective control.
-
Soil Drench: For soil-dwelling pests, a soil drench application may be appropriate.
Stability Testing
The stability of the this compound formulation is critical for its commercial viability.
Protocol for Stability Assessment:
-
Sample Preparation: Prepare batches of the final this compound formulation.
-
Storage Conditions: Store the samples under different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) and also under exposure to UV light.
-
Time Points: Analyze the samples at regular intervals (e.g., 0, 1, 3, 6, 12, and 24 months).
-
Analysis: At each time point, assess the following:
-
Active Ingredient Concentration: Quantify the amount of this compound remaining using methods like High-Performance Liquid Chromatography (HPLC).
-
Physical Properties: Observe any changes in color, odor, pH, and viscosity.
-
Bio-efficacy: Conduct insect bioassays to determine if the insecticidal activity is retained.
-
-
Data Evaluation: Determine the shelf-life of the product based on the time it takes for the active ingredient to degrade by a certain percentage (e.g., 10%) or for a significant loss in bio-efficacy to occur.
Safety and Non-Target Effects
While this compound shows selectivity towards insects, it is essential to evaluate its potential effects on non-target organisms, including beneficial insects (e.g., predators and pollinators), mammals, and aquatic life. Standard ecotoxicological assays should be conducted to assess these risks.
Conclusion
This compound holds significant promise as a bio-insecticide due to its unique mode of action and broad insecticidal spectrum. The protocols and information provided in these application notes are intended to guide researchers and drug development professionals in the further development and evaluation of this compound as a safe and effective pest management tool. Further research is needed to optimize formulations, field application strategies, and to fully characterize its environmental fate and non-target effects.
References
- 1. Effects of this compound on hemocytes of the domestic silkworm, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Joint Action of Destruxins and Botanical Insecticides (Rotenone, Azadirachtin and Paeonolum) Against the Cotton Aphid, Aphis gossypii Glover - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 6686-70-0 | BD162717 | Biosynth [biosynth.com]
- 4. CN101438714B - Compounding pesticide containing Beauveria bassiana and destruxins of Metarrhizium anisopliae and preparation method thereof - Google Patents [patents.google.com]
- 5. Insecticidal activity of destruxin, a mycotoxin from Metarhizium anisopliae (Hypocreales), against Spodoptera litura (Lepidoptera: Noctuidae) larval stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. Identification of immunity-related genes in Plutella xylostella in response to fungal peptide this compound: RNA-Seq and DGE analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transcript and Protein Profiling Analysis of the this compound-Induced Response in Larvae of Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genome-Wide Identification of this compound-Responsive Immunity-Related MicroRNAs in Diamondback Moth, Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits the hemocytin-mediated hemolymph immunity of host insects to facilitate Metarhizium infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Quantification of Destruxin A in Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Destruxin A is a cyclic hexadepsipeptide mycotoxin produced by various entomopathogenic fungi, most notably from the genus Metarhizium.[1][2][3] These fungi are increasingly utilized as biocontrol agents in agriculture. This compound exhibits a wide range of biological activities, including potent insecticidal, phytotoxic, antiviral, and antiproliferative effects.[1][2] Given the use of Metarhizium as an endophyte that can colonize plant tissues, it is crucial to have reliable and accurate methods for quantifying the levels of this compound in plants. This application note provides a detailed protocol for the extraction and quantification of this compound in plant tissues using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), a widely accepted and sensitive analytical technique.
Data Presentation
The following table summarizes the quantitative data of this compound found in plant tissues from a study on cowpea plants endophytically colonized by Metarhizium robertsii.
| Plant Species | Fungal Species | Plant Tissue | This compound Concentration (µg/g dry weight) | Reference |
| Cowpea (Vigna unguiculata) | Metarhizium robertsii ARSEF 2575 | Whole plant (roots, stems, and leaves) | 1.56 ± 0.29 | [Golo et al., 2014][4] |
Experimental Protocols
This section details the methodology for the quantification of this compound in plant tissues, based on established protocols.[4]
Sample Preparation
-
Harvesting: Harvest plant tissues of interest (e.g., leaves, stems, roots).
-
Washing: Thoroughly wash the harvested tissues with deionized water to remove any external contaminants.
-
Homogenization: Freeze the plant material in liquid nitrogen and immediately grind it into a fine powder using a mortar and pestle or a cryogenic grinder.
-
Lyophilization (Freeze-Drying): To obtain the dry weight and improve extraction efficiency, lyophilize the powdered plant material until a constant weight is achieved. Store the lyophilized powder at -20°C until extraction.
Extraction of this compound
-
Solvent Extraction:
-
Weigh approximately 1 gram of the lyophilized plant powder into a centrifuge tube.
-
Add 10 mL of 100% methanol to the tube.[4]
-
Vortex the mixture vigorously for 1 minute.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes.
-
Centrifuge the mixture at 4,000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet with another 10 mL of methanol to ensure complete extraction.
-
Pool the supernatants.
-
-
Solid-Phase Extraction (SPE) for Cleanup:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.[4]
-
Dilute the pooled methanol extract with deionized water to a final methanol concentration of 10-20%.
-
Load the diluted extract onto the conditioned C18 cartridge.
-
Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.
-
Elute the Destruxins with 5 mL of 90% methanol in water.
-
Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC-MS analysis.
-
HPLC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) is recommended for sensitive and selective quantification.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation.[4]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to elute this compound, followed by a re-equilibration step. An example gradient is as follows:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 30% B
-
7.1-10 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): For quantification, use specific precursor-to-product ion transitions for this compound. A common transition for this compound ([M+H]⁺, m/z 578.3) would be monitored.
-
Calibration Curve: Prepare a series of standard solutions of pure this compound of known concentrations in the mobile phase. Inject these standards to generate a calibration curve by plotting the peak area against the concentration.
-
Quantification: The concentration of this compound in the plant sample can be determined by interpolating the peak area from the sample chromatogram onto the calibration curve.
-
Mandatory Visualizations
Experimental Workflow for this compound Quantification
Caption: Experimental workflow for quantifying this compound in plant tissues.
Signaling Pathway
As of the current literature, a specific signaling pathway for this compound within plant cells has not been elucidated. The primary mechanism of action described is the opening of calcium channels, which has been characterized in insect cells.[5] Further research is required to understand the precise molecular interactions and downstream effects of this compound in plants. Therefore, a signaling pathway diagram for plants cannot be provided at this time.
References
- 1. Profiling Destruxin Synthesis by Specialist and Generalist Metarhizium Insect Pathogens during Coculture with Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Production of Destruxins from Metarhizium spp. Fungi in Artificial Medium and in Endophytically Colonized Cowpea Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fungal peptide this compound plays a specific role in suppressing the innate immune response in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Destruxin A Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Destruxins are a class of cyclic hexadepsipeptides produced by various entomopathogenic fungi, most notably Metarhizium anisopliae. These natural products exhibit a wide range of biological activities, including insecticidal, phytotoxic, cytotoxic, and antiangiogenic effects.[1] The core structure of destruxins consists of an α-hydroxy acid and five amino acid residues.[2] Variations in the side chains of these residues give rise to a diverse family of destruxin analogs, each with potentially unique biological properties. The synthesis of destruxin derivatives is a key strategy for structure-activity relationship (SAR) studies, aiming to develop analogs with enhanced potency and selectivity for therapeutic or agricultural applications.
This document provides detailed protocols for the chemical synthesis of Destruxin A and its derivatives, focusing on solid-phase and solution-phase methodologies. It also includes a summary of the biological activities of selected derivatives and diagrams of relevant signaling pathways.
Synthesis Methodologies
The synthesis of destruxin derivatives can be achieved through two primary approaches: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. A hybrid approach, combining the advantages of both methods, is also commonly employed.
Solid-Phase Peptide Synthesis (SPPS)
SPPS offers an efficient method for the assembly of the linear peptide precursor on a solid support, which simplifies the purification of intermediates. The general workflow involves the sequential addition of protected amino acids to a growing peptide chain anchored to a resin.
Experimental Protocol: Solid-Phase Synthesis of a this compound Analog
This protocol describes the synthesis of a linear precursor of a this compound analog using Fmoc/tBu strategy.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-protected amino acids (Fmoc-β-Ala-OH, Fmoc-N-Me-Ala-OH, Fmoc-N-Me-Val-OH, Fmoc-Ile-OH, Fmoc-Pro-OH)
-
Fmoc-D-Hiv-OH (D-2-hydroxyisovaleric acid)
-
DIPEA (N,N-Diisopropylethylamine)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Piperidine
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
TIS (Triisopropylsilane)
-
Water
Procedure:
-
Resin Loading:
-
Swell 2-chlorotrityl chloride resin in DCM for 30 minutes.
-
Dissolve Fmoc-β-Ala-OH (4 equivalents) and DIPEA (8 equivalents) in DCM.
-
Add the amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DCM and DMF.
-
Cap any unreacted sites with a solution of DCM/MeOH/DIPEA (17:2:1) for 30 minutes.
-
Wash the resin with DCM and DMF and dry under vacuum.
-
-
Peptide Chain Elongation (Fmoc Deprotection and Coupling):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin with DMF.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (4 equivalents), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Add the solution to the resin and shake for 2 hours. Wash the resin with DMF.
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: Fmoc-N-Me-Ala-OH, Fmoc-N-Me-Val-OH, Fmoc-Ile-OH, Fmoc-Pro-OH.
-
Depsi-bond formation: Couple Fmoc-D-Hiv-OH using a similar coupling protocol.
-
-
Cleavage of the Linear Peptide from Resin:
-
Wash the resin with DCM.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Dry the crude linear peptide under vacuum.
-
Solution-Phase Synthesis and Macrolactonization
Solution-phase synthesis is often employed for gram-scale production and for the crucial macrolactonization step.
Experimental Protocol: Macrolactonization
This protocol describes the cyclization of the linear precursor in solution.
Materials:
-
Crude linear destruxin precursor
-
Anhydrous DCM
-
MNBA (2-methyl-6-nitrobenzoic anhydride) or Shiina's reagent
-
DMAP (4-Dimethylaminopyridine)
-
Sodium bicarbonate solution (saturated)
Procedure:
-
Dissolve the crude linear peptide in a large volume of anhydrous DCM under an inert atmosphere (e.g., argon). This high-dilution condition favors intramolecular cyclization over intermolecular polymerization.
-
Add MNBA (1.5 equivalents) and DMAP (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude cyclic peptide by flash chromatography or preparative HPLC.
Data Presentation
The biological activity of synthesized this compound derivatives is typically evaluated through various bioassays. The following table summarizes the cytotoxic and insecticidal activities of selected destruxin analogs.
| Derivative | Assay | Cell Line / Organism | Activity (IC50 / LC50) | Reference |
| This compound | Cytotoxicity | HCT116 (Colon Cancer) | Micromolar range | [1] |
| Insecticidal | Myzus persicae (Aphid) | ~50-70 ppm | [3] | |
| Destruxin B | Cytotoxicity | A549 (Lung Cancer) | 4.9 µM | [4] |
| V-ATPase Inhibition | - | Weaker than Bafilomycin A1 | [5] | |
| Destruxin E | Cytotoxicity | KB-31 (Cancer Cell Line) | 0.05 µM | [6] |
| Cytotoxicity | HCT116 (Colon Cancer) | 0.04 µM | [6] | |
| Cytotoxicity | A549 (Lung Cancer) | 0.22 µM | [6] | |
| Brominated Destruxin | Cytotoxicity | Insect Cell Line | Active | [2] |
| Linear this compound | Cytotoxicity | Insect Cell Line | Inactive | [2] |
Mandatory Visualization
Diagrams of Workflows and Signaling Pathways
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Signaling pathway showing the inhibition of V-ATPase by Destruxins.
Caption: Destruxin's effect on Calcium signaling pathways.
References
- 1. Destruxins: fungal-derived cyclohexadepsipeptides with multifaceted anticancer and antiangiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insecticidal and cytotoxic effects of natural and hemisynthetic destruxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Destruxin B Isolated from Entomopathogenic Fungus Metarhizium anisopliae Induces Apoptosis via a Bcl-2 Family-Dependent Mitochondrial Pathway in Human Nonsmall Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Destruxin B, a specific and readily reversible inhibitor of vacuolar-type H(+)-translocating ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Production of Destruxin A
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the large-scale production of Destruxin A.
Troubleshooting Guide
This guide addresses common issues encountered during the fermentation, extraction, and purification of this compound.
Fermentation Issues
Question: Why is my this compound yield consistently low?
Answer: Low yields of this compound can stem from several factors related to the fungal strain, culture medium composition, and fermentation conditions.
-
Fungal Strain: The specific strain of Metarhizium anisopliae used is a critical determinant of Destruxin production.[1][2] Different isolates exhibit significant variability in their capacity to produce Destruxins.[3][4] It is crucial to select a high-yielding strain for large-scale production.
-
Culture Medium Composition: The carbon and nitrogen sources in the fermentation medium profoundly impact yield.
-
Maltose and peptone have been identified as effective carbon and nitrogen sources, respectively.[5][6]
-
The addition of precursors like β-alanine can significantly increase yields. For instance, adding 0.1% (w/v) β-alanine has been shown to double the yield of some Destruxins.[5]
-
Response surface methodology has been used to determine optimal media compositions, with one study suggesting 2.58% maltose, 0.72% peptone, 0.02% β-alanine, and 0.55% glucose for optimal this compound production.[5]
-
-
Fermentation Parameters:
-
pH: A negative correlation has been observed between the pH of the medium and the production of Destruxins.[7][8] Optimal production has been reported at initial pH values of 7 and 9.[9]
-
Temperature: Temperature significantly influences fungal growth and metabolite production.[1][2] The optimal temperature for the growth of M. anisopliae is generally between 27-35°C.[9]
-
Aeration: Proper aeration is crucial for submerged cultures. A stirred-tank fermentor can lead to higher yields compared to shaker-flask cultivations.[5]
-
Question: The concentration of this compound decreases after reaching a peak in the fermentation broth. What is happening?
Answer: This phenomenon is likely due to the degradation of this compound. It has been observed that certain Destruxins can be hydrolyzed into other forms, such as the conversion of Destruxin E to E diol.[7][8] This degradation can be influenced by hydrolytic enzymes present in the culture.[1][2] Monitoring the fermentation timeline and harvesting at the peak production time is crucial to minimize degradation.
Extraction and Purification Issues
Question: My extraction efficiency for this compound is poor. How can I improve it?
Answer: The choice of extraction solvent and method is critical for high efficiency.
-
Solvent Selection: Acetonitrile has been shown to be a highly effective solvent for extracting Destruxins, with efficiencies ranging from 80-95%.[10][11] Methylene chloride has also been used.[12][13]
-
Extraction Technique: A common and effective method involves mixing the fermentation broth with an equal volume of acetonitrile and 5% NaCl.[10][11] This creates two layers, with the upper organic layer containing the majority of the Destruxins.[10][11]
Question: I am having difficulty separating this compound from other Destruxin analogs. What purification strategy is recommended?
Answer: The purification of this compound from a complex mixture of closely related analogs requires a multi-step chromatographic approach.
-
Initial Fractionation: Flash chromatography on a silica gel column can be used for initial prepurification of the crude extract.[12]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) with a C18 column is highly effective for resolving different Destruxin analogs.[12]
Frequently Asked Questions (FAQs)
What is the typical yield of this compound in large-scale production?
Yields can vary significantly based on the producing strain and fermentation conditions. Reported yields for this compound in shaker-flask cultures are around 18.5 mg/L, which can be increased to approximately 49 mg/L in a stirred-tank fermentor under optimized conditions.[5]
How can I accurately quantify the amount of this compound in my samples?
High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound.[10][11] A linear regression curve can be generated by plotting known concentrations of a this compound standard against their corresponding peak areas in the chromatogram.[11][14]
What are the key considerations for ensuring the stability of this compound during storage?
While the search results focus more on production and degradation during fermentation, general principles for storing cyclic peptides would apply. These include storage at low temperatures (e.g., -20°C or -80°C) and in a dry state (lyophilized powder) to prevent hydrolysis and other forms of degradation.
Quantitative Data Summary
Table 1: Optimized Media Composition for Destruxin Production
| Component | Optimal Concentration for this compound Production (%) |
| Maltose | 2.58 |
| Peptone | 0.72 |
| β-alanine | 0.02 |
| Glucose | 0.55 |
| Data from a study using response surface methodology to optimize shaker-flask cultivation of M. anisopliae.[5] |
Table 2: Reported Yields of this compound
| Cultivation Method | Medium | Yield (mg/L) |
| Shaker-flask | Optimized with β-alanine | 18.5 (predicted) |
| Stirred-tank fermentor | Optimized DB production medium | 49 |
| Yields can vary significantly based on the specific M. anisopliae strain and precise fermentation conditions.[5] |
Experimental Protocols
Protocol 1: Fermentation of Metarhizium anisopliae for this compound Production
-
Inoculum Preparation:
-
Culture M. anisopliae on Potato Dextrose Agar (PDA) plates at 25°C in the dark.
-
Prepare a spore suspension by flooding the plate with sterile water containing 0.05% Tween 80 and scraping the surface.
-
Adjust the spore concentration to 1 x 10⁷ spores/mL.
-
-
Fermentation:
-
Prepare the fermentation medium (e.g., Czapek Dox broth with 0.5% peptone or the optimized medium from Table 1).
-
Inoculate the liquid medium with the spore suspension (e.g., 1 mL into 100 mL of medium).
-
Incubate in a shaker at 26-28°C and 160-200 rpm for 10-14 days.[6][10]
-
Alternatively, for large-scale production, use a stirred-tank fermentor with controlled pH and aeration.[5]
-
Protocol 2: Extraction of this compound from Fermentation Broth
-
Harvesting:
-
Separate the fungal mycelium from the fermentation broth by centrifugation at 8000 x g for 10 minutes.[10]
-
-
Liquid-Liquid Extraction:
-
Mix the supernatant (fermentation broth) with an equal volume of acetonitrile.[10][11]
-
Add 5% (w/v) NaCl to the mixture to facilitate phase separation.[10][11]
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Allow the mixture to separate into two layers. The upper organic layer contains 80-95% of the Destruxins.[10][11]
-
Carefully collect the upper organic layer.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the organic phase in vacuo to obtain the crude extract.
-
-
Crystallization (Optional):
Protocol 3: Purification of this compound by HPLC
-
Sample Preparation:
-
Dissolve the crude extract in a suitable solvent, such as acetonitrile.
-
-
HPLC Conditions:
-
Fraction Collection:
-
Collect the fractions corresponding to the peaks on the chromatogram.
-
-
Analysis:
Visualizations
Caption: Workflow for this compound production via fermentation.
Caption: Extraction and purification workflow for this compound.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Destruxin production by the entomogenous fungus Metarhizium anisopliae in insects and factors influencing their degradation [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. Production of Destruxins from Metarhizium spp. Fungi in Artificial Medium and in Endophytically Colonized Cowpea Plants | PLOS One [journals.plos.org]
- 4. Production of Destruxins from Metarhizium spp. Fungi in Artificial Medium and in Endophytically Colonized Cowpea Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of cyclodepsipeptides this compound and B from Metarhizium anisopliae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Investigations on the destruxin production of the entomopathogenic fungus Metarhizium anisopliae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Destruxin A Fermentation
Welcome to the technical support center for Destruxin A production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to improving the yield of this compound in fermentation.
Troubleshooting Guide
This section addresses common issues encountered during this compound fermentation experiments.
Q1: Why is my this compound yield consistently low?
Low yields of this compound can be attributed to several factors, ranging from the fungal strain to suboptimal fermentation conditions. Here are key areas to investigate:
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Fungal Strain: The producing strain of Metarhizium spp. is a critical determinant of this compound yield. Different species and even different isolates of the same species can have vastly different production capabilities. For instance, Metarhizium robertsii is a known high producer of destruxins.[1][2][3] It is essential to use a strain known for high this compound production.
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Culture Medium Composition: The composition of the fermentation medium significantly impacts yield. Carbon and nitrogen sources are particularly important. Studies have shown that specific media, such as Czapek-Dox broth supplemented with peptone, can enhance production.[2][4] The carbon-to-nitrogen ratio is also a crucial factor to optimize.[5]
-
Fermentation Parameters: Suboptimal physical parameters during fermentation can severely limit yield. Key parameters to control include:
-
pH: The initial and final pH of the culture medium can influence both fungal growth and metabolite production. Some studies suggest that a final pH in the acidic range (around 3.7) is favorable for Destruxin B production, a precursor to this compound.
-
Temperature: The optimal temperature for Metarhizium growth and Destruxin production is typically around 25-28°C.[5][6]
-
Aeration: As an aerobic process, adequate oxygen supply is crucial. The aeration rate can affect fungal morphology and product yield.[7]
-
Agitation: The shaking speed (rpm) in submerged cultures influences nutrient distribution and aeration. Optimal agitation speeds need to be determined empirically for your specific fermentation setup.[6]
-
Q2: I'm observing significant batch-to-batch variability in my this compound yield. What could be the cause?
Inconsistent yields are often due to a lack of precise control over the experimental conditions. To minimize variability, ensure the following:
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Standardized Inoculum: The age, concentration, and physiological state of the fungal inoculum should be consistent for each fermentation batch.
-
Precise Media Preparation: Ensure that all media components are accurately weighed and dissolved and that the final volume is consistent.
-
Calibrated Equipment: Regularly calibrate all equipment used for monitoring and controlling fermentation parameters, such as pH meters, thermometers, and shakers.
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Consistent Fermentation Duration: The production of Destruxins varies over the fermentation period, typically peaking after several days.[2][8] Harvesting at inconsistent time points will lead to variable yields.
Q3: My this compound extract is impure, and I'm having difficulty with purification. What can I do?
The purification of this compound from the fermentation broth can be challenging due to the presence of other metabolites. Here are some tips for improving purity:
-
Extraction Solvent: The choice of extraction solvent is critical. Acetonitrile has been shown to have high extraction efficiency for destruxins.[9] An extraction method involving mixing the fermentation broth with an equal volume of acetonitrile and 5% NaCl can effectively partition the destruxins into the organic layer.[10]
-
Chromatography Techniques: A multi-step chromatography approach is often necessary for high purity. Techniques like Vacuum Liquid Chromatography (VLC) followed by High-Performance Liquid Chromatography (HPLC) are commonly used.[11][12] Ion-exchange chromatography and silica gel chromatography can also be employed.[12]
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Optimized HPLC Conditions: For HPLC separation, optimizing the gradient elution of the mobile phase (e.g., acetonitrile/water ratio) can improve the resolution of different destruxin analogs.[4][9][10]
Frequently Asked Questions (FAQs)
Q1: What is the general structure of this compound?
This compound is a cyclic hexadepsipeptide.[9][10] These molecules contain an α-hydroxyisocaproic acid and five amino acid residues.[1]
Q2: Which fungal species are known to produce this compound?
This compound is a secondary metabolite produced by entomopathogenic fungi of the genus Metarhizium, such as Metarhizium robertsii (formerly Metarhizium anisopliae).[1][9][10][13]
Q3: What is the biosynthetic pathway for this compound?
Destruxins are synthesized by a nonribosomal peptide synthetase (NRPS) enzyme, DtxS1.[1] This large enzyme has multiple modules that sequentially add the amino acid and α-hydroxy acid building blocks.[1][14]
Q4: What are the known biological activities of this compound?
This compound exhibits a range of biological activities, including insecticidal, antiviral, and immunosuppressive effects.[4][15] It can also have phytotoxic and antitumor properties.[16] Its insecticidal action involves disrupting ion channels in insect cells.[13]
Q5: How can I quantify the amount of this compound in my samples?
High-Performance Liquid Chromatography (HPLC) is the most common method for quantifying this compound.[4][9] A linear regression curve can be generated by plotting the peak areas against known concentrations of a this compound standard.[4][10] Mass spectrometry (MS) is used for identification and confirmation.[4]
Data Presentation
Table 1: Effect of Fermentation Parameters on Destruxin Production
| Parameter | Condition | Organism | Destruxin(s) Measured | Yield | Reference |
| pH | Initial pH 9 | M. anisopliae | This compound | 71.0 mg/L | |
| Initial pH 9 | M. anisopliae | Destruxin B | 310.6 mg/L | ||
| Controlled at pH 6 | M. anisopliae | Destruxin B | ~700.0 mg/L | ||
| Aeration Rate | 1.5 vvm | M. anisopliae | Destruxin B | ~700.0 mg/L | |
| Temperature | 29 °C | M. robertsii | Antifungal activity | 51.80% inhibition | [6] |
| Shaking Speed | 190 rpm | M. robertsii | Antifungal activity | 51.80% inhibition | [6] |
Note: The study on temperature and shaking speed measured the overall antifungal activity of the fermentation broth as a proxy for secondary metabolite production, not specifically this compound concentration.
Experimental Protocols
1. Fermentation Protocol for this compound Production
This protocol is a general guideline and may require optimization for specific strains and equipment.
-
Media Preparation: Prepare Czapek-Dox broth supplemented with 0.5% (w/v) peptone.[2][4] Sterilize by autoclaving.
-
Inoculation: Inoculate the sterile medium with a spore suspension of Metarhizium robertsii to a final concentration of 1 x 10^6 conidia/mL.[3]
-
Incubation: Incubate the culture in a rotary shaker at 25-28°C with agitation at 150-200 rpm for 10-14 days.[3][4][6]
-
Monitoring: Monitor the pH of the culture periodically.
-
Harvesting: After the incubation period, harvest the fermentation broth by filtration or centrifugation to remove the fungal mycelia.
2. Extraction and Purification Protocol for this compound
-
Extraction: Mix the harvested fermentation broth with an equal volume of acetonitrile and 5% (w/v) NaCl.[9] Shake vigorously and allow the layers to separate. Collect the upper organic layer, which contains 80-95% of the destruxins.[10]
-
Crystallization: The organic extract can be lyophilized to obtain crude destruxin crystals.[9][10]
-
Purification:
-
Redissolve the crude extract in a suitable solvent (e.g., dichloromethane or acetonitrile).[9][10][11]
-
Perform Vacuum Liquid Chromatography (VLC) using a silica gel column and a hexane/acetone gradient as the eluant for initial fractionation.[11]
-
Further purify the fractions containing this compound using semi-preparative HPLC with a C18 column and an acetonitrile/water gradient.[9][10]
-
-
Analysis: Analyze the purified fractions by HPLC and confirm the identity of this compound using mass spectrometry.[4]
Visualizations
Caption: Biosynthesis of this compound by Non-Ribosomal Peptide Synthetase (NRPS).
References
- 1. pnas.org [pnas.org]
- 2. Profiling Destruxin Synthesis by Specialist and Generalist Metarhizium Insect Pathogens during Coculture with Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of Destruxins from Metarhizium spp. Fungi in Artificial Medium and in Endophytically Colonized Cowpea Plants | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Production of Destruxins from Metarhizium spp. Fungi in Artificial Medium and in Endophytically Colonized Cowpea Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 11. makhillpublications.co [makhillpublications.co]
- 12. researchgate.net [researchgate.net]
- 13. This compound | 6686-70-0 | BD162717 | Biosynth [biosynth.com]
- 14. Genetic basis of destruxin production in the entomopathogen Metarhizium robertsii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. mdpi.com [mdpi.com]
Destruxin A Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Destruxin A in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a stock solution of this compound?
A1: To prepare a stock solution, dissolve this compound in an appropriate organic solvent such as DMSO, DMF, or acetonitrile.[1] For instance, a stock solution can be made by dissolving this compound in DMSO to a concentration of 10 mg/mL.[2] To aid dissolution, you can warm the solution to 37°C and sonicate it.[1] It is highly recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][3]
Q2: How should I store this compound powder and its stock solutions to ensure stability?
A2: Proper storage is crucial for maintaining the integrity of this compound. The recommended storage conditions are summarized in the table below.
| Form | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | ≥ 4 years | Protect from moisture and direct light.[4] |
| Stock Solution | -80°C | Up to 6 months | Store in sealed vials, protected from moisture.[1][3] |
| -20°C | Up to 1 month | Store in sealed vials, protected from moisture.[1][3] |
Q3: What are the main factors that can cause the degradation of this compound in my experiments?
A3: The stability of this compound in solution can be influenced by several factors:
-
Temperature: Elevated temperatures can significantly accelerate the degradation of Destruxins.[3]
-
pH: this compound is susceptible to degradation in both acidic and alkaline conditions, likely through hydrolysis of its ester and amide bonds.
-
Light: Exposure to direct light should be avoided, as it may contribute to degradation.[4]
-
Moisture: Protecting the compound from moisture is recommended to prevent hydrolysis.[4]
-
Enzymatic Degradation: In biological systems, hydrolytic enzymes can contribute to the decomposition of this compound.[3]
Q4: I am observing a loss of biological activity in my this compound-treated samples. What could be the cause?
A4: A loss of biological activity is often linked to the degradation of the this compound molecule. This can be due to improper storage of the stock solution (e.g., repeated freeze-thaw cycles, storage at -20°C for longer than one month) or instability in the experimental buffer over the time course of the experiment.[1][3] It is also possible that the compound is being metabolized by the cells in your assay. Consider preparing fresh dilutions of this compound for each experiment and minimizing the pre-incubation time in aqueous solutions if stability issues are suspected.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
Issue 1: Precipitation of this compound upon dilution in aqueous buffer.
-
Possible Cause 1: Low aqueous solubility. this compound is a lipophilic molecule with limited solubility in aqueous solutions.
-
Solution: Increase the percentage of the organic solvent (e.g., DMSO) in the final working solution. However, ensure the final solvent concentration is compatible with your experimental system and include a vehicle control.
-
-
Possible Cause 2: Salting out. High salt concentrations in the buffer can decrease the solubility of organic molecules.
-
Solution: If possible, try reducing the salt concentration of your buffer. Alternatively, prepare a more concentrated stock solution of this compound to minimize the volume added to the aqueous buffer.
-
Issue 2: Inconsistent or lower-than-expected results in cell-based assays.
-
Possible Cause 1: Degradation of this compound in stock solution.
-
Possible Cause 2: Degradation of this compound in the assay medium.
-
Solution: The pH and composition of the cell culture medium, as well as the incubation temperature and duration, can affect the stability of this compound. Prepare fresh dilutions of the compound immediately before adding to the cells. Consider performing a time-course experiment to assess the stability of this compound in your specific assay conditions.
-
-
Possible Cause 3: Adsorption to plasticware. Lipophilic compounds can sometimes adsorb to the surface of plastic labware, reducing the effective concentration.
-
Solution: Consider using low-adsorption plasticware or pre-rinsing the pipette tips and tubes with the working solution before use.
-
Issue 3: Unexpected peaks in HPLC analysis of this compound samples.
-
Possible Cause: Degradation of this compound. The appearance of new peaks in your chromatogram likely indicates the formation of degradation products.
-
Solution: Review your sample preparation and storage procedures. Ensure that the mobile phase and diluents used for HPLC analysis are not contributing to the degradation. A forced degradation study can help to intentionally generate and identify potential degradation products.
-
Quantitative Stability Data
Table 1: Half-life (t½) of Kahalalide F at various pH and temperature conditions.[5]
| pH | Temperature (°C) | Half-life (hours) |
| 0 | 80 | 1.1 |
| 1 | 80 | 20 |
| 7 | 80 | 8.6 |
| 11 | 26 | 1.65 |
This data is for the cyclic depsipeptide Kahalalide F and should be considered as a reference for the potential stability profile of similar molecules like this compound.
Experimental Protocols
Protocol: Forced Degradation Study of this compound in Solution
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Materials:
- This compound
- Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), DMSO
- Acids: 0.1 M Hydrochloric acid (HCl)
- Bases: 0.1 M Sodium hydroxide (NaOH)
- Oxidizing agent: 3% Hydrogen peroxide (H₂O₂)
- Buffers: Phosphate or acetate buffers at various pH values (e.g., pH 4, 7, 9)
- Water (HPLC grade)
- HPLC system with a UV or MS detector
- C18 reversed-phase HPLC column
2. Preparation of Stock Solution:
- Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
3. Stress Conditions:
- Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
- Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.
- Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature for various time points (e.g., 2, 4, 8, 24 hours).
- Thermal Degradation: Incubate an aliquot of the stock solution (in acetonitrile or methanol) at 60°C in the dark for various time points (e.g., 1, 3, 7 days).
- Photolytic Degradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be kept in the dark at the same temperature.
4. Sample Analysis by HPLC:
- At each time point, withdraw a sample and, if necessary, dilute it to a suitable concentration with the mobile phase.
- Analyze the samples using a stability-indicating HPLC method. An example of HPLC conditions is provided below.
Table 2: Example HPLC Method for this compound Analysis
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (both with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Mass Spectrometry |
| Injection Volume | 20 µL |
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
- Plot the percentage of remaining this compound against time to determine the degradation kinetics.
- If the degradation follows first-order kinetics, the half-life (t½) can be calculated using the formula: t½ = 0.693 / k, where k is the degradation rate constant.
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: this compound's inhibition of the insect's innate immunity.
Caption: this compound's modulation of calcium signaling in insect cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationship and conformational studies of the natural product cyclic depsipeptides YM-254890 and FR900359 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prophenoloxidase Activation Is Required for Survival to Microbial Infections in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical and enzymatic stability of a cyclic depsipeptide, the novel, marine-derived, anti-cancer agent kahalalide F - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Destruxin A Purification by HPLC
Welcome to the technical support center for the purification of Destruxin A using High-Performance Liquid Chromatography (HPLC). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC method for this compound purification?
A typical starting point for this compound purification is reversed-phase HPLC (RP-HPLC) using a C18 column. A common mobile phase consists of a gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid (0.1%) to improve peak shape.[1]
Q2: How can I prepare my this compound sample from a fermentation broth for HPLC analysis?
A two-step approach involving extraction and clean-up is recommended. Initially, a liquid-liquid extraction can be performed by mixing the fermentation broth with an equal volume of acetonitrile and 5% NaCl, which will partition the destruxins into the upper organic layer.[2][3] This extract can then be further purified using a C18 solid-phase extraction (SPE) cartridge to effectively remove residual growth media constituents before HPLC injection.[1][4][5]
Q3: What is the optimal UV wavelength for detecting this compound?
This compound lacks a strong chromophore, so detection should be performed at a low wavelength, typically around 205 nm, to maximize sensitivity.[5] However, this can also lead to a higher baseline from mobile phase absorbance. Alternatively, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can be used for more specific and sensitive detection.[1][4][5]
Q4: I am observing co-elution of different destruxin analogs. How can I improve their separation?
To improve the resolution of different destruxin analogs, you can try a few strategies. A flatter gradient slope during the HPLC run can increase the separation time and improve resolution.[2][3] Additionally, using a mobile phase with a combination of organic modifiers, such as a 50:50 (v/v) mixture of acetonitrile and methanol as the organic phase, has been shown to provide better resolution of chromatographic peaks compared to using either solvent alone.[1][4][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC purification of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Description: The this compound peak is asymmetrical, with a tail or front, leading to inaccurate quantification and poor resolution.
| Possible Cause | Solution |
| Secondary Interactions with Column | Add a small amount of an acid modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase. This can help to protonate free silanol groups on the silica-based column, reducing their interaction with the peptide-like structure of this compound. |
| Inappropriate Sample Solvent | Ensure the sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition. Injecting in a much stronger solvent can cause peak distortion. |
| Column Overload | Reduce the mass of this compound injected onto the column. Overloading can lead to peak fronting. Dilute the sample or use a column with a larger internal diameter. |
| Column Contamination or Degradation | Flush the column with a strong solvent wash sequence (e.g., water, isopropanol, acetonitrile). If the problem persists, the column may be degraded and require replacement. |
Problem 2: Low Resolution or Co-elution of Peaks
Description: The this compound peak is not well separated from other impurities or destruxin analogs.
| Possible Cause | Solution |
| Inadequate Mobile Phase Composition | Modify the organic solvent composition. A mixture of acetonitrile and methanol (e.g., 50:50 v/v) in the mobile phase can alter selectivity and improve resolution between closely eluting destruxins.[1][4][5] |
| Gradient is Too Steep | Decrease the slope of the gradient. A shallower gradient provides more time for the separation to occur, which can significantly improve resolution.[2][3] |
| Suboptimal Column Chemistry | If using a standard C18 column, consider trying a different stationary phase with alternative selectivity, such as a phenyl-hexyl or a biphenyl column. |
| Insufficient Column Efficiency | Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column to increase the number of theoretical plates and enhance separation efficiency. |
Problem 3: Low Recovery of this compound
Description: The amount of purified this compound is significantly lower than expected.
| Possible Cause | Solution |
| Incomplete Extraction from Fermentation Broth | Optimize the liquid-liquid extraction protocol. Ensure thorough mixing and consider performing the extraction multiple times to maximize the recovery of destruxins. Using acetonitrile has been shown to yield high extraction efficiency of 80-95%.[2][3] |
| Loss During Sample Clean-up | During solid-phase extraction (SPE), ensure the cartridge is properly conditioned and that the elution solvent is strong enough to desorb all the bound this compound. Test the flow-through and wash fractions for the presence of your compound. |
| Degradation of this compound | Destruxins, being cyclic peptides, can be susceptible to degradation at extreme pH values or elevated temperatures. Keep the mobile phase pH within a stable range (typically pH 2-8 for silica columns) and avoid excessive temperatures. |
| Adsorption to Vials or Tubing | Use low-adsorption vials and consider passivation of the HPLC system if significant sample loss is suspected. |
Problem 4: Retention Time Variability
Description: The retention time of the this compound peak shifts between injections or batches.
| Possible Cause | Solution |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If using online mixing, ensure the pump is functioning correctly. |
| Fluctuations in Column Temperature | Use a column oven to maintain a consistent temperature. Even small changes in ambient temperature can affect retention times. |
| Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient methods. |
| Column Aging | Over time, the stationary phase of the column can change, leading to shifts in retention. If the retention time consistently decreases and peak shape deteriorates, it may be time to replace the column. |
Experimental Protocols
Protocol 1: Sample Preparation from Fermentation Broth
-
Extraction:
-
Mix the fermentation broth with an equal volume of acetonitrile.
-
Add 5% (w/v) NaCl to the mixture to facilitate phase separation.
-
Shake vigorously and then centrifuge to separate the layers.
-
Collect the upper organic layer, which contains 80-95% of the destruxins.[2][3]
-
Lyophilize the organic extract to obtain a crystalline powder.[2][3]
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Re-dissolve the lyophilized extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the re-dissolved sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 25% methanol in water) to remove polar impurities.
-
Elute the this compound with a stronger organic solvent (e.g., 75-100% methanol or acetonitrile).
-
Dry the eluted fraction under a stream of nitrogen or by lyophilization.
-
Reconstitute the sample in the initial mobile phase for HPLC injection.
-
Protocol 2: HPLC Method for this compound Purification
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: 50:50 (v/v) Acetonitrile/Methanol + 0.1% Formic Acid.[1]
-
Gradient Program:
-
0-1 min: 10% B
-
1-20 min: Linear gradient from 10% to 100% B
-
20-25 min: Hold at 100% B
-
25-30 min: Return to 10% B and re-equilibrate.[1]
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 205 nm, or ELSD/MS.
-
Injection Volume: 20 µL.
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Troubleshooting logic for this compound HPLC purification.
References
Technical Support Center: Overcoming Low Aqueous Solubility of Destruxin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Destruxin A. The focus is on addressing the challenges associated with its low solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the typical solubility of this compound in aqueous buffers?
Q2: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] this compound is readily soluble in DMSO, and stock solutions can be prepared at concentrations up to 10 mg/mL.[1] It is also soluble in other organic solvents such as acetonitrile and dimethylformamide (DMF).
Q3: How should I prepare a working solution of this compound in my aqueous experimental buffer from a DMSO stock?
To prepare a working solution, the DMSO stock solution should be serially diluted in your aqueous experimental buffer to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the working solution is kept to a minimum, typically below 1%, as higher concentrations can have cytotoxic effects or interfere with experimental results.
Q4: I am observing precipitation when I dilute my this compound DMSO stock into my aqueous buffer. What can I do?
Precipitation upon dilution is a common issue due to the low aqueous solubility of this compound. Please refer to the Troubleshooting Guide below for detailed steps to address this problem.
Troubleshooting Guide
Issue: Precipitation of this compound in Aqueous Buffer
Possible Cause 1: Final concentration of this compound exceeds its aqueous solubility limit.
-
Solution 1.1: Decrease the final concentration. Attempt to use a lower final concentration of this compound in your experiment if your experimental design allows.
-
Solution 1.2: Use a co-solvent. Maintain a low percentage of DMSO (e.g., 0.1-1%) in your final working solution to help keep the this compound solubilized. Be sure to include a vehicle control with the same final DMSO concentration in your experiments.
-
Solution 1.3: Utilize solubility enhancement techniques. For experiments requiring higher concentrations, consider using cyclodextrin complexation or liposomal formulations as described in the Experimental Protocols section.
Possible Cause 2: Improper mixing during dilution.
-
Solution 2.1: Vortexing and sonication. When diluting the DMSO stock into the aqueous buffer, vortex the solution immediately and thoroughly. Gentle sonication in a water bath for a short period can also help to disperse the compound and prevent immediate precipitation.
Possible Cause 3: The pH of the buffer.
-
Solution 3.1: pH optimization. While this compound is a neutral molecule and its solubility is not strongly pH-dependent, extreme pH values can affect its stability. Ensure your buffer pH is within a physiologically relevant range (typically 6.8-7.4) unless your experiment requires otherwise.
Solubility Enhancement Strategies
For experiments requiring higher concentrations of this compound in aqueous media, the following formulation strategies can be employed.
Co-solvents
The simplest method to improve the solubility of this compound is the use of a water-miscible organic co-solvent, with DMSO being the most common.
| Co-solvent | Recommended Final Concentration | Notes |
| DMSO | < 1% (v/v) | Ensure a vehicle control is used in all experiments. Can be cytotoxic at higher concentrations. |
| Ethanol | < 1% (v/v) | Can be used as an alternative to DMSO, but may also have cellular effects. |
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate lipophilic molecules like this compound, thereby increasing their aqueous solubility.[3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.
| Cyclodextrin | Molar Ratio (this compound:CD) | Expected Solubility Enhancement |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:1 to 1:10 | Can potentially increase aqueous solubility by several orders of magnitude.[4] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 1:1 to 1:10 | Another highly soluble derivative that can significantly enhance drug solubility. |
Liposomal Formulation
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate hydrophobic compounds within the bilayer. This can improve solubility, stability, and delivery of the compound.
| Liposome Formulation | Encapsulation Efficiency | Notes |
| Phosphatidylcholine-based liposomes | Variable (typically >70%) | The exact efficiency will depend on the lipid composition and preparation method. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C and brief sonication can aid in dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Weigh the desired molar ratio of this compound and Hydroxypropyl-β-cyclodextrin (HP-β-CD). A 1:2 molar ratio is a good starting point.
-
Place the HP-β-CD in a mortar and add a small amount of a 50:50 ethanol:water mixture to form a paste.
-
Dissolve the this compound in a minimal amount of ethanol and add it to the HP-β-CD paste.
-
Knead the mixture for 30-60 minutes, adding small amounts of the ethanol:water mixture as needed to maintain a paste-like consistency.
-
Dry the resulting paste in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.
-
The resulting powder is the this compound-HP-β-CD inclusion complex, which should have improved aqueous solubility.
Protocol 3: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
-
Dissolve this compound and a suitable lipid mixture (e.g., DSPC, DSPG, and cholesterol in a 3:1:2 molar ratio) in chloroform or a chloroform:methanol mixture in a round-bottom flask.[5]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
The resulting liposomal suspension can be used for experiments. The encapsulation efficiency should be determined by separating the encapsulated from the unencapsulated this compound (e.g., by size exclusion chromatography) and quantifying the amount of drug in the liposomal fraction.
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound and its analogue Destruxin B have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[6][7][8] This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization and the activation of caspases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. data.epo.org [data.epo.org]
- 6. Destruxin B Isolated from Entomopathogenic Fungus Metarhizium anisopliae Induces Apoptosis via a Bcl-2 Family-Dependent Mitochondrial Pathway in Human Nonsmall Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Destruxin B Isolated from Entomopathogenic Fungus Metarhizium anisopliae Induces Apoptosis via a Bcl-2 Family-Dependent Mitochondrial Pathway in Human Nonsmall Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Destruxin A for Insect Mortality Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Destruxin A in insect mortality studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in insects?
This compound (DA) is a mycotoxin produced by the entomopathogenic fungus Metarhizium anisopliae and exhibits a multi-targeted mechanism of action in insects.[1][2] Its primary modes of action include:
-
Immune System Suppression: DA is a potent immunosuppressant.[1] It can inhibit the innate immune system of the host insect, including depressing the production of antimicrobial peptides and damaging hemocytes (insect blood cells).[2][3] Specifically, it has been shown to suppress the humoral immune response.[3] In the silkworm, DA binds to hemocytin, a key immune factor, inhibiting hemocyte aggregation and reducing hemocytin secretion.[4]
-
Ion Homeostasis Disruption: Destruxins can upset ion balance and act as calcium ionophores.[5] They are also known to inhibit the activity of V-ATPase proton pumps in insect epithelia.[5]
-
Tissue and Organ Damage: At lower doses (e.g., 0.01µg/g), hemocytes are the most sensitive tissue to DA.[1] At higher concentrations (>0.1µg/g), DA can cause morphological changes and damage to the muscular system, fat body, and Malpighian tubules.[1][5]
Q2: How should I prepare and store this compound for my experiments?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10,000 mg/L).[2][6] This stock solution should be stored at -80°C for short-term storage.[2] For experiments, the stock solution is diluted with an appropriate medium or solvent to the desired working concentration.[6] It is crucial to include a DMSO-only control group in your experiments to account for any solvent-induced effects.[7]
Q3: What are the typical effective dosage ranges for this compound?
The effective dosage of this compound is highly variable and depends on several factors, including the target insect species, larval stage, and the method of application (injection, ingestion, or topical).
-
By Injection: LD50 values can be less than 0.1 µg/g for some lepidopteran larvae.[6] For example, in Spodoptera litura, the LD50 for 12-day-old larvae was as low as 0.045 µg/g body weight when applied in combination of ingestion and topical application.[8] In Bombyx mori, doses of 0.1 µg/g, 2.0 µg/g, and 4.0 µg/g have been used to study histopathological effects.[1]
-
By Ingestion or Contact: Higher concentrations are generally required. For instance, toxicity against Aphis citricola showed an LC50 of 0.041 mg/L.[9] For some lepidopteran larvae, oral or drip treatments may require concentrations around 50 mg/L.[6]
It is always recommended to perform a dose-response study to determine the optimal concentration for your specific insect model and experimental goals.
Q4: Can this compound degrade during my experiment?
Yes, this compound can be degraded. Studies have shown that destruxins can decompose shortly after the death of the host insect, likely due to the activity of hydrolytic enzymes in the cadaver.[10] Temperature is a significant factor influencing the rate of decomposition.[10] When injected into an insect's hemolymph, destruxins can be metabolized, for example, by the opening of their cyclic structure.[10] Researchers should be mindful of these degradation pathways when designing long-term experiments.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High variability in insect mortality between replicates. | 1. Inconsistent dosage administration.2. Heterogeneity in the age or developmental stage of the insects.3. Uneven application of topical treatments.4. Degradation of this compound in the experimental setup. | 1. Ensure precise and consistent delivery of this compound, especially for injection and feeding assays.2. Use a synchronized population of insects at the same developmental stage.3. For topical applications, ensure the solution is applied uniformly to each insect.4. Prepare fresh dilutions of this compound for each experiment and consider the stability under your experimental conditions. |
| No or low mortality observed even at high concentrations. | 1. The target insect species may have low susceptibility to this compound.2. The chosen application method (e.g., topical) may not be effective for the target insect.3. The this compound solution may have degraded due to improper storage or handling.4. The insects may be able to detoxify the compound.[11] | 1. Review literature for reported susceptibility of your target species. Consider using a different insecticidal compound if resistance is known.2. Try a more direct application method, such as injection, to bypass cuticle barriers.3. Verify the storage conditions and age of your this compound stock. Prepare a fresh stock solution.4. Investigate potential detoxification mechanisms in your insect model. |
| High mortality in control groups. | 1. Toxicity from the solvent (e.g., DMSO).2. Mechanical stress or injury from the application procedure (e.g., injection).3. Contamination of the insect diet or rearing environment. | 1. Perform a dose-response experiment for the solvent alone to determine a non-lethal concentration.2. Refine the injection or application technique to minimize physical trauma to the insects.3. Ensure a sterile and controlled environment for insect rearing and experiments. |
| Precipitation of this compound in aqueous solutions. | 1. Low solubility of this compound in aqueous buffers.2. High concentration of this compound exceeding its solubility limit. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is sufficient to keep this compound in solution, but below the toxic threshold for the insects.2. Prepare a more dilute working solution. |
Quantitative Data Summary
Table 1: LD50 Values of this compound against Spodoptera litura Larvae
| Larval Age | Application Method | LD50 (µg/g body weight) |
| 12-day-old | Ingestion | 0.17 |
| 12-day-old | Topical Application | 0.237 |
| 12-day-old | Combined (Ingestion + Topical) | 0.045 |
Data extracted from a study on crude destruxin from a high-virulence M-19 strain of M. anisopliae.[8]
Table 2: Injected Dosages of this compound and Observed Effects in Bombyx mori
| Dosage (µg/g) | Time After Treatment | Observed Effects |
| 0.01 | 6 hours | Morphological changes in hemocytes. |
| > 0.1 | 24 hours | Morphological changes in muscle cells, fat body, and Malpighian tubules. |
| 1.0 | 24 hours | Fat droplets become semicircular or deformed. |
Data from a histopathological study.[1]
Experimental Protocols
Protocol 1: General Bioassay for Insect Mortality
-
Preparation of this compound:
-
Dissolve this compound in DMSO to make a stock solution (e.g., 10 mg/mL).
-
Prepare serial dilutions of the stock solution in an appropriate solvent or insect diet to achieve the desired final concentrations.
-
Prepare a control solution containing the same concentration of DMSO as the highest this compound concentration.
-
-
Insect Selection:
-
Use healthy, uniformly sized insects of the same developmental stage.
-
Randomly assign insects to different treatment groups (including control). A typical setup includes at least 3 replicates per concentration with 10-20 insects per replicate.
-
-
Application of this compound:
-
Injection: Use a microinjector to inject a precise volume of the this compound solution into the insect's hemocoel.
-
Ingestion: Incorporate the this compound solution into the insect's artificial diet.
-
Topical Application: Apply a small droplet of the this compound solution to the dorsal thorax of the insect.
-
-
Incubation and Observation:
-
Maintain the treated insects under controlled environmental conditions (temperature, humidity, photoperiod).
-
Record mortality at regular intervals (e.g., every 12 or 24 hours) for a specified duration (e.g., 72-120 hours).
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.
-
Determine the LD50 or LC50 values using probit analysis or other suitable statistical methods.
-
Protocol 2: Histopathological Examination of Tissues
-
Treatment:
-
Inject insects with different doses of this compound (e.g., 0.01, 0.1, 1.0 µg/g body weight).[1]
-
Include a control group injected with the solvent only.
-
-
Tissue Dissection and Fixation:
-
At specific time points post-injection (e.g., 6, 12, 24 hours), dissect the target tissues (hemocytes, fat body, muscle, Malpighian tubules) from the insects.
-
Fix the tissues in an appropriate fixative (e.g., 4% paraformaldehyde).
-
-
Tissue Processing and Sectioning:
-
Dehydrate the fixed tissues through a graded ethanol series.
-
Embed the tissues in paraffin wax.
-
Section the paraffin blocks using a microtome.
-
-
Staining and Microscopy:
-
Mount the tissue sections on microscope slides.
-
Stain the sections with standard histological stains (e.g., Hematoxylin and Eosin - H&E).
-
Observe the stained sections under a light microscope to identify any morphological changes or cellular damage.
-
Visualizations
Caption: Workflow for a standard this compound insect mortality bioassay.
Caption: Troubleshooting logic for low mortality in this compound experiments.
Caption: Simplified signaling pathway of this compound's action in insects.
References
- 1. Frontiers | Effects of this compound on hemocytes of the domestic silkworm, Bombyx mori [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Fungal peptide this compound plays a specific role in suppressing the innate immune response in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits the hemocytin-mediated hemolymph immunity of host insects to facilitate Metarhizium infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Binding proteins of this compound from Metarhizium against insect cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Metarhizium anisopliae Toxin, this compound, Interacts with the SEC23A and TEME214 Proteins of Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insecticidal activity of destruxin, a mycotoxin from Metarhizium anisopliae (Hypocreales), against Spodoptera litura (Lepidoptera: Noctuidae) larval stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
Technical Support Center: Destruxin A Extraction & Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Destruxin A. This guide provides troubleshooting advice and frequently asked questions to help you minimize degradation during extraction and purification processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
This compound is a cyclic hexadepsipeptide, a type of mycotoxin produced by the entomopathogenic fungus Metarhizium anisopliae.[1][2][3] Its complex structure, which includes an ester bond, makes it susceptible to degradation under various chemical and physical conditions.[4] Degradation can lead to a loss of biological activity and the formation of impurities, compromising experimental results and the development of potential applications.
Q2: What are the primary factors that can cause this compound degradation during extraction?
The primary factors contributing to the degradation of Destruxins, including this compound, are:
-
Temperature: High temperatures can significantly accelerate degradation.[5]
-
pH: Both acidic and alkaline conditions can potentially lead to the hydrolysis of the ester and amide bonds within the cyclic structure. While specific data for this compound is limited, studies on other mycotoxins show that pH plays a critical role in their stability. For instance, some mycotoxins are more stable in acidic conditions, while others degrade rapidly in alkaline environments.[6]
-
Enzymatic Activity: If the extraction is performed from a source containing active enzymes, such as insect cadavers, hydrolytic enzymes can rapidly break down Destruxins.[5]
-
Solvent Choice: The polarity and reactivity of the extraction solvent can influence the stability of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the extraction and purification of this compound.
Issue 1: Low Yield of this compound in the Crude Extract
| Possible Cause | Troubleshooting Step | Explanation |
| Incomplete Cell Lysis/Extraction | Ensure thorough homogenization of the fungal biomass or fermentation broth with the solvent. | This compound needs to be efficiently released from the fungal mycelia or the culture medium. |
| Suboptimal Solvent Choice | Use acetonitrile, as it has been reported to have high extraction efficiency for Destruxins.[1][3] A common method involves mixing the fermentation broth with an equal volume of acetonitrile and 5% NaCl to form two layers, with Destruxins concentrating in the upper organic layer.[1][2][3] | The choice of solvent is critical for maximizing the recovery of the target compound. |
| Degradation during Extraction | Maintain low temperatures (e.g., use an ice bath) during extraction, especially during sonication or homogenization. Work quickly to minimize exposure to harsh conditions. | Temperature is a key factor in Destruxin degradation.[5] |
| Incorrect pH of the Extraction Medium | While optimal pH for this compound stability during extraction is not well-documented, the production by the fungus is influenced by pH. For extraction, starting with a neutral pH is generally a safe approach to avoid acid or base-catalyzed hydrolysis. | Extreme pH values can lead to the breakdown of the cyclic peptide structure. |
Issue 2: Poor Separation and Purity after HPLC Purification
| Possible Cause | Troubleshooting Step | Explanation |
| Inappropriate HPLC Column or Mobile Phase | Use a C18 reverse-phase column with a gradient of acetonitrile and water.[1][3] Optimizing the gradient (e.g., using a flatter gradient) can improve the resolution of different Destruxin analogs.[1][3] | The hydrophobicity of this compound makes reverse-phase chromatography a suitable purification method. |
| Presence of Co-eluting Impurities | Incorporate a pre-purification step, such as Solid-Phase Extraction (SPE) with a C18 cartridge or flash chromatography on silica gel, before preparative HPLC. | This will help remove compounds with similar polarity that might otherwise co-elute with this compound, leading to purer fractions. |
| Column Overloading | Reduce the amount of crude extract loaded onto the HPLC column in a single run. | Overloading the column leads to poor peak shape and decreased resolution. |
| Degradation on the Column | Ensure the mobile phase is free of contaminants and consider buffering it if pH is suspected to be an issue. | Although less common, on-column degradation can occur if the stationary or mobile phase is not compatible with the analyte. |
Issue 3: Presence of Unexpected Peaks in the Chromatogram
| Possible Cause | Troubleshooting Step | Explanation | | Degradation Products | Analyze the unexpected peaks by mass spectrometry to identify their molecular weights. This can help determine if they are related to this compound. Minimize degradation by following the stability guidelines (low temperature, neutral pH). | Degradation can lead to the formation of linear peptides or other modified structures that will appear as separate peaks. | | Contaminants from Solvents or Equipment | Run a blank gradient (injecting only the mobile phase) to check for system peaks. Ensure all glassware is thoroughly cleaned and use high-purity HPLC-grade solvents. | Ghost peaks can originate from the HPLC system, solvents, or sample vials. | | Other Fungal Metabolites | Use a diode array detector (DAD) or photodiode array (PDA) detector to obtain UV spectra of the peaks. Comparison with a this compound standard can help distinguish it from other metabolites. Mass spectrometry is also crucial for identification. | Metarhizium anisopliae produces a variety of other secondary metabolites that may be co-extracted. |
Data on Destruxin Stability
While specific quantitative kinetic data for the degradation of this compound under various conditions is not extensively available in the public literature, the following table summarizes the known qualitative factors and provides general guidance based on the properties of similar mycotoxins.
| Condition | Effect on this compound Stability | Recommendation for Minimizing Degradation |
| Temperature | Stability is strongly influenced by temperature; higher temperatures accelerate degradation.[5] | Perform all extraction and purification steps at low temperatures (e.g., 4°C or on ice) whenever possible. Avoid prolonged heating. |
| pH | Production by the fungus is favored in alkaline conditions (pH 9), but the final pH of the culture often drops to 3-4.[7] Stability during extraction may be compromised at extreme pH values due to potential hydrolysis. | Maintain a near-neutral pH during extraction and purification unless performing specific acid-base partitioning steps, which should be done quickly and at low temperatures. |
| Solvents | Stock solutions of this compound in DMSO are typically stored at -20°C or -80°C for long-term stability.[8] Acetonitrile is a commonly used and effective solvent for extraction and HPLC, suggesting good short-term stability.[1][3] | For storage, use DMSO and keep at -20°C for short-term and -80°C for long-term.[8] During extraction and chromatography, use high-purity acetonitrile. |
| Enzymes | Hydrolytic enzymes can lead to rapid decomposition.[5] | If extracting from a source other than cell-free culture supernatant, consider methods to denature enzymes, such as rapid freezing or the addition of enzyme inhibitors, though compatibility with the overall extraction process must be considered. |
| Light | While not specifically documented for this compound, many complex organic molecules are susceptible to photodegradation. | It is good practice to protect samples from direct light, for example, by using amber vials or covering glassware with aluminum foil. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Fungal Culture Broth
This protocol is adapted from methodologies described in the literature.[1][2][3]
-
Culture Filtration: Separate the fungal mycelium from the liquid culture broth by centrifugation (e.g., 8,000 x g for 10 minutes) followed by filtration of the supernatant through filter paper.
-
Solvent Partitioning:
-
Mix the filtered broth with an equal volume of acetonitrile.
-
Add 5% (w/v) sodium chloride (NaCl) to the mixture to facilitate phase separation.
-
Shake the mixture vigorously in a separatory funnel and allow the layers to separate.
-
-
Collection of Organic Phase: The upper organic layer, which contains 80-95% of the Destruxins, is carefully collected.[1][2][3]
-
Solvent Evaporation: The acetonitrile is removed from the collected organic phase using a rotary evaporator under reduced pressure at a low temperature (e.g., < 40°C).
-
Lyophilization: The remaining aqueous residue can be lyophilized (freeze-dried) to yield a crude crystal or powder extract.[1][2][3]
-
Storage: The crude extract should be stored at -20°C or below until further purification.
Protocol 2: Purification of this compound by Semi-Preparative HPLC
This protocol outlines a general approach for HPLC purification.[1][3]
-
Sample Preparation: Redissolve the crude extract obtained from Protocol 1 in a small volume of acetonitrile or the initial mobile phase. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
HPLC System:
-
Column: C18 semi-preparative column.
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Detector: UV detector set at 210-220 nm.
-
-
Elution Gradient: A linear gradient of increasing acetonitrile concentration is typically used. The exact gradient should be optimized based on analytical HPLC runs of the crude extract. A flatter gradient slope can result in better separation.[1][3]
-
Example Gradient: Start with 30% B, increase to 70% B over 40 minutes, then wash the column with 100% B and re-equilibrate at 30% B.
-
-
Fraction Collection: Collect fractions corresponding to the peak of interest (identified by retention time compared to a standard, if available).
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Solvent Removal: Pool the pure fractions and remove the solvents by rotary evaporation and subsequent lyophilization to obtain pure this compound.
-
Quantification: The quantity of the purified this compound can be determined by creating a standard curve using a known concentration of a this compound standard and correlating the peak area from the HPLC chromatogram.[1]
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Simplified biosynthetic pathway of this compound.
References
- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Degradation of aflatoxins in weakly alkaline conditions [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Binding proteins of this compound from Metarhizium against insect cell - PMC [pmc.ncbi.nlm.nih.gov]
addressing off-target effects of Destruxin A in cell culture
Technical Support Center: Destruxin A
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers using this compound in cell culture, with a focus on identifying and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (DA) is a cyclic hexadepsipeptide mycotoxin produced by the entomopathogenic fungus Metarhizium anisopliae.[1][2] Its primary mechanism of action involves the induction of apoptosis (programmed cell death) in susceptible cells.[3][4][5] In several cancer cell lines, this is achieved through the intrinsic mitochondrial pathway, characterized by the activation of caspases (like caspase-3, -8, and -9), regulation of Bcl-2 family proteins (increasing pro-apoptotic Bax, decreasing anti-apoptotic Mcl-1 and Bcl-2), and subsequent disruption of the mitochondrial membrane potential.[3][4][6][7][8]
Q2: My cells are showing higher-than-expected cytotoxicity at low concentrations of this compound. Could this be an off-target effect?
This is possible. While this compound is a potent inducer of apoptosis, unexpected cytotoxicity could stem from several factors, including off-target effects. Destruxins have been reported to interact with a wide range of cellular components, including ion channels and cytoskeletal proteins, which could contribute to cytotoxicity.[9][10][11] It is also crucial to ensure the purity of the this compound sample and to rule out issues with experimental setup, such as incorrect compound concentration or solvent effects.
Q3: What are the known or suspected off-target effects of this compound?
Published research suggests several potential off-target activities for Destruxins:
-
Ion Channel Modulation: Destruxins can affect calcium channels, leading to an influx of Ca2+ which can disrupt cellular homeostasis.[9][10]
-
Cytoskeletal Disruption: Electron microscopy has shown that this compound can damage the cytoskeleton, affecting cell adhesion and motility.[11]
-
Interaction with Multiple Proteins: Studies have identified numerous potential binding partners for this compound, including proteins involved in vesicle transport (SEC23A), protein folding (calreticulin, cyclophilin), and metabolism.[1][2][11][12] These interactions could initiate signaling cascades unrelated to the canonical apoptosis pathway.
-
Immune Response Modulation: In insects, this compound has been shown to suppress the innate immune response, specifically by reducing the expression of antimicrobial peptides.[13]
Q4: How can I differentiate between on-target apoptotic effects and potential off-target cytotoxicity?
A multi-pronged approach is recommended:
-
Perform Dose-Response Analysis: A classic pharmacological approach where the potency of this compound in causing the phenotype should correlate with its potency for inducing specific apoptotic markers (e.g., caspase cleavage).[14]
-
Use a Mechanistic Inhibitor: Pre-treat cells with a pan-caspase inhibitor (like Z-VAD-FMK). If the cytotoxicity is rescued, it strongly suggests the effect is mediated by caspase-dependent apoptosis (on-target). If cells still die, an off-target, non-apoptotic mechanism may be involved.
-
Molecular Knockdown/Out: Use RNAi or CRISPR to deplete the key target protein (if known) or essential components of the apoptotic pathway (e.g., Bax/Bak). Resistance to this compound in these modified cells would confirm an on-target effect.[4][5]
-
Rescue Experiment: If this compound is hypothesized to inhibit a specific protein, try to rescue the phenotype by overexpressing a drug-resistant mutant of that protein.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in cell viability assays between experiments. | 1. Inconsistent this compound concentration. 2. Cell passage number and health. 3. Solvent (e.g., DMSO) concentration is too high or varies. | 1. Prepare fresh serial dilutions from a validated stock solution for each experiment. 2. Use cells within a consistent, low passage number range. Ensure high viability (>95%) before seeding. 3. Maintain a final solvent concentration that is consistent across all wells (including controls) and is non-toxic to the cells (typically <0.1%). |
| Observed phenotype (e.g., cell rounding, detachment) does not correlate with apoptotic markers (e.g., Annexin V staining, caspase cleavage). | 1. The phenotype is due to a non-apoptotic, off-target effect such as cytoskeletal disruption. 2. The timing of the assay is incorrect; apoptotic markers may appear later. | 1. Investigate off-target pathways. Stain for cytoskeletal components (e.g., phalloidin for F-actin). Measure intracellular calcium levels. 2. Perform a time-course experiment, analyzing both the phenotype and apoptotic markers at multiple time points (e.g., 6, 12, 24, 48 hours). |
| Results from a reporter gene assay are difficult to interpret (e.g., high background). | The compound may be directly interfering with the reporter enzyme (e.g., luciferase). | 1. Counter-screen: Use a control vector with a constitutive promoter to see if this compound affects the reporter protein directly.[14] 2. Switch Reporter Systems: If using a luciferase reporter, try switching to a fluorescent protein-based reporter (e.g., GFP, mCherry).[14] |
| Unsure if this compound is engaging its intended intracellular target. | The compound may not be cell-permeable or may be rapidly metabolized/effluxed. | Perform a target engagement assay like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound binds to its target protein inside the cell, leading to its thermal stabilization.[14] |
Quantitative Data Summary
The cytotoxic effects of Destruxins are cell-line and isoform-dependent. The following table summarizes reported IC50 values.
| Destruxin Isoform | Cell Line | Assay Type | IC50 Value | Incubation Time |
| This compound | HCT116 (Colon Cancer) | MTT | ~0.1 µM | 72h |
| Destruxin B | A549 (Lung Cancer) | Not Specified | ~20 µM (for apoptosis induction) | 24h[5] |
| Destruxin B | Toledo (Lymphoma) | Not Specified | ~10.1 µM (for apoptosis induction) | 12-48h[7] |
| Destruxin B | GNM (Oral Cancer) | MTT | Not specified, but showed dose-dependent inhibition | 72h[8] |
| Destruxin E | KB-31 (Oral Cancer) | MTT | 0.05 µM | Not Specified[15] |
| Destruxin E | HCT116 (Colon Cancer) | MTT | 0.04 µM | Not Specified[15] |
Key Experimental Protocols
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with cold 1X PBS. Centrifuge again.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
Cellular Thermal Shift Assay (CETSA)
CETSA verifies target engagement by measuring the increased thermal stability of a protein when bound by a ligand (this compound).[14]
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time.[14]
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer with protease inhibitors.
-
Lysate Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[14]
-
Separation of Soluble Fraction: Centrifuge the heated samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[14]
-
Analysis: Collect the supernatant (containing the soluble protein fraction) and analyze it by Western blot using an antibody specific to the target protein. A shift in the melting curve to higher temperatures in the this compound-treated samples indicates target engagement.
Visualizations
Signaling Pathways
References
- 1. The Metarhizium anisopliae Toxin, this compound, Interacts with the SEC23A and TEME214 Proteins of Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound on Silkworm’s Immunophilins [mdpi.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Destruxin B Isolated from Entomopathogenic Fungus Metarhizium anisopliae Induces Apoptosis via a Bcl-2 Family-Dependent Mitochondrial Pathway in Human Nonsmall Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Apoptotic toxicity of destruxin B in human non-Hodgkin lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective apoptotic cell death effects of oral cancer cells treated with destruxin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of destruxins, cyclic depsipeptide mycotoxins, on calcium balance and phosphorylation of intracellular proteins in lepidopteran cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Interaction of this compound with Three Silkworm Proteins: BmCRT, BmDPP3, and BmPDIA5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fungal peptide this compound plays a specific role in suppressing the innate immune response in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Refining Analytical Methods for Destruxin A Detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Destruxin A. Our aim is to address specific issues that may be encountered during experimental procedures for the detection and analysis of this cyclodepsipeptide.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Issue: Poor Peak Shape or Splitting Peaks in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Mismatch between injection solvent and mobile phase | Ensure the solvent used to dissolve the this compound standard or sample is compatible with the initial mobile phase conditions. Ideally, use the mobile phase as the sample solvent. |
| Column Overload | Reduce the injection volume or dilute the sample.[1] |
| Contaminated Guard or Analytical Column | Replace the guard column. If the problem persists, flush the analytical column with a strong solvent or replace it.[1] |
| Improperly Packed Column or Column Void | Check for voids at the column inlet. If a void is present, the column may need to be replaced. Ensure fittings are properly tightened to avoid dead volume.[2] |
| Co-elution with an Interfering Compound | Optimize the gradient elution method to improve separation. Adjusting the mobile phase composition or gradient slope can help resolve co-eluting peaks.[3] |
Issue: Inconsistent or Drifting Retention Times
| Possible Cause | Troubleshooting Step |
| Fluctuations in Column Temperature | Use a column oven to maintain a consistent temperature.[1] |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phase for each run and ensure proper mixing, especially for gradient elution.[1] |
| Air Bubbles in the System | Degas the mobile phase and purge the pump to remove any air bubbles.[1][4] |
| Pump Malfunction | Check the pump for leaks and ensure it is delivering a consistent flow rate. A faulty pump can lead to increasing or decreasing retention times.[2] |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[1] |
Issue: Low Signal Intensity or No Peak Detected in MS
| Possible Cause | Troubleshooting Step |
| Sample Degradation | Ensure proper storage of this compound samples and standards. For long-term storage, -80°C is recommended.[5] Avoid repeated freeze-thaw cycles.[6] |
| Poor Ionization | Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature. |
| Incorrect MS Method Parameters | Verify the mass spectrometer is set to monitor the correct m/z for this compound and its adducts. |
| Sample Matrix Effects | Use a sample clean-up step, such as solid-phase extraction (SPE) with C18 cartridges, to remove interfering compounds from the sample matrix.[7] |
| Contaminated MS Source | Clean the mass spectrometer source components according to the manufacturer's instructions. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound powder should be stored at -20°C for up to one year or -80°C for up to two years.[5] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[5][6] It is crucial to store in sealed containers away from moisture.[5]
Q2: What is a suitable solvent for dissolving this compound?
A2: this compound is soluble in acetonitrile, DMSO, and DMF.[6][8] For HPLC analysis, it is best to dissolve the sample in the mobile phase or a solvent compatible with it to ensure good peak shape.
Q3: How can I extract this compound from a fungal fermentation broth?
A3: A common method involves liquid-liquid extraction with an equal volume of acetonitrile and 5% NaCl. This forms two layers, with 80-95% of the destruxins partitioning into the upper organic solvent layer.[3]
Q4: What type of HPLC column is suitable for this compound analysis?
A4: A reverse-phase C18 column is commonly used for the separation of destruxins.[9]
Q5: What detection methods can be used for this compound?
A5: Several detection methods can be employed, including photodiode array (PDA), evaporative light scattering detector (ELSD), and mass spectrometry (MS).[7][10] MS, particularly high-resolution MS, is useful for both quantification and identification of known and unknown destruxins.[11]
Quantitative Data Summary
Table 1: Storage Conditions and Stability of this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 1 year[5] |
| Powder | -80°C | 2 years[5] |
| In Solvent | -20°C | 1 month[5][6] |
| In Solvent | -80°C | 6 months[5][6] |
Table 2: Cytotoxicity of this compound on SL-1 Cells
| Treatment Time | IC50 Value (µg/mL) |
| 24 hours | 17.86[10] |
| 48 hours | 7.80[10] |
Experimental Protocols
Protocol 1: Extraction of this compound from Fungal Fermentation Broth
-
Mix the fermentation broth with an equal volume of acetonitrile.
-
Add 5% NaCl to the mixture to facilitate phase separation.
-
Allow the mixture to separate into two layers.
-
Collect the upper organic solvent layer, which contains 80-95% of the destruxins.[3]
-
The collected organic layer can then be lyophilized to obtain a crystalline form of the destruxins.[3]
-
The resulting crystals can be redissolved in acetonitrile for further purification by semi-preparative HPLC.[3]
Protocol 2: HPLC Method for this compound Analysis
This protocol is a general guideline and may require optimization based on the specific instrumentation and column used.
-
Column: Reverse-phase C18
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or a 50:50 (v/v) mixture of acetonitrile and methanol.[7]
-
Gradient Elution: A linear gradient can be employed, for example, starting with a lower percentage of Mobile Phase B and gradually increasing it. An example gradient could be: 0 min (0% B), 30 min (40% B), 40 min (50% B), and 60 min (50% B).[12]
-
Flow Rate: 1 mL/min[13]
-
Detection: PDA at 205 nm and/or MS with electrospray ionization (ESI).[14]
Visualizations
Caption: Experimental workflow for this compound extraction and analysis.
Caption: Troubleshooting logic for common HPLC issues in this compound analysis.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. mastelf.com [mastelf.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. scielo.br [scielo.br]
- 8. caymanchem.com [caymanchem.com]
- 9. "Preparative Isolation of Destruxins From Metarhizium Anisopliae by Hig" by Sandeep Gupta, Donald W. Roberts et al. [digitalcommons.usu.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Insecticidal Efficacy of Destruxin A Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the insecticidal efficacy of Destruxin A (DA) formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action as an insecticide?
This compound (DA) is a cyclic hexadepsipeptide mycotoxin produced by various entomopathogenic fungi, most notably Metarhium anisopliae.[1][2] Its primary insecticidal activity stems from its ability to suppress the insect's innate immune system.[1][3][4] DA can disrupt cellular immune responses, hinder nodule formation, and damage muscular and excretory systems.[2] Specifically, it has been shown to reduce the expression of antimicrobial peptides, which are crucial for fighting off infections.[1] DA is also known to interfere with calcium channels in muscle cells and inhibit V-ATPase proton pumps.[2][5]
Q2: I'm observing low mortality rates with my this compound formulation. What are some potential reasons and how can I improve its efficacy?
Low mortality rates can be attributed to several factors, including the inherent slow-acting nature of this compound, potential degradation of the compound, or the insect's natural immune response.[3][6] To enhance efficacy, consider the following approaches:
-
Synergistic Formulations: Combining this compound with other insecticides, particularly botanical ones, can significantly increase its potency.[3] Studies have shown strong synergistic effects when DA is mixed with rotenone.[3][7]
-
Combined Application Methods: Utilizing a combination of ingestion and topical application of this compound has been shown to be more effective than either method alone.[5][8]
-
Formulation Stability: Ensure proper storage and handling of your this compound stock solutions to prevent degradation. Stock solutions are typically stored at -20°C for up to a month or -80°C for up to six months.[9][10]
Q3: Can I combine this compound with other pesticides? If so, which combinations are most effective?
Yes, combining this compound with other insecticides is a highly effective strategy. The most significant synergistic effects have been observed with botanical insecticides.[3] Research on the cotton aphid, Aphis gossypii, has demonstrated that mixtures of this compound with rotenone, azadirachtin, and paeonolum can lead to increased mortality rates.[3] The combination with rotenone, in particular, has shown the best synergistic results.[3][7]
Troubleshooting Guides
Issue 1: Inconsistent results in insect bioassays.
-
Possible Cause 1: Variability in this compound concentration.
-
Troubleshooting: Ensure accurate and consistent preparation of your this compound solutions. Use a validated method, such as HPLC, to quantify the concentration of DA in your stock and working solutions.[11]
-
-
Possible Cause 2: Insect variability.
-
Troubleshooting: Use insects of a consistent age and developmental stage for your bioassays.[8] Ensure uniform rearing conditions (temperature, humidity, diet) to minimize physiological differences between individuals.
-
-
Possible Cause 3: Degradation of this compound.
Issue 2: Difficulty in assessing the immunosuppressive effects of this compound.
-
Possible Cause: Insufficient understanding of the affected signaling pathways.
Data Presentation
Table 1: Synergistic Effects of this compound with Botanical Insecticides against Aphis gossypii
| Mixture (this compound / Botanical) | Ratio | LC50 (µg/mL) | Co-toxicity Coefficient (CTC) | Synergistic Coefficient (SC) | Joint Action |
| This compound / Rotenone | 1/9 | 0.06 | 479.93 | 4.8 | Synergism |
| This compound / Rotenone | 7/3 | - | 427.06 | 4.3 | Synergism |
| This compound / Rotenone | 9/1 | - | 374.40 | 3.7 | Synergism |
| This compound / Azadirachtin | 6/4 | - | 191.08 | - | Additive |
| This compound / Paeonolum | 4/6 | - | 200-250 | - | Additive |
| This compound / Paeonolum | 3/7 | - | 200-250 | - | Additive |
| This compound / Paeonolum | 2/8 | - | 200-250 | - | Additive |
| This compound / Paeonolum | 9/1 | - | < 50 | - | Antagonism |
| This compound / Paeonolum | 7/3 | - | < 50 | - | Antagonism |
| This compound / Paeonolum | 6/4 | - | < 50 | - | Antagonism |
Data extracted from studies on the cotton aphid, Aphis gossypii.[3][7] A CTC > 150 or SC > 2.7 indicates a synergistic effect.[3]
Experimental Protocols
Protocol 1: Evaluation of Synergistic Insecticidal Activity
-
Insect Rearing: Rear the target insect species under controlled laboratory conditions. For example, cotton aphids (Aphis gossypii) can be reared on cotton seedlings.
-
Preparation of Insecticide Solutions:
-
Dissolve pure this compound and the synergistic agent (e.g., rotenone) in an appropriate solvent (e.g., DMSO) to create stock solutions.[4]
-
Prepare a series of dilutions for each individual insecticide and for the desired mixture ratios.
-
-
Bioassay:
-
For aphids, the leaf-dipping method is commonly used. Fresh cotton leaves are dipped into the test solutions for a set time (e.g., 30 seconds).
-
After air-drying, place the treated leaves in petri dishes with a moist filter paper.
-
Introduce a known number of adult aphids (e.g., 30) into each petri dish.
-
Seal the petri dishes and incubate under controlled conditions (e.g., 25 ± 1°C, 16:8 h light:dark cycle).
-
-
Data Collection and Analysis:
-
Record mortality at regular intervals (e.g., 24 hours).[3]
-
Correct for control mortality using Abbott's formula.
-
Calculate the LC50 values using probit analysis.
-
Determine the joint action (synergism, additive effect, or antagonism) using Sun's Co-toxicity Coefficient (CTC) and Finney's Synergistic Coefficient (SC).[3]
-
Protocol 2: Histopathological Examination of this compound Effects
-
Insect Treatment: Inject 2nd instar larvae (e.g., Bombyx mori) with a specific dose of this compound (e.g., 0.1, 2.0, 4.0 µg/g body weight) using a microinjection pump.[6][13] Use a control group injected with the solvent only.
-
Tissue Collection and Fixation: At specified time points post-injection (e.g., 1, 2, 4, 6, 12 hours), dissect the larvae and collect the target tissues (e.g., muscle, fat body, Malpighian tubules).[6][13] Fix the tissues in 4% paraformaldehyde at 4°C for 24 hours.[6][13]
-
Paraffin Sectioning:
-
Staining and Microscopy:
-
Mount the sections on microscope slides.
-
Dewax and rehydrate the sections.
-
Stain with a suitable histological stain (e.g., hematoxylin and eosin).
-
Observe the stained sections under a light microscope to identify any morphological changes.[6]
-
Visualizations
References
- 1. Fungal peptide this compound plays a specific role in suppressing the innate immune response in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Joint Action of Destruxins and Botanical Insecticides (Rotenone, Azadirachtin and Paeonolum) Against the Cotton Aphid, Aphis gossypii Glover - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Effects of this compound on hemocytes of the domestic silkworm, Bombyx mori [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Insecticidal activity of destruxin, a mycotoxin from Metarhizium anisopliae (Hypocreales), against Spodoptera litura (Lepidoptera: Noctuidae) larval stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. glpbio.com [glpbio.com]
- 11. Production of Destruxins from Metarhizium spp. Fungi in Artificial Medium and in Endophytically Colonized Cowpea Plants | PLOS One [journals.plos.org]
- 12. Transcript and Protein Profiling Analysis of the this compound-Induced Response in Larvae of Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of this compound on hemocytes of the domestic silkworm, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivities of Destruxin A and Destruxin B
For Researchers, Scientists, and Drug Development Professionals
Destruxins are a class of cyclic hexadepsipeptides produced by various entomopathogenic fungi, most notably Metarhizium anisopliae. Among the numerous analogs, Destruxin A and Destruxin B have garnered significant attention for their potent biological activities, including insecticidal, anticancer, and immunomodulatory effects. This guide provides an objective comparison of the bioactivities of this compound and Destruxin B, supported by experimental data, to aid researchers in their potential applications.
Quantitative Comparison of Cytotoxic Activity
The in vitro cytotoxic effects of this compound and Destruxin B have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a comparative study are summarized below, demonstrating their potent anti-proliferative activities. Both compounds exhibit efficacy in the micromolar range against the tested cell lines.
| Cell Line | Cancer Type | This compound (IC50, µM) | Destruxin B (IC50, µM) |
| KB-3-1 | Cervical Carcinoma | Micromolar range | Micromolar range |
| A549 | Non-small Cell Lung Cancer | Micromolar range | 4.9[1] |
| CaCo-2 | Colorectal Adenocarcinoma | Micromolar range | Micromolar range |
| HCT116 | Colorectal Carcinoma | Micromolar range | Micromolar range |
| H1299 | Non-small Cell Lung Cancer | - | 4.1[1] |
Mechanisms of Action and Signaling Pathways
While both this compound and Destruxin B exhibit cytotoxic properties, their underlying mechanisms of action and effects on cellular signaling pathways show distinct characteristics.
This compound: Immunomodulation and Cytotoxicity
This compound has been shown to possess both immunomodulatory and cytotoxic activities. In insects, it plays a specific role in suppressing the innate immune response by reducing the expression of antimicrobial peptides, thereby increasing susceptibility to bacterial infections.[2] This effect is mediated through the IMD (immunodeficiency) signaling pathway.
In the context of cancer, the cytotoxicity of this compound is associated with the inhibition of the phosphoinositide-3-kinase (PI3K)/Akt signaling pathway, a critical pathway for cell growth and survival.[3]
Destruxin B: Induction of Apoptosis in Cancer Cells
Destruxin B is a potent inducer of apoptosis in human cancer cells, primarily through the intrinsic or mitochondrial pathway.[1][4][5] Treatment with Destruxin B leads to an upregulation of the pro-apoptotic protein PUMA and a downregulation of the anti-apoptotic protein Mcl-1.[1][4][5] This shift in the balance of Bcl-2 family proteins facilitates the translocation of Bax to the mitochondria, leading to the activation of a cascade of caspases, including caspase-2, -3, and -9, ultimately resulting in programmed cell death.[1][4][5] Some studies also suggest its involvement in the extrinsic death receptor pathway.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of this compound and B bioactivities.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or Destruxin B. Include a vehicle-only control.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Analysis (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Detailed Steps:
-
Cell Treatment: Culture cells and treat them with the desired concentrations of Destruxin B for a specific time.
-
Cell Harvesting: Gently harvest the cells, including both adherent and floating populations.
-
Staining: Wash the cells with PBS and then resuspend them in Annexin V binding buffer. Add Annexin V conjugated to a fluorescent dye (e.g., FITC) and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.
Conclusion
Both this compound and Destruxin B demonstrate significant potential as bioactive compounds, particularly in the realm of oncology. Destruxin B has a well-characterized pro-apoptotic mechanism in cancer cells, making it a strong candidate for further anti-cancer drug development. This compound, with its dual immunomodulatory and cytotoxic activities, presents a unique profile that could be exploited for different therapeutic strategies. The choice between these two molecules will depend on the specific research or therapeutic goal. This guide provides a foundational comparison to inform such decisions and stimulate further investigation into these promising natural products.
References
- 1. Destruxin B Isolated from Entomopathogenic Fungus Metarhizium anisopliae Induces Apoptosis via a Bcl-2 Family-Dependent Mitochondrial Pathway in Human Nonsmall Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fungal peptide this compound plays a specific role in suppressing the innate immune response in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Destruxins: fungal-derived cyclohexadepsipeptides with multifaceted anticancer and antiangiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Destruxin B Isolated from Entomopathogenic Fungus Metarhizium anisopliae Induces Apoptosis via a Bcl-2 Family-Dependent Mitochondrial Pathway in Human Nonsmall Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
comparative analysis of Destruxin A with synthetic insecticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bio-insecticide Destruxin A with two widely used classes of synthetic insecticides, pyrethroids (represented by cypermethrin) and organophosphates (represented by chlorpyrifos). The analysis is supported by experimental data on toxicity and a detailed examination of their respective mechanisms of action.
Executive Summary
This compound, a mycotoxin produced by the entomopathogenic fungus Metarhizium anisopliae, presents a unique mode of action distinct from traditional synthetic insecticides.[1] While synthetic insecticides like cypermethin and chlorpyrifos primarily act as potent neurotoxins, this compound disrupts the insect's immune system, calcium homeostasis, and other vital physiological processes.[2][3] This fundamental difference in its mechanism suggests that this compound could be a valuable tool in pest management strategies, particularly in combating resistance to conventional insecticides. However, its potency can be lower and slower-acting compared to its synthetic counterparts.
Quantitative Toxicity Analysis
The following tables summarize the lethal dose (LD50) and lethal concentration (LC50) values for this compound, Cypermethrin, and Chlorpyrifos against two significant lepidopteran pests: the Diamondback Moth (Plutella xylostella) and the Tobacco Cutworm (Spodoptera litura). It is crucial to note that direct comparisons of these values should be made with caution due to variations in experimental conditions, insect strains (susceptible vs. resistant), and bioassay methodologies across different studies.
Table 1: Comparative Toxicity (LD50) of Insecticides
| Insecticide | Target Insect | Method of Application | LD50 Value | Source(s) |
| This compound (Crude) | Spodoptera litura (12-day-old larvae) | Topical Application | 0.237 µg/g | [4] |
| Ingestion | 0.17 µg/g | [4] | ||
| Combined Application | 0.045 µg/g | [4] | ||
| Cypermethrin | Plutella xylostella (Susceptible Strain) | Topical Application | 0.0046 µ g/larva | [5] |
| Plutella xylostella (Resistant Strain) | Topical Application | > 0.138 µ g/larva (>30,000-fold resistance) | [5] | |
| Spodoptera litura (Field Population) | Topical Application | 10.98 - 15.74 ppm | [6] | |
| Chlorpyrifos | Spodoptera littoralis (Susceptible Strain) | Topical Application | 4.07 µ g/larva | [7] |
| Spodoptera littoralis (Resistant Strain) | Topical Application | 287.49 µ g/larva | [7] |
Table 2: Comparative Toxicity (LC50) of Insecticides
| Insecticide | Target Insect | Bioassay Method | LC50 Value | Source(s) |
| Cypermethrin 25EC | Spodoptera litura | Leaf-Dip | 0.49 ppm | [8] |
| Chlorpyrifos 20EC | Spodoptera litura | Leaf-Dip | 0.05 ppm | [8] |
| Spodoptera litura (Aleppy Population) | Leaf-Dip | 0.64 ppm | [9] | |
| Chlorpyrifos | Plutella xylostella (Susceptible Strain) | Not Specified | 7.2 mg/l | [10] |
| Plutella xylostella (Resistant Strain) | Not Specified | 1286 mg/l | [10] |
Mechanism of Action
The insecticidal activity of this compound and synthetic insecticides stems from fundamentally different biochemical interactions.
This compound: A Multi-Target Immunosuppressant
This compound's primary mode of action is the disruption of the insect's innate immune system.[3] Unlike neurotoxic insecticides, it acts as an immunosuppressant, making the insect more susceptible to fungal infection and other pathogens. Its multifaceted mechanism involves:
-
Inhibition of Immune Signaling: this compound has been shown to suppress key immune signaling pathways, such as the Toll pathway. It can be recognized by peptidoglycan recognition proteins (PGRPs) and subsequently inhibits the expression of genes within the Toll pathway, reducing the production of antimicrobial peptides (AMPs) like cecropin and gloverin.[2][11]
-
Disruption of Hemocytes: It causes damage to hemocytes, the primary immune cells in insects, impairing their ability to carry out phagocytosis and encapsulation of foreign invaders.[4]
-
Calcium Channel Interference: this compound can act on Ca2+ channels in muscle cells, leading to an influx of extracellular calcium, which can cause paralysis.[2][12]
-
Induction of Apoptosis: It can trigger programmed cell death (apoptosis) in insect cells.[2]
Synthetic Insecticides: Potent Neurotoxins
-
Cypermethrin (Pyrethroid): Cypermethrin acts as a fast-acting neurotoxin.[13] Its primary target is the voltage-gated sodium channels in the insect's nerve cells.[14][15][16][17] It binds to these channels, forcing them to remain open for longer than usual.[14][16] This leads to a continuous and uncontrolled firing of nerve impulses, causing hyperexcitation, muscle spasms, paralysis, and ultimately, death.[14][16][17]
-
Chlorpyrifos (Organophosphate): Chlorpyrifos is an irreversible inhibitor of the enzyme acetylcholinesterase (AChE).[1][18][19][20] In a healthy insect, AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates the nerve signal. By inhibiting AChE, chlorpyrifos causes a buildup of acetylcholine, leading to the overstimulation of cholinergic receptors.[18][20] This results in paralysis, convulsions, and death.[1]
Experimental Protocols
The determination of LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) values is fundamental to assessing the toxicity of insecticides. The following are generalized protocols for common bioassay methods.
Topical Application Bioassay (for LD50 Determination)
This method is used to determine the dose of an insecticide that is lethal to 50% of a test population upon direct contact.
1. Preparation of Insecticide Solutions:
- A stock solution of the insecticide is prepared in a suitable solvent (e.g., acetone).
- A series of serial dilutions are made from the stock solution to create a range of concentrations that are expected to cause between 10% and 90% mortality.[21] A control group is treated with the solvent alone.
2. Insect Handling and Application:
- Insects of a uniform age and weight are selected for the assay.
- The insects are anaesthetized, typically using carbon dioxide, to facilitate handling.
- A precise volume (usually 1 microliter) of each insecticide dilution is applied to a specific location on the insect's body, commonly the dorsal thorax, using a microapplicator.[22][23]
3. Observation and Data Collection:
- After application, the insects are transferred to clean containers with access to food and water.
- Mortality is assessed at predetermined time intervals, typically 24, 48, and 72 hours post-application. An insect is considered dead if it is unable to make a coordinated movement when prodded.[21]
4. Data Analysis:
- The mortality data is corrected for any control mortality using Abbott's formula.
- Probit analysis or a similar statistical method is used to determine the LD50 value, which is typically expressed as micrograms of insecticide per gram of insect body weight (µg/g) or per larva (µ g/larva ).[22]
Diet Incorporation Bioassay (for LC50 Determination)
This method assesses the toxicity of an insecticide when ingested by the insect.
1. Preparation of Treated Diet:
- The insecticide is first dissolved in a small amount of a suitable solvent and then mixed thoroughly into the insect's artificial diet while it is still liquid and has cooled to a temperature that will not degrade the compound (e.g., below 40°C).[24]
- A range of concentrations is prepared, along with a control diet containing only the solvent.
2. Bioassay Setup:
- The treated diet is dispensed into the wells of a multi-well bioassay tray or into individual rearing containers.[25]
- One larva of a specific instar (e.g., neonate or second instar) is placed in each well.[25]
3. Observation and Data Collection:
- The bioassay trays are maintained under controlled environmental conditions (temperature, humidity, photoperiod).
- Mortality is recorded after a specific exposure period, often 7 days.[25] Other sublethal effects like weight reduction or failure to molt can also be recorded.
4. Data Analysis:
- Similar to the topical application bioassay, mortality data is corrected and subjected to probit analysis to calculate the LC50 value, which is expressed as the concentration of the insecticide in the diet (e.g., parts per million (ppm) or mg/l).[24]
Visualizing the Mechanism: this compound and the Toll Signaling Pathway
The following diagram illustrates the proposed mechanism by which this compound (Dtx A) suppresses the Toll signaling pathway, a critical component of the insect's innate immune response to fungal and bacterial infections.
Caption: this compound's interference with the insect Toll signaling pathway.
References
- 1. News - chlorpyrifos kill insects [acetamiprid.com]
- 2. Transcript and Protein Profiling Analysis of the this compound-Induced Response in Larvae of Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fungal peptide this compound plays a specific role in suppressing the innate immune response in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insecticidal activity of destruxin, a mycotoxin from Metarhizium anisopliae (Hypocreales), against Spodoptera litura (Lepidoptera: Noctuidae) larval stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicity of deltamethrin and cypermethrin to the larvae of the diamond-back moth, Plutella xylostella L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. arccarticles.s3.amazonaws.com [arccarticles.s3.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. Chlorpyrifos-induced hormesis in insecticide-resistant and -susceptible Plutella xylostella under normal and high temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transcript and Protein Profiling Analysis of the this compound-Induced Response in Larvae of Plutella xylostella | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Cypermethrin - Wikipedia [en.wikipedia.org]
- 14. News - Cypermethrin: Mechanism and Mode of Action [bigpesticides.com]
- 15. A brief analysis of the insecticide cypermethrin|News|Agripesticide [agripesticide.com]
- 16. What is the mechanism of Cypermethrin? [synapse.patsnap.com]
- 17. What is Cypermethrin used for? [synapse.patsnap.com]
- 18. Chlorpyrifos Technical Fact Sheet [npic.orst.edu]
- 19. Chlorpyrifos - Wikipedia [en.wikipedia.org]
- 20. nbinno.com [nbinno.com]
- 21. Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]
- 24. rjas.org [rjas.org]
- 25. cotton.org [cotton.org]
Destruxin A: A Comparative Analysis of its Insecticidal Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Destruxin A, a cyclic hexadepsipeptide mycotoxin produced by various entomopathogenic fungi, notably Metarhizium anisopliae, has garnered significant interest for its potent insecticidal properties. Its broad spectrum of activity across multiple insect orders makes it a compelling candidate for the development of novel biopesticides. This guide provides a comparative overview of the cross-reactivity of this compound in different insect species, supported by available experimental data, detailed methodologies, and a visualization of its mode of action.
Quantitative Analysis of Insecticidal Activity
The efficacy of this compound varies considerably among different insect species. This variation is influenced by factors such as the insect's physiology, detoxification mechanisms, and the mode of application. The following table summarizes the reported lethal dose (LD50) and lethal concentration (LC50) values of this compound against a range of insect pests.
| Insect Order | Species | Bioassay Method | LD50/LC50 | Reference |
| Lepidoptera | Spodoptera litura (Tobacco cutworm) | Topical Application | 0.237 µg/g body weight | [1] |
| Ingestion | 0.17 µg/g body weight | [1] | ||
| Combined (Topical + Ingestion) | 0.045 µg/g body weight | [1] | ||
| Hemiptera | Aphids (species not specified) | Not specified | LC50: 50-70 ppm | [2] |
Note: Data on the specific toxicity of this compound across a wide and directly comparable range of insect species is limited in publicly available literature. The presented data is compiled from individual studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
The evaluation of this compound's insecticidal activity involves various bioassay techniques. The choice of method depends on the target insect's feeding habits and life stage.
Injection Bioassay
This method introduces a precise dose of this compound directly into the insect's hemocoel, bypassing cuticular and gut barriers.
-
Preparation of this compound Solution: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.[3] This stock is then diluted with a carrier solution (e.g., insect saline or phosphate-buffered saline) to the desired concentrations.
-
Insect Handling: Test insects, often in their larval or adult stage, are immobilized, typically by chilling.
-
Injection: A calibrated micro-syringe is used to inject a small, defined volume (e.g., 1-10 µL) of the this compound solution into the insect's hemocoel, usually through a soft intersegmental membrane.[4] Control insects are injected with the carrier solution alone.
-
Observation: Treated insects are maintained under controlled conditions (temperature, humidity, and photoperiod) and monitored for mortality at regular intervals (e.g., every 12 or 24 hours) for a specified period.[4]
Oral Bioassay (Diet Incorporation/Leaf-dip Method)
This method assesses the toxicity of this compound upon ingestion.
-
Preparation of Treated Diet: For chewing insects, this compound is incorporated into an artificial diet at various concentrations. For sucking insects, host plant leaves are dipped in or sprayed with a this compound solution and allowed to air dry.[5]
-
Feeding: The treated diet or leaves are provided to the test insects. The insects are allowed to feed for a specific duration.
-
Observation: After the feeding period, the insects are transferred to a fresh, untreated diet and observed for mortality as described in the injection bioassay.
Topical Application Bioassay
This method evaluates the contact toxicity of this compound.
-
Preparation of this compound Solution: this compound is dissolved in a volatile solvent like acetone.
-
Application: A small, precise volume of the solution is applied to the dorsal thorax or abdomen of the immobilized insect using a micro-applicator.
-
Observation: After the solvent evaporates, the insects are transferred to a clean container with food and monitored for mortality over time.
Mechanism of Action: Immunosuppression
One of the primary modes of action of this compound is the suppression of the insect's innate immune system.[6][7] This allows the entomopathogenic fungus to overcome the host's defenses and establish a lethal infection.
Caption: Simplified signaling pathway of this compound-mediated immunosuppression.
This compound has been shown to specifically suppress the humoral immune response in insects like Drosophila melanogaster.[2][7] It can inhibit the Imd signaling pathway, which is crucial for the production of antimicrobial peptides (AMPs) in response to Gram-negative bacteria.[2] By downregulating the expression of AMPs, this compound compromises the insect's ability to fight off infections, leading to increased susceptibility to pathogens.
Experimental Workflow
The general workflow for assessing the cross-reactivity of this compound is as follows:
Caption: General experimental workflow for cross-reactivity studies.
Conclusion
This compound demonstrates significant insecticidal activity against a wide array of insect species from different orders. Its primary mechanism of action involves the suppression of the insect's innate immune system, making it a promising candidate for biological pest control. However, the variability in its efficacy highlights the need for further research to determine the optimal application strategies for different target pests. The standardized experimental protocols outlined in this guide provide a framework for conducting such comparative studies, which are essential for the development of effective and targeted biopesticides based on this compound.
References
- 1. Insecticidal activity of destruxin, a mycotoxin from Metarhizium anisopliae (Hypocreales), against Spodoptera litura (Lepidoptera: Noctuidae) larval stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Metarhizium anisopliae Toxin, this compound, Interacts with the SEC23A and TEME214 Proteins of Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling Destruxin Synthesis by Specialist and Generalist Metarhizium Insect Pathogens during Coculture with Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fungiindia.co.in [fungiindia.co.in]
- 6. The Joint Action of Destruxins and Botanical Insecticides (Rotenone, Azadirachtin and Paeonolum) Against the Cotton Aphid, Aphis gossypii Glover - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fungal peptide this compound plays a specific role in suppressing the innate immune response in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of different Destruxin A extraction methods
For Researchers, Scientists, and Drug Development Professionals
Destruxin A, a cyclic hexadepsipeptide produced by various entomopathogenic fungi, has garnered significant interest for its insecticidal, antiviral, and potential anticancer properties. Efficient extraction and purification are critical first steps in harnessing its therapeutic and biotechnological potential. This guide provides a comparative overview of common this compound extraction methods, supported by available experimental data, to aid researchers in selecting the most suitable protocol for their specific needs.
Comparison of Extraction Efficacy
The selection of an appropriate extraction method is paramount to maximizing the yield and purity of this compound. Below is a summary of commonly employed techniques and their reported efficiencies. It is important to note that direct comparisons can be challenging as yields are influenced by the fungal strain, culture conditions, and analytical methods used in different studies.
| Extraction Method | Key Solvent(s) | Reported Recovery/Efficiency | Primary Advantages | Potential Disadvantages |
| Liquid-Liquid Extraction | Acetonitrile | 80-95% recovery in the organic layer[1][2] | High extraction efficiency, good selectivity for destruxins. | Use of large volumes of organic solvents. |
| Ultrasonic-Assisted Extraction (UAE) | Dichloromethane/Ethyl Acetate (1:1 v/v) | >90% extraction efficiency | Reduced extraction time and solvent consumption, high recovery. | Requires specialized sonication equipment. |
| Solid-Phase Extraction (SPE) | Methanol (elution) | Effective for cleanup and concentration. | High selectivity, removal of interfering compounds. | Can be lower capacity, potential for analyte loss if not optimized. |
| Traditional Solvent Extraction | Ethyl Acetate | Widely used, but specific efficiency data is less commonly reported. | Simple, readily available solvent. | Potentially lower efficiency and selectivity compared to newer methods. |
| QuEChERS | Acetonitrile | Good recoveries for a broad range of analytes. | Fast, simple, and uses minimal solvent. | Primarily designed for pesticide residue analysis, may require optimization for mycotoxins. |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of extraction protocols. The following sections outline the key steps for the compared methods.
Acetonitrile-Based Liquid-Liquid Extraction
This method leverages the high affinity of acetonitrile for destruxins, resulting in efficient partitioning from the aqueous culture filtrate.
-
Filtration: The fungal fermentation broth is first filtered to separate the mycelia from the culture supernatant containing the secreted destruxins.
-
Solvent Addition: An equal volume of acetonitrile is added to the culture supernatant.
-
Salting Out: A salt, typically sodium chloride (e.g., 5% w/v), is added to the mixture to induce phase separation.
-
Phase Separation: The mixture is shaken vigorously and then allowed to settle, resulting in the formation of two distinct layers: an upper acetonitrile-rich organic layer and a lower aqueous layer.
-
Collection: The upper organic layer, containing the majority of the destruxins, is carefully collected.
-
Concentration: The collected organic phase is concentrated, often by lyophilization or rotary evaporation, to yield the crude destruxin extract.
Ultrasonic-Assisted Extraction (UAE) with Dichloromethane/Ethyl Acetate
UAE utilizes high-frequency sound waves to disrupt fungal cells and enhance solvent penetration, leading to a more rapid and efficient extraction.
-
Sample Preparation: The fungal culture filtrate is adjusted to a pH of 4-5.
-
Solvent Addition: A 1:1 (v/v) mixture of dichloromethane and ethyl acetate is added to the filtrate at a solvent-to-broth ratio of 1:1 to 1.5:1.
-
Sonication: The mixture is subjected to ultrasonication for a period of 45-90 minutes. The ultrasonic waves create cavitation bubbles that facilitate the release of destruxins.
-
Extraction: The organic phase is collected. The extraction process may be repeated to maximize yield.
-
Concentration: The pooled organic extracts are concentrated under vacuum to obtain the crude this compound.
Solid-Phase Extraction (SPE)
SPE is a chromatographic technique used for sample clean-up and concentration, offering high selectivity.
-
Cartridge Conditioning: A C18 SPE cartridge is conditioned sequentially with methanol and then with water.
-
Sample Loading: The culture supernatant is loaded onto the conditioned C18 cartridge. The destruxins and other hydrophobic molecules are retained on the stationary phase.
-
Washing: The cartridge is washed with water or a low-concentration organic solvent to remove polar impurities.
-
Elution: The retained destruxins are eluted from the cartridge using a small volume of a strong organic solvent, such as methanol.
-
Final Preparation: The eluate, containing the purified destruxins, is collected and can be further concentrated if necessary.
Mandatory Visualizations
Experimental Workflow for this compound Extraction
Caption: Comparative workflow of three common this compound extraction methods.
Signaling Pathway: this compound-Mediated Immunosuppression in Insects
This compound has been shown to suppress the innate immune response in insects, a key mechanism of its pathogenicity. It primarily targets the IMD (Immune Deficiency) signaling pathway, which is responsible for defending against Gram-negative bacteria.
Caption: this compound inhibits the IMD pathway, suppressing antimicrobial peptide production.
Signaling Pathway: Destruxin-Induced Apoptosis in Cancer Cells
Destruxins, particularly Destruxin B (a close structural analog often co-extracted with this compound), have demonstrated pro-apoptotic activity in various cancer cell lines. The mechanism often involves the intrinsic mitochondrial pathway.
Caption: Destruxins can induce apoptosis via the mitochondrial pathway.
References
A Comparative Guide to the Quantitative Analysis of Destruxin A: HPLC-MS and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of Destruxin A is critical for various applications, from agricultural biocontrol to pharmacological research. This guide provides a comparative overview of the validation of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for this purpose, alongside alternative analytical techniques. Detailed experimental protocols and performance data are presented to aid in method selection and implementation.
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands out as a powerful and widely used technique for the quantitative analysis of this compound. Its high sensitivity and selectivity allow for precise measurements even in complex matrices. However, alternative methods such as HPLC with Photodiode Array (PDA) or Evaporative Light Scattering Detection (ELSD), and Capillary Electrophoresis (CE) offer viable options that may be more suitable for specific laboratory settings or research needs. This guide will delve into the validation parameters of these methods to provide a clear comparison of their performance.
Comparative Performance of Analytical Methods
The choice of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the reported validation parameters for HPLC-MS and its alternatives.
| Validation Parameter | UHPLC-QTOF-MS [1] | HPLC-PDA | HPLC-ELSD | Capillary Electrophoresis |
| Linearity (Range) | LOQ to 100 ppb | Data not available | Data not available | Data not available |
| Accuracy (% Recovery) | 83.5 - 105.3 | Data not available | Data not available | Data not available |
| Precision (RSD) | < 16.4% (Inter-assay) | < 5.66% (Intermediate)[2] | Data not available | < 5.6% (Reproducibility) |
| Limit of Detection (LOD) | < 1.0 ppb | Data not available | Data not available | Data not available |
| Limit of Quantification (LOQ) | < 2.3 ppb | Data not available | Data not available | Data not available |
Table 1: Comparison of Quantitative Validation Parameters for this compound Analysis. Note: Data for HPLC-PDA, HPLC-ELSD, and Capillary Electrophoresis is limited in the reviewed literature, highlighting a gap in directly comparable, comprehensive validation studies for this compound. The precision for HPLC-PDA was reported for a closely related Destruxin B derivative.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. The following sections outline the experimental protocols for the different techniques discussed.
HPLC-MS Method (UHPLC-QTOF-MS)
This method is designed for the sensitive quantification of this compound in complex matrices such as honey.[1]
-
Sample Preparation (QuEChERS-based extraction):
-
Homogenize the sample.
-
Add an internal standard.
-
Extract with an acidified organic solvent (e.g., acetonitrile with formic acid).
-
Perform a salting-out step using salts like magnesium sulfate and sodium chloride.
-
Centrifuge to separate the layers.
-
Clean up the supernatant using a dispersive solid-phase extraction (d-SPE) with appropriate sorbents.
-
Evaporate the cleaned extract and reconstitute in a suitable solvent for injection.
-
-
Chromatographic Conditions:
-
Column: A sub-2-µm particle size RP-18 column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing an acidifier (e.g., 0.02% acetic acid).
-
Flow Rate: Optimized for the UHPLC system.
-
Injection Volume: Typically in the low microliter range.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: High-resolution full scan and targeted MS/MS for quantification and confirmation.
-
Data Analysis: Quantification is based on the peak area of the specific precursor-to-product ion transition for this compound, relative to the internal standard.
-
HPLC with PDA and ELSD Method
This method has been validated for selectivity, precision, and stability in the analysis of destruxins from fungal cultures.[2]
-
Sample Preparation (Solid-Phase Extraction):
-
Filter the fungal culture medium.
-
Load the filtrate onto a C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the destruxins with an organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and a mixture of methanol and acetonitrile (e.g., 50:50 v/v), both containing 0.1% formic acid.[2]
-
Flow Rate: A typical analytical flow rate (e.g., 1 mL/min).
-
Detection:
-
PDA: Monitor at a low UV wavelength (e.g., 210 nm) where the peptide bonds absorb.
-
ELSD: Optimize nebulizer and evaporator temperatures and gas flow for optimal sensitivity.
-
-
Capillary Electrophoresis Method
This technique offers an alternative separation mechanism for destruxins.
-
Sample Preparation:
-
Extraction from the matrix using a suitable solvent (e.g., acetonitrile).[3]
-
The extract may require filtration or centrifugation before injection.
-
-
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary.
-
Buffer: A buffer system suitable for separating hydrophobic molecules, such as a borate buffer containing a micelle-forming agent (e.g., sodium dodecyl sulfate - SDS).
-
Voltage: A high voltage is applied across the capillary to effect separation.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: Typically UV detection at a low wavelength.
-
Experimental Workflow for Quantitative Analysis of this compound
The following diagram illustrates a general workflow for the quantitative analysis of this compound from fungal cultures, a common application in research and development.
Caption: General workflow for this compound quantitative analysis.
Conclusion
The validation of an analytical method is paramount to ensure reliable and accurate quantitative data. For this compound, HPLC-MS, particularly with high-resolution mass spectrometry like QTOF, offers excellent sensitivity and accuracy, making it a powerful tool for trace-level analysis in complex samples. While HPLC with PDA or ELSD and Capillary Electrophoresis present as viable, and in some cases more accessible, alternatives, the currently available literature lacks comprehensive and directly comparable validation data for this compound across all these techniques. The choice of method should, therefore, be carefully considered based on the specific analytical requirements and the instrumentation available. Further validation studies on alternative methods would be beneficial to the scientific community to broaden the options for robust this compound quantification.
References
A Comparative Genomic Guide to Destruxin A-Producing Fungi
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the genomic features of fungi known to produce Destruxin A (DTX), a cyclic hexadepsipeptide with significant insecticidal and pharmacological properties. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways, this document aims to facilitate further research and development in the fields of biocontrol and drug discovery.
Comparative Genomic Overview
This compound and its analogues are primarily produced by various species of the entomopathogenic fungal genus Metarhizium. Comparative genomic studies have revealed key insights into the genetic basis of DTX production and its evolutionary context. The ability of a Metarhizium species to produce destruxins is strongly correlated with the presence of a specific gene cluster.[1][2][3]
Below is a summary of the genomic features of several Metarhizium species, including both DTX producers and non-producers. This data highlights the genomic diversity within the genus.
Table 1: Genomic Features of Selected Metarhizium Species
| Species | Strain | Genome Size (Mb) | Number of Protein-Coding Genes | Reference |
| Metarhizium robertsii | ARSEF 23 | 39.0 - 41.7 | 10,582 - 11,689 | [4][5] |
| Metarhizium anisopliae | Ma69 | 38.0 | 11,415 | [5][6] |
| Metarhizium acridum | CQMa 102 | 37.9 | 9,849 | [5][7][8] |
| Metarhizium brunneum | V275 | 42.9 | 11,763 | [9] |
| Metarhizium guizhouense | - | ~42 | ~11,500 | [4] |
| Metarhizium majus | - | ~42 | ~11,500 | [4] |
| Metarhizium album | - | - | - | [3] |
| Metarhizium pingshaense | - | - | - | [3] |
The Destruxin Biosynthesis Gene Cluster
The production of destruxins is governed by a dedicated biosynthetic gene cluster. In Metarhizium robertsii, this cluster has been well-characterized and serves as a model for understanding DTX synthesis.[1][2][3] The core of this cluster is the dtxS1 gene, which encodes a nonribosomal peptide synthetase (NRPS).[1][2][10] The presence of dtxS1 is the primary determinant for a species' ability to produce DTXs.[1][2][3]
Table 2: The Destruxin Biosynthesis Gene Cluster in Metarhizium robertsii
| Gene | Size (bp) | Encoded Protein | Function |
| dtxS1 | 23,792 | Nonribosomal Peptide Synthetase (NRPS) | Core enzyme responsible for the assembly of the destruxin peptide backbone.[10] |
| dtxS2 | - | Cytochrome P450 monooxygenase | Modifies the DTX backbone to produce different destruxin analogues.[1][2] |
| dtxS3 | - | Aldo-keto reductase | Involved in the synthesis of the α-hydroxy acid precursor.[1][2] |
| dtxS4 | - | Aspartic acid decarboxylase | Provides a precursor for the β-alanine residue in the destruxin structure.[1][2] |
The evolution of this gene cluster is of significant interest. Phylogenetic analyses suggest that the DTX biosynthesis genes in Metarhizium may have been acquired through horizontal gene transfer from a plant pathogenic fungus.[3] This is supported by the fact that destruxin B has been identified as a phytotoxin in some plant pathogenic fungi.[11][12] The host range of Metarhizium species appears to be linked to the presence or absence of this cluster, with DTX-producing species generally having a broader host range.[1][2][3]
The DtxS1 Nonribosomal Peptide Synthetase
The DtxS1 enzyme is a large, modular protein that acts as an assembly line for the synthesis of the destruxin peptide. It is composed of six modules, each responsible for the incorporation of a specific amino or hydroxy acid into the growing peptide chain.[10]
Each module contains a set of core domains:
-
Adenylation (A) domain: Selects and activates the specific substrate (amino or hydroxy acid).
-
Thiolation (T) domain (or Peptidyl Carrier Protein - PCP): Covalently binds the activated substrate.
-
Condensation (C) domain: Catalyzes the formation of the peptide bond between the substrates on adjacent modules.
The final two modules of DtxS1 in M. robertsii also contain an N-methyltransferase (MT) domain , which is responsible for the N-methylation of two of the amino acid residues in the destruxin structure.[10] The specificity of the A domains within DtxS1 determines the type of destruxin produced. For example, the A3 domain in M. robertsii can select either isoleucine or valine, leading to the production of different destruxin B analogs.[1]
Experimental Protocols
This section outlines the key experimental methodologies employed in the comparative genomic analysis of destruxin-producing fungi.
Fungal Genome Sequencing and Annotation
Objective: To obtain the complete genome sequence of a fungal strain and identify its gene content.
Protocol:
-
DNA Extraction: High-molecular-weight genomic DNA is extracted from fungal mycelia using a suitable kit or a standard phenol-chloroform extraction method.
-
Library Preparation and Sequencing: DNA is fragmented, and sequencing libraries are prepared according to the manufacturer's protocols for a high-throughput sequencing platform (e.g., Illumina or PacBio).
-
Genome Assembly: The raw sequencing reads are quality-filtered and assembled de novo using assemblers such as SPAdes or Canu.
-
Gene Prediction and Annotation:
-
Repeat Masking: Repetitive elements in the genome are identified and masked using tools like RepeatMasker.
-
Gene Prediction: Protein-coding genes are predicted using a combination of ab initio gene predictors (e.g., AUGUSTUS, GeneMark-ES), homology-based methods (e.g., BLASTx against a protein database), and transcript evidence (if RNA-seq data is available).
-
Functional Annotation: Predicted genes are functionally annotated by comparing their protein sequences to databases such as NCBI's non-redundant (nr) protein database, Gene Ontology (GO), and KEGG.
-
Phylogenetic Analysis of Gene Clusters
Objective: To infer the evolutionary relationships of the destruxin biosynthesis gene cluster and its constituent genes.
Protocol:
-
Sequence Retrieval: Homologous sequences of the genes in the destruxin cluster are identified from the genomes of other fungi using BLAST searches.
-
Multiple Sequence Alignment: The retrieved protein or nucleotide sequences are aligned using algorithms like ClustalW or MAFFT.
-
Phylogenetic Tree Construction: A phylogenetic tree is constructed from the multiple sequence alignment using methods such as Maximum Likelihood (e.g., RAxML, PhyML) or Bayesian inference (e.g., MrBayes).
-
Tree Visualization and Interpretation: The resulting phylogenetic tree is visualized using software like FigTree or iTOL to interpret the evolutionary relationships.
Functional Characterization by Gene Knockout
Objective: To experimentally verify the function of genes within the destruxin biosynthesis cluster.
Protocol:
-
Construction of Gene Deletion Cassette: A gene deletion cassette is constructed containing a selectable marker (e.g., a gene conferring resistance to an antibiotic or herbicide) flanked by sequences homologous to the regions upstream and downstream of the target gene.
-
Fungal Transformation: The gene deletion cassette is introduced into the fungal cells using a transformation method such as Agrobacterium tumefaciens-mediated transformation (ATMT) or protoplast transformation.
-
Selection of Transformants: Transformed fungal cells are selected on a medium containing the appropriate selective agent.
-
Verification of Gene Knockout: Successful gene knockout is confirmed by PCR, Southern blotting, or qPCR to demonstrate the absence of the target gene and the correct integration of the deletion cassette.
-
Phenotypic Analysis: The knockout mutants are then analyzed for their ability to produce destruxins using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the comparative genomics of destruxin-producing fungi.
Caption: The biosynthetic pathway of destruxins in Metarhizium robertsii.
Caption: A typical workflow for a comparative genomics study of destruxin-producing fungi.
References
- 1. pnas.org [pnas.org]
- 2. Unveiling the biosynthetic puzzle of destruxins in Metarhizium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unveiling the biosynthetic puzzle of destruxins in Metarhizium species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The genome sequence of the biocontrol fungus Metarhizium anisopliae and comparative genomics of Metarhizium species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genome Sequencing and Comparative Transcriptomics of the Model Entomopathogenic Fungi Metarhizium anisopliae and M. acridum | PLOS Genetics [journals.plos.org]
- 8. Genome Sequencing and Comparative Transcriptomics of the Model Entomopathogenic Fungi Metarhizium anisopliae and M. acridum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Genetic basis of destruxin production in the entomopathogen Metarhizium robertsii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Profiling Destruxin Synthesis by Specialist and Generalist Metarhizium Insect Pathogens during Coculture with Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Destruxin A: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of Destruxin A, a cyclic depsipeptide mycotoxin. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to ensure laboratory safety and environmental protection.
This compound is a hazardous substance requiring careful management. All handling and disposal must be conducted in accordance with local, state, and federal regulations. The primary route for disposal of this compound and any contaminated materials is through an authorized hazardous or special waste collection point.
Hazard Profile and Safety Precautions
This compound presents multiple health risks. It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation, as well as respiratory irritation.[1][2] Adherence to strict safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.
-
Clothing: Use protective clothing to prevent skin contact.
-
Eye Protection: Wear safety glasses or goggles.
-
Face Protection: A face shield may be necessary for splash hazards.
-
Respiratory Protection: Use only in a well-ventilated area or with appropriate respiratory protection to avoid inhaling dust or fumes.[1][2]
Handling Procedures:
-
Avoid all personal contact, including inhalation.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash all exposed external body areas thoroughly after handling.[1]
-
Keep containers tightly closed and store in a well-ventilated place.[1]
Spill Management
In the event of a this compound spill, immediate action is required to contain the substance and prevent environmental contamination.
Minor Spills:
-
Clear the area of all personnel.
-
Avoid breathing vapors, aerosols, or dusts.
-
Contain the spill using sand, earth, or vermiculite.
-
Collect the recoverable product into labeled containers for disposal.
-
Absorb the remaining product with an inert material and place it in appropriate containers for disposal.[1]
-
Wash the spill area thoroughly and prevent runoff into drains or waterways.[1]
Major Spills:
-
Alert the fire brigade and inform them of the location and nature of the hazard.
-
If contamination of drains or waterways occurs, advise emergency services immediately.[1]
Disposal Protocol
The required method for the disposal of this compound is through a licensed hazardous waste management service. Do not dispose of this compound in regular laboratory trash or down the drain.
Step-by-Step Disposal Procedure:
-
Segregation: Collect all waste materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.
-
Container Requirements:
-
Use a container that is in good condition, with no cracks, rust, or leaks.
-
Ensure the container is compatible with this compound.
-
Keep the container closed at all times during storage, except when adding waste.
-
-
Labeling: Label the waste container with the words "Hazardous Waste" and specify the contents, including "this compound." Indicate the associated hazards (e.g., "Toxic," "Irritant").
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Follow all institutional and regulatory requirements for SAA management.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service to arrange for the collection and disposal of the waste.[3][4][5]
Chemical Inactivation (Pre-treatment Considerations)
General approaches for mycotoxin degradation include alkaline hydrolysis and oxidation.[2] The ester bond within the cyclic depsipeptide structure of this compound is susceptible to hydrolysis under alkaline conditions, which would likely lead to a less toxic, linear form.
Potential Inactivation Agents:
-
Sodium Hydroxide (NaOH): Alkaline solutions can hydrolyze the ester and amide bonds in peptides and depsipeptides. Treatment with NaOH has been shown to reduce the concentration of various mycotoxins.
-
Sodium Hypochlorite (NaOCl): Solutions of sodium hypochlorite (bleach) are often used for the decontamination of mycotoxins. However, it is important to note that treatment of some mycotoxins with hypochlorite can potentially form chlorinated byproducts of unknown toxicity.
Note: Any chemical inactivation procedure must be thoroughly validated by the laboratory to confirm the complete degradation of this compound into non-toxic byproducts before the resulting solution can be considered for any other disposal route. This validation would typically involve analytical techniques such as HPLC or mass spectrometry. Without such validation, the treated waste must still be disposed of as hazardous waste.
Data Presentation
Table 1: Hazard Summary for this compound
| Hazard Statement | GHS Classification | Reference |
| Harmful if swallowed | Acute toxicity - oral 4 | [2] |
| Harmful in contact with skin | Acute toxicity - dermal 4 | [2] |
| Harmful if inhaled | Acute toxicity - inhalation 4 | [2] |
| Causes skin irritation | Skin irritation 2 | [2] |
| Causes serious eye irritation | Eye irritation 2A | [2] |
| May cause respiratory irritation | Specific target organ toxicity (single exposure) 3 | [2] |
Mandatory Visualization
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Impact of food processing and detoxification treatments on mycotoxin contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Invited review: Remediation strategies for mycotoxin control in feed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decontamination of Mycotoxin-Contaminated Feedstuffs and Compound Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. scilit.com [scilit.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
